molecular formula C21H35N3O7 B12425659 BCN-PEG3-oxyamine

BCN-PEG3-oxyamine

Número de catálogo: B12425659
Peso molecular: 441.5 g/mol
Clave InChI: CJESEDMIVLMLCQ-DFNIBXOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BCN-PEG3-oxyamine is a heterobifunctional reagent extensively used in bioconjugation and the synthesis of antibody-drug conjugates (ADCs). This compound features a bicyclononyne (BCN) group on one end and an oxyamine group on the other, connected by a triethylene glycol (PEG3) spacer chain. The integrated PEG spacer enhances the solubility and flexibility of the resulting conjugates, which can improve their pharmacokinetic properties. The primary mechanism of action involves two highly specific, orthogonal reactions. The BCN group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups. This reaction is a form of "click chemistry" that proceeds rapidly and efficiently without the need for a copper catalyst, making it suitable for sensitive biological systems. Simultaneously, the terminal oxyamine group can form a stable oxime linkage upon reaction with ketone or aldehyde groups. This dual functionality enables the stable, site-specific conjugation of diverse molecules, such as cytotoxins to antibodies in ADC development. The principal research applications of this compound are in the fields of chemical biology and pharmaceutical development. It is a critical tool for creating advanced ADCs, facilitating the stable attachment of payloads to antibodies. Beyond ADCs, it is widely employed for labeling proteins, peptides, and other biomolecules for diagnostic assay development, including sensitive immunoassays. Furthermore, its properties are leveraged in nanotechnology to functionalize nanoparticle surfaces with targeting ligands, creating sophisticated platforms for targeted drug delivery and other biomedical applications. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Propiedades

Fórmula molecular

C21H35N3O7

Peso molecular

441.5 g/mol

Nombre IUPAC

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H35N3O7/c22-31-16-20(25)23-7-9-27-11-13-29-14-12-28-10-8-24-21(26)30-15-19-17-5-3-1-2-4-6-18(17)19/h17-19H,3-16,22H2,(H,23,25)(H,24,26)/t17-,18+,19?

Clave InChI

CJESEDMIVLMLCQ-DFNIBXOVSA-N

SMILES isomérico

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1

SMILES canónico

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the BCN-PEG3-Oxyamine Linker: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of bioconjugation is rapidly advancing, demanding highly efficient and specific molecular tools for the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and advanced imaging agents. The BCN-PEG3-oxyamine linker has emerged as a powerful heterobifunctional tool, offering two distinct and bioorthogonal reactive handles for sequential or dual conjugation strategies. This technical guide provides a comprehensive overview of the this compound linker, detailing its core mechanism of action, providing quantitative data for its reactive moieties, and outlining detailed experimental protocols for its application.

At its core, this compound is comprised of three key components: a bicyclo[6.1.0]nonyne (BCN) group, a short polyethylene (B3416737) glycol (PEG3) spacer, and an oxyamine (-ONH2) functional group. The BCN group participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction, enabling covalent linkage to azide-modified molecules. Concurrently, the oxyamine group allows for the formation of a stable oxime bond with aldehyde or ketone functionalities. The hydrophilic PEG3 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes aggregation of the resulting bioconjugate. This dual reactivity allows for the precise and controlled assembly of multifaceted molecular constructs for a wide range of applications in research and drug development.

Core Mechanism of Action

The utility of the this compound linker lies in its two orthogonal reactive ends, each with a distinct mechanism of action. This orthogonality ensures that the two conjugation reactions can be performed sequentially without cross-reactivity.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of the BCN Moiety

The BCN group is a strained cyclooctyne (B158145) that reacts with azides via a [3+2] dipolar cycloaddition. This reaction is "strain-promoted" because the significant ring strain of the BCN molecule (~18 kcal/mol) lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst. This makes it ideal for in vivo applications and the modification of sensitive biomolecules. The reaction is highly specific, as both the BCN and azide (B81097) groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems. The product of the SPAAC reaction is a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN This compound TransitionState [3+2] Cycloaddition Transition State BCN->TransitionState Reacts with Azide Azide-containing Molecule (R-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Forms Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_product Product Oxyamine This compound Intermediate Oxime Intermediate Oxyamine->Intermediate Reacts with Carbonyl Aldehyde/Ketone-containing Molecule (R'-C=O) Carbonyl->Intermediate Oxime Stable Oxime Linkage Intermediate->Oxime Forms Sequential_Conjugation_Workflow start Start antibody_prep 1. Antibody Preparation (Aldehyde/Ketone Introduction) start->antibody_prep oxime_ligation 2. Oxime Ligation with This compound antibody_prep->oxime_ligation purification1 3. Purification of Antibody-BCN Conjugate oxime_ligation->purification1 spaac 4. SPAAC Reaction with Azide-Payload purification1->spaac purification2 5. Final Purification of Dual-Labeled Antibody spaac->purification2 characterization 6. Characterization (e.g., DAR, functionality) purification2->characterization end End characterization->end Preconjugation_Workflow start Start spaac_payload 1. SPAAC Reaction of This compound with Azide-Payload start->spaac_payload purification1 2. Purification of Payload-Oxyamine Conjugate spaac_payload->purification1 antibody_prep 3. Antibody Preparation (Aldehyde/Ketone Introduction) purification1->antibody_prep oxime_ligation 4. Oxime Ligation with Payload-Oxyamine Conjugate antibody_prep->oxime_ligation purification2 5. Final Purification of Labeled Antibody oxime_ligation->purification2 characterization 6. Characterization (e.g., DAR, functionality) purification2->characterization end End characterization->end

An In-depth Technical Guide to BCN-PEG3-oxyamine: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BCN-PEG3-oxyamine, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). We will delve into its core applications, chemical principles, and provide detailed experimental protocols.

Introduction to this compound

This compound is a versatile chemical tool used in bioconjugation, the process of linking two or more molecules, at least one of which is a biomolecule. It is classified as a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of distinct molecular entities.

The key features of this compound are:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that readily reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This reaction is bioorthogonal, meaning it can proceed within a biological environment without interfering with native biochemical processes.[1][2]

  • Oxyamine (aminooxy) group: This functionality reacts specifically with aldehydes and ketones to form a stable oxime bond. This reaction is also highly chemoselective and can be performed under mild, biologically compatible conditions.

  • Polyethylene Glycol (PEG3) spacer: A three-unit PEG spacer separates the BCN and oxyamine groups. This hydrophilic spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1]

These features make this compound a valuable reagent for the synthesis of complex biomolecular constructs, most notably in the field of targeted therapeutics.

Core Applications in Drug Development

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs).[3][4][5] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.

This compound facilitates the creation of site-specific ADCs.[6][7][8] Site-specific conjugation ensures a uniform drug-to-antibody ratio (DAR), leading to a homogeneous product with predictable pharmacokinetic and pharmacodynamic properties.[7][8] This is a significant advantage over traditional, non-specific conjugation methods that result in heterogeneous mixtures of ADCs.[7]

A specific application of this type of linker is in the preparation of bispecific antibody Fab conjugates.[6] For instance, Fab fragments against two different antigens can be functionalized with complementary reactive groups (e.g., one with an azide (B81097) and the other with a BCN group via a linker like this compound) and then conjugated using click chemistry.[6]

Chemical Principles and Reaction Mechanisms

The utility of this compound is rooted in two powerful and bioorthogonal chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and oxime ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group of the linker participates in a SPAAC reaction with an azide-functionalized molecule (e.g., a cytotoxic drug). The high ring strain of the cyclooctyne (B158145) in the BCN moiety allows this [3+2] cycloaddition to proceed rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst.[1] This reaction forms a stable triazole linkage.

Caption: SPAAC Reaction Mechanism.

Oxime Ligation

The oxyamine group of the linker reacts with an aldehyde or ketone on a target molecule (e.g., an antibody engineered to contain a reactive carbonyl group). This condensation reaction forms a stable C=N-O oxime bond. The reaction is typically most efficient at a slightly acidic pH (around 4-6) but can also proceed at neutral pH.

Caption: Oxime Ligation Mechanism.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₁H₃₅N₃O₇[5]
Molecular Weight 441.52 g/mol [5]
Purity >98% (typical)[9]
Physical Form Colorless oil[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage -20°C for long-term storage[4]
Typical Reaction Conditions for Bioconjugation

The following table provides general starting conditions for SPAAC and oxime ligation reactions. Optimal conditions may vary depending on the specific substrates and desired outcome.

ParameterSPAAC (BCN + Azide)Oxime Ligation (Oxyamine + Aldehyde/Ketone)
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFAqueous buffers (e.g., acetate (B1210297) buffer), organic co-solvents
pH 7.0 - 8.54.0 - 6.0
Temperature 4 - 37 °CRoom Temperature
Molar Excess of Linker 2 - 20 fold10 - 50 fold
Reaction Time 1 - 24 hours2 - 48 hours

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of an ADC. These should be considered as starting points for optimization.

General Workflow for ADC Synthesis

ADC_Synthesis_Workflow start Start antibody_mod Antibody Modification (e.g., introduction of aldehyde/ketone or azide) start->antibody_mod payload_mod Payload Modification (e.g., introduction of azide or aldehyde/ketone) start->payload_mod linker_prep Prepare this compound solution start->linker_prep conjugation1 First Conjugation (e.g., Oxime Ligation of Linker to Antibody) antibody_mod->conjugation1 conjugation2 Second Conjugation (e.g., SPAAC of Payload to Linker-Antibody) payload_mod->conjugation2 linker_prep->conjugation1 purification1 Purification 1 (e.g., Size Exclusion Chromatography) conjugation1->purification1 purification1->conjugation2 purification2 Purification 2 (e.g., Size Exclusion Chromatography) conjugation2->purification2 characterization Characterization of ADC (e.g., Mass Spectrometry, HPLC) purification2->characterization end End characterization->end

Caption: ADC Synthesis Workflow.

Protocol 1: Conjugation of this compound to an Aldehyde-Modified Antibody (Oxime Ligation)
  • Preparation of Antibody:

    • Generate aldehyde groups on the antibody. This can be achieved through methods such as periodate (B1199274) oxidation of glycans or enzymatic modification.

    • Purify the aldehyde-modified antibody and buffer exchange into an appropriate reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Ligation Reaction:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).

    • Add a 20-50 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

    • Incubate the reaction mixture for 4-24 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Conjugation of an Azide-Modified Payload to the BCN-Functionalized Antibody (SPAAC)
  • Preparation of Reagents:

    • The BCN-functionalized antibody is prepared as described in Protocol 5.2.

    • Dissolve the azide-modified payload (e.g., a cytotoxic drug) in a suitable solvent like DMSO to a concentration of 10 mM.

  • SPAAC Reaction:

    • Add a 2-5 fold molar excess of the azide-modified payload to the BCN-functionalized antibody solution.

    • Incubate the reaction for 2-12 hours at room temperature or at 4°C for 12-24 hours. The reaction can be monitored by techniques like HPLC or mass spectrometry.

  • Final Purification and Characterization:

    • Purify the final ADC conjugate using SEC to remove any unreacted payload.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient synthesis of complex bioconjugates. Its two distinct reactive moieties, which participate in bioorthogonal SPAAC and oxime ligation reactions, allow for the controlled and site-specific attachment of different molecules. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the properties of the resulting conjugates. For researchers and professionals in drug development, this compound offers a robust tool for constructing next-generation antibody-drug conjugates and other targeted therapeutics with improved homogeneity and performance.

References

An In-depth Technical Guide to BCN-PEG3-Oxyamine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker BCN-PEG3-oxyamine, a valuable tool in the field of bioconjugation and drug development. We will delve into its chemical structure, physicochemical properties, and its application in forming stable bioconjugates through strain-promoted alkyne-azide cycloaddition (SPAAC) and oxime ligation. This document also includes detailed experimental protocols and visual diagrams to facilitate its practical application in the laboratory.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional linker designed for the precise and efficient covalent attachment of molecules, particularly in the construction of antibody-drug conjugates (ADCs).[1][2] Its structure consists of three key components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne (B158145) that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[3]

  • Oxyamine Group (-ONH₂): This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond. This highly efficient and chemoselective ligation is another cornerstone of bioorthogonal chemistry.

  • Polyethylene Glycol (PEG) Spacer (PEG3): A three-unit PEG linker enhances the hydrophilicity and aqueous solubility of the molecule and the resulting conjugate.[4][5] The PEG spacer also reduces aggregation and minimizes steric hindrance, improving the overall properties of the bioconjugate.[4][5]

The combination of these functionalities allows for a two-step sequential or one-pot bioconjugation strategy, providing researchers with significant flexibility in designing complex biomolecular architectures.

Physicochemical and Reactive Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂₁H₃₅N₃O₇[6]
Molecular Weight 441.52 g/mol [6]
Appearance Colorless oil[4]
Purity >90% to >98% (vendor dependent)[4][7]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[4]
Storage Conditions -20°C for long-term storage[2][4]
BCN-Azide Reaction Rate (k₂) with Benzyl Azide ~0.06 - 0.1 M⁻¹s⁻¹[6]

Experimental Protocols

The dual functionality of this compound allows for two primary types of conjugation reactions. Below are detailed methodologies for performing both strain-promoted alkyne-azide cycloaddition (SPAAC) and oxime ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the BCN Moiety

This protocol outlines a general procedure for conjugating an azide-modified biomolecule (e.g., a protein) with this compound.

Materials:

  • Azide-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction vessel (e.g., microcentrifuge tube)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • In the reaction vessel, add the solution of the azide-modified biomolecule.

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution. A 2-4 fold molar excess is a common starting point. The final concentration of DMSO should be kept below 5% (v/v) to minimize its impact on protein stability.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted this compound and other small molecules.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Oxime Ligation with the Oxyamine Group

This protocol provides a general method for conjugating an aldehyde or ketone-containing biomolecule with this compound.

Materials:

  • Aldehyde or ketone-containing biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7)

  • This compound

  • Anhydrous DMSO

  • Aniline (B41778) (as a catalyst, optional but recommended)

  • Reaction vessel

  • Purification system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • If using a catalyst, prepare a stock solution of aniline in an appropriate buffer.

  • Conjugation Reaction:

    • In the reaction vessel, combine the aldehyde or ketone-containing biomolecule with the this compound stock solution. A slight molar excess of the oxyamine linker is typically used.

    • If used, add the aniline catalyst to the reaction mixture. A final concentration of 10-100 mM aniline is often effective.

  • Incubation:

    • Incubate the reaction at room temperature. The reaction progress can be monitored by techniques like HPLC or mass spectrometry. Reaction times can vary from a few hours to overnight.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted linker and catalyst. Size-exclusion chromatography is a common method for this purpose.

  • Characterization:

    • Analyze the purified conjugate to confirm the formation of the oxime bond and to assess the purity and yield of the final product.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflows involving this compound.

G cluster_reactants Reactants cluster_reactions Bioorthogonal Reactions cluster_products Products BCN_PEG3_Oxyamine This compound SPAAC SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) BCN_PEG3_Oxyamine->SPAAC BCN end Oxime_Ligation Oxime Ligation BCN_PEG3_Oxyamine->Oxime_Ligation Oxyamine end Azide_Molecule Azide-Containing Molecule (e.g., Protein) Azide_Molecule->SPAAC Aldehyde_Molecule Aldehyde/Ketone- Containing Molecule Aldehyde_Molecule->Oxime_Ligation Conjugate_A Triazole-Linked Conjugate SPAAC->Conjugate_A Conjugate_B Oxime-Linked Conjugate Oxime_Ligation->Conjugate_B

Caption: Logical relationship of this compound's dual functionality.

G Start Start: Prepare Biomolecule 1 (e.g., with Azide) Step1 Step 1: React Biomolecule 1 with This compound via SPAAC Start->Step1 Purify1 Purification Step 1 (e.g., SEC) Step1->Purify1 Intermediate Intermediate Conjugate: Biomolecule 1-BCN-PEG3-Oxyamine Purify1->Intermediate Step2 Step 2: React Intermediate with Biomolecule 2 (with Aldehyde/Ketone) via Oxime Ligation Intermediate->Step2 Purify2 Purification Step 2 (e.g., SEC) Step2->Purify2 Final_Product Final Product: Biomolecule 1 - Linker - Biomolecule 2 Purify2->Final_Product

Caption: Sequential bioconjugation workflow using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug development. Its dual bioorthogonal functionalities, coupled with the beneficial properties of the PEG spacer, enable the precise and efficient construction of complex bioconjugates under mild, aqueous conditions. By understanding the core principles of SPAAC and oxime ligation and utilizing the detailed protocols provided, scientists can effectively harness the potential of this compound to advance their research goals.

References

An In-depth Technical Guide to BCN-PEG3-Oxyamine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with BCN-PEG3-oxyamine bioconjugation. This heterobifunctional linker has emerged as a powerful tool in chemical biology and drug development, enabling the precise and efficient coupling of biomolecules through two distinct and bioorthogonal reactions: strain-promoted alkyne-azide cycloaddition (SPAAC) and oxime ligation.

Core Principles

This compound is a molecule designed with two reactive functional groups at opposite ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure allows for a two-step sequential or one-pot orthogonal conjugation strategy.

  • Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is the reactive handle for SPAAC. The high ring strain of the cyclooctyne (B158145) drives a [3+2] cycloaddition reaction with an azide-functionalized molecule, forming a stable triazole linkage.[4] A key advantage of SPAAC is that it is a "click chemistry" reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[4][5]

  • Oxyamine (Aminooxy): This functional group reacts with aldehydes or ketones to form a stable oxime bond.[6] This reaction, known as oxime ligation, is also bioorthogonal and can be performed in aqueous environments. The reaction rate can be significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives.[6][7][8][9]

  • PEG3 Spacer: The three-unit polyethylene glycol linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.[2][10]

Data Presentation

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

The rate of the SPAAC reaction is a critical factor in bioconjugation experiments. The second-order rate constants for the reaction of BCN with various azides are summarized in the table below.

CyclooctyneAzide (B81097)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
BCNBenzyl Azide~0.1 - 0.3[4]
BCNAzido-functionalized proteinVaries depending on protein and azide accessibility[4]

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the steric and electronic properties of the azide.

Oxime Ligation Kinetics: The Effect of Catalysts

The kinetics of oxime ligation can be significantly accelerated by the addition of a catalyst. The following table presents a comparison of second-order rate constants for the formation of an oxime bond in the presence and absence of different catalysts at neutral pH.

Catalyst (Concentration)Aldehyde/KetoneAminooxy CompoundpHSolventkobs (M⁻¹s⁻¹)Fold Increase vs. UncatalyzedReference
No catalystBenzaldehydeAminooxy acetyl-peptide7.00.3 M Na Phosphate (B84403)0.00751[7]
Aniline (100 mM)BenzaldehydeAminooxy acetyl-peptide7.00.3 M Na Phosphate0.0202.7[7]
p-Phenylenediamine (B122844) (p-PDA) (10 mM)Glyoxylyl T3 proteinAminooxy-PEG7.0Phosphate Buffer0.33044[7][9]
m-Phenylenediamine (mPDA) (50 mM)CitralAminooxy-dansyl7.3Phosphate Buffer27.0-[6][8]
m-Phenylenediamine (mPDA) (500 mM)CitralAminooxy-dansyl7.3Phosphate Buffer>100-[6]

Note: The observed rate constant (kobs) is dependent on the specific reactants, catalyst concentration, and pH.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Sequential Bioconjugation

This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) to a central scaffold (e.g., a protein) using this compound.

Step 1: Reaction of this compound with an Aldehyde or Ketone-functionalized Molecule (Molecule A)

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-functionalized Molecule A in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0).

    • Dissolve this compound in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Oxime Ligation:

    • Add a 5-10 fold molar excess of this compound to the solution of Molecule A.

    • If desired, add a catalyst such as aniline or p-phenylenediamine to a final concentration of 10-100 mM to accelerate the reaction.[7][9]

    • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Remove the excess this compound and catalyst using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.

Step 2: Reaction of the BCN-functionalized Intermediate with an Azide-functionalized Molecule (Molecule B)

  • Preparation of Reactants:

    • Dissolve the purified BCN-functionalized intermediate from Step 1 in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-functionalized Molecule B in a compatible solvent.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Add a 1.5-5 fold molar excess of the azide-functionalized Molecule B to the solution of the BCN-functionalized intermediate.[4]

    • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C.[4] The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic technique (e.g., SEC, affinity chromatography) to remove any unreacted starting materials.

Protocol 2: Characterization of the Final Conjugate
  • Mass Spectrometry: Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final conjugate and verify the successful coupling of both molecules.

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to assess its purity and confirm the increase in molecular weight corresponding to the addition of the conjugated molecules.

  • HPLC: Use analytical reverse-phase or size-exclusion HPLC to determine the purity of the conjugate and quantify the conjugation efficiency.

Mandatory Visualization

BCN_PEG3_Oxyamine_Bioconjugation_Workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) MoleculeA Molecule A (Aldehyde/Ketone) Intermediate BCN-PEG3-MoleculeA Intermediate MoleculeA->Intermediate Reacts with BCN_Linker This compound BCN_Linker->Intermediate Catalyst Catalyst (e.g., Aniline) Catalyst->Intermediate Accelerates MoleculeB Molecule B (Azide) Final_Conjugate Final Bioconjugate (MoleculeB-BCN-PEG3-MoleculeA) Intermediate->Final_Conjugate MoleculeB->Final_Conjugate Reacts with

Caption: Workflow for a two-step bioconjugation using this compound.

ADC_Mechanism_of_Action cluster_circulation 1. Systemic Circulation cluster_binding 2. Target Recognition and Binding cluster_internalization 3. Internalization cluster_release 4. Drug Release cluster_action 5. Cytotoxic Action ADC Antibody-Drug Conjugate (ADC) (this compound linked) Binding ADC binds to Target Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Overexpression) Tumor_Cell->Binding Endosome Endosome Formation Binding->Endosome Receptor-mediated endocytosis Lysosome Lysosomal Trafficking Endosome->Lysosome Drug_Release Payload Release (e.g., via linker cleavage if applicable) Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Induces

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

References

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, with a specific focus on the use of Bicyclo[6.1.0]nonyne (BCN) linkers. SPAAC has become a vital tool in bioconjugation and drug development due to its bioorthogonal nature, allowing for the precise and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] BCN linkers, in particular, offer an optimal balance of reactivity and stability, making them highly suitable for a range of applications, including the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]

The Core Mechanism: A [3+2] Dipolar Cycloaddition

The fundamental mechanism of the SPAAC reaction between a BCN linker and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition.[1] This reaction involves the concerted formation of two new sigma bonds between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of the BCN group), resulting in a stable triazole linkage.

The "strain-promoted" nature of this reaction is key to its utility. The geometry of the BCN ring system, with its fused cyclopropane (B1198618) ring, introduces significant ring strain. This strain distorts the alkyne bond, lowering the activation energy of the cycloaddition reaction and allowing it to proceed rapidly at physiological temperatures without a catalyst.

Quantitative Data

The efficiency and kinetics of SPAAC reactions are critical parameters for their application in biological systems. The reaction follows second-order kinetics, and the rate is dependent on the specific structures of both the cyclooctyne (B158145) and the azide (B81097).

Reaction Kinetics

The following table summarizes representative second-order rate constants for the reaction of BCN with various azides.

CyclooctyneAzideRate Constant (M⁻¹s⁻¹)Reference
BCNBenzyl Azide0.14 - 0.29
BCNFluoroalkyl Azide> Benzyl Azide
BCNTertiary AzidesSimilar to primary/secondary
Stability of BCN Linkers

The stability of the BCN linker and the resulting conjugate is crucial for in vivo applications.

ConditionStability ProfileNotesReference
Acidic Conditions Potential for degradationCan be incompatible with solid-phase oligonucleotide synthesis other than as a final terminal addition.
Presence of Thiols (e.g., Glutathione) Potential for thiol-yne side reactionCan be mitigated by adding β-mercaptoethanol (β-ME) or blocking free thiols.
Plasma Generally stableThe resulting triazole linkage is highly stable.
Reducing Agents (e.g., TCEP) Shows some instabilityLess stable than in the absence of reducing agents.

Experimental Protocols

Detailed methodologies are essential for the successful application of SPAAC with BCN linkers. Below are protocols for a general SPAAC reaction, the synthesis of an antibody-drug conjugate, and the formation of a PROTAC.

General Protocol for SPAAC Reaction with a BCN Linker

This protocol outlines the general procedure for conjugating an azide-modified protein with a BCN-containing molecule.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-functionalized molecule (e.g., BCN-PEG4-alkyne)

  • Anhydrous DMSO

  • Reaction vessel

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Ensure the azide-modified protein is purified and its concentration is accurately determined.

    • Prepare a stock solution of the BCN-functionalized molecule in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide-modified protein solution.

    • Add the desired molar excess of the BCN-reagent stock solution to the protein solution. A 2-4 fold molar excess is a common starting point. The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein stability.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted BCN reagent using an appropriate method such as size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the conjugate formation and purity using methods such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of an azide-modified antibody with a BCN-linked payload.

Materials:

  • Azide-modified antibody (e.g., Trastuzumab) in PBS, pH 7.4

  • BCN-linker-payload (e.g., BCN-PEG4-MMAE)

  • DMSO

  • Size-exclusion chromatography (SEC) system

  • Centrifugal filter device

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is at a suitable concentration (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the BCN-linker-payload stock solution (in DMSO) to the antibody solution.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted BCN-linker-payload by SEC.

    • Monitor the elution at 280 nm and collect the fractions corresponding to the ADC.

    • Concentrate the purified ADC using a centrifugal filter device.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).

Protocol for PROTAC Synthesis

This protocol outlines a general workflow for synthesizing a PROTAC using a BCN linker.

Materials:

  • Azide-functionalized target protein ligand

  • BCN-functionalized E3 ligase ligand

  • Anhydrous DMF or DMSO

  • HPLC for purification

Procedure:

  • Ligand Functionalization:

    • Synthesize or obtain the target protein ligand with an azide group and the E3 ligase ligand with a BCN group.

  • SPAAC Reaction:

    • Dissolve the azide-functionalized target protein ligand (1.0 eq) and the BCN-functionalized E3 ligase ligand (1.0-1.2 eq) in a suitable anhydrous solvent like DMF or DMSO.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the application of SPAAC with BCN linkers.

experimental_workflow cluster_activation Antibody Activation cluster_conjugation SPAAC Conjugation cluster_purification Purification & Analysis mAb Azide-Modified Antibody Reaction Incubate RT, 2-4h mAb->Reaction BCN_Payload BCN-Linker-Payload BCN_Payload->Reaction Purify Purification (SEC) Reaction->Purify Analyze Characterization (HIC/RP-LC) Purify->Analyze ADC Final ADC Analyze->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

protac_mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (BCN-linked) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

her2_pathway HER2_ADC HER2-Targeting ADC (BCN-linked) HER2 HER2 Receptor HER2_ADC->HER2 Binds & Internalizes Dimer Dimerization HER2->Dimer Ligand Binding PI3K PI3K Dimer->PI3K RAS Ras Dimer->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway targeted by ADCs.

References

An In-depth Technical Guide to Oxime Ligation Chemistry with Oxyamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxime ligation has emerged as a cornerstone of bioconjugation chemistry, prized for its high chemoselectivity, the exceptional stability of the resulting oxime bond, and its ability to proceed under mild, aqueous conditions. This "click-type" reaction, involving the condensation of an oxyamine and a carbonyl (aldehyde or ketone), has become an indispensable tool for the precise, site-specific modification of complex biomolecules. Its applications are vast, ranging from the synthesis of antibody-drug conjugates (ADCs) and PET imaging agents to the creation of novel hydrogels and the surface modification of biomaterials. This technical guide provides a comprehensive overview of the core principles of oxime ligation, the pivotal role of oxyamine linkers, quantitative kinetic data, and detailed experimental protocols to empower researchers in leveraging this powerful chemistry for their advanced applications.

The Core Chemistry of Oxime Ligation

Oxime ligation is the reaction between a molecule functionalized with an aminooxy group (R¹-O-NH₂) and another bearing a carbonyl group, specifically an aldehyde (R²-CHO) or a ketone (R²-C(O)-R³), to form a stable oxime bond (R¹-O-N=CR²R³). The reaction proceeds with the formation of water as the sole byproduct.[1]

Reaction Mechanism

The formation of an oxime bond is a two-step process:

  • Nucleophilic Attack: The highly nucleophilic aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal ether or carbinolamine.

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration to form the final, stable C=N oxime bond.[1]

The rate-determining step is typically the acid-catalyzed dehydration of the tetrahedral intermediate, which is why the reaction is often fastest under slightly acidic conditions (pH 4-5).[1][2] However, many biomolecules require physiological pH (around 7.4) for stability, necessitating the use of catalysts to achieve efficient ligation.[3]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 R¹-O-NH₂ (Oxyamine) inter R¹-O-NH-C(OH)R²R³ (Tetrahedral Intermediate) r1->inter + r2 R²-C(=O)-R³ (Carbonyl) r2->inter p1 R¹-O-N=CR²R³ (Oxime) inter->p1 - H₂O p2 H₂O G cluster_workflow Nucleophilic Catalysis by Aniline carbonyl Carbonyl (R-CHO) schiff Protonated Schiff Base Intermediate carbonyl->schiff + Aniline - H₂O aniline Aniline Catalyst oxime Oxime Product schiff->oxime + Oxyamine - Aniline oxyamine Oxyamine (R'-ONH₂) G start Start: Protein with N-terminal Serine oxidize 1. Oxidize with NaIO₄ start->oxidize purify1 2. Purify (Desalting Column) oxidize->purify1 aldehyde_protein Aldehyde-Modified Protein purify1->aldehyde_protein add_linker 3. Add Oxyamine-Linker & Catalyst (mPDA) aldehyde_protein->add_linker incubate 4. Incubate (1-4h, RT) add_linker->incubate purify2 5. Purify Conjugate (SEC/HIC) incubate->purify2 final_product Final Labeled Protein Conjugate purify2->final_product G start Start: Monoclonal Antibody (mAb) engineer 1. Site-Specific Engineering (e.g., introduce N-term Ser or unnatural amino acid) start->engineer activate 2. Generate Carbonyl Handle (e.g., NaIO₄ oxidation) engineer->activate activated_mab Activated mAb with Aldehyde/Ketone activate->activated_mab ligate 3. Oxime Ligation (Catalyzed) activated_mab->ligate drug_linker Oxyamine-Linker-Drug Payload drug_linker->ligate crude_adc Crude ADC Mixture ligate->crude_adc purify 4. Purification (HIC, SEC) crude_adc->purify final_adc Purified, Homogeneous ADC purify->final_adc characterize 5. Characterization (Mass Spec, HIC, CE-SDS) Drug-to-Antibody Ratio (DAR) final_adc->characterize

References

BCN-PEG3-Oxyamine: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, BCN-PEG3-Oxyamine, a critical tool in modern bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates the underlying chemical principles with clear diagrams.

Core Properties of this compound

This compound is a versatile molecule designed with two distinct reactive moieties, enabling the sequential or orthogonal linkage of two different molecules. It incorporates a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and an oxyamine group for oxime ligation. A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer enhances solubility in aqueous solutions, reduces aggregation, and minimizes steric hindrance during conjugation.[1]

Below is a summary of its key quantitative data:

PropertyValueReferences
Chemical Formula C₂₁H₃₅N₃O₇[2][3][4]
Molecular Weight 441.52 g/mol [2]
Exact Mass 441.2500 u

Mechanism of Action: Dual-Mode Ligation

The utility of this compound lies in its two orthogonal reactive handles, which allow for precise, controlled conjugation.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group is a strained alkyne that reacts spontaneously with azide-functionalized molecules. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions (aqueous buffer, neutral pH, ambient temperature) without interfering with biological functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biomolecules. The reaction results in a stable triazole linkage.

  • Oxime Ligation: The oxyamine (-ONH₂) group reacts with molecules containing an aldehyde or ketone functional group to form a stable oxime bond. This reaction is highly chemoselective. While the reaction can proceed at acidic pH, the use of nucleophilic catalysts, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction rate at neutral pH, making it more suitable for biological applications.

The combination of these two functionalities allows for a modular approach to constructing complex bioconjugates, such as ADCs, where an antibody is first linked to the this compound, which is then conjugated to a cytotoxic drug.

Experimental Protocols

The following are generalized protocols for utilizing this compound in a two-step conjugation process. Researchers must optimize specific parameters, such as molar ratios and incubation times, for their particular molecules of interest.

Protocol 1: SPAAC Ligation of an Azide-Modified Antibody with this compound

This protocol describes the first step of conjugation: reacting an azide-containing antibody with the BCN group of the linker.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.

  • Reaction Setup: In a reaction vessel, add the solution of the azide-modified antibody.

  • Add this compound: Add a 2 to 4-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize its impact on protein stability.

  • Incubation: Gently mix the components. Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter (e.g., 2 hours at room temperature) and should be optimized.

  • Purification: Remove the excess, unreacted this compound and obtain the purified antibody-linker conjugate using size-exclusion chromatography.

Protocol 2: Oxime Ligation of an Aldehyde-Modified Payload to the Antibody-Linker Conjugate

This protocol outlines the second step: conjugating an aldehyde-containing payload (e.g., a cytotoxic drug) to the oxyamine group of the antibody-linker conjugate.

Materials:

  • Purified antibody-(this compound) conjugate from Protocol 1

  • Aldehyde-modified payload molecule

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 7)

  • Aniline catalyst stock solution (e.g., 1 M in DMSO)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare Payload Stock Solution: Dissolve the aldehyde-modified payload in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Reaction Setup: In a suitable reaction vessel, add the purified antibody-linker conjugate in the reaction buffer.

  • Add Catalyst: To accelerate the reaction, add the aniline stock solution to a final concentration of 50-100 mM.

  • Add Payload: Add a 5 to 10-fold molar excess of the aldehyde-modified payload stock solution to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 2-6 hours. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, SDS-PAGE).

  • Purification: Once the reaction is complete, purify the final antibody-drug conjugate to remove excess payload and catalyst using size-exclusion chromatography or dialysis.

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the logical flow of the dual conjugation process and the underlying chemical reactions.

G cluster_0 Step 1: SPAAC Reaction cluster_1 Step 2: Oxime Ligation A Azide-Modified Antibody C Antibody-Linker Conjugate (with free Oxyamine) A->C BCN reacts with Azide B This compound B->C D Antibody-Linker Conjugate C->D Purification F Final Antibody-Drug Conjugate (ADC) D->F Oxyamine reacts with Aldehyde E Aldehyde-Modified Payload (e.g., Drug) E->F

Caption: Workflow for two-step ADC synthesis using this compound.

G cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_oxime Oxime Ligation BCN_group BCN Group (on Linker) Triazole_link Stable Triazole Linkage BCN_group->Triazole_link Azide_group Azide Group (on Antibody) Azide_group->Triazole_link Oxyamine_group Oxyamine Group (on Linker) Oxime_link Stable Oxime Linkage Oxyamine_group->Oxime_link Aldehyde_group Aldehyde Group (on Payload) Aldehyde_group->Oxime_link

References

An In-Depth Technical Guide to BCN-PEG3-oxyamine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the heterobifunctional linker BCN-PEG3-oxyamine offers a versatile tool for the precise and efficient labeling and modification of biomolecules. This guide provides a comprehensive overview of its core functionalities, experimental considerations, and practical applications, with a focus on enabling novice users to confidently incorporate this reagent into their workflows.

This compound is a molecule comprised of three key components: a bicyclo[6.1.0]nonyne (BCN) group, a triethylene glycol (PEG3) spacer, and an oxyamine (-ONH2) functional group. This unique architecture allows for a two-pronged approach to bioconjugation, leveraging two distinct and highly selective chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and oxime ligation.

The BCN moiety, a strained cyclooctyne, is highly reactive towards azide-functionalized molecules in a catalyst-free "click chemistry" reaction.[1][2] This reaction, known as SPAAC, is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[1] The PEG3 linker is a hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[3][4] The terminal oxyamine group readily reacts with aldehyde or ketone functionalities to form a stable oxime bond.[3][5]

Core Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing and executing successful bioconjugation experiments.

PropertyValueSource
Molecular Formula C21H35N3O7[6]
Molecular Weight 441.52 g/mol [6]
Appearance Colorless oil[3]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[3]
Storage Conditions Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark environment.[7]
Purity >90%[3]

Reaction Kinetics and Stability

The efficiency and robustness of bioconjugation reactions are critically dependent on the reaction kinetics and the stability of the linker under various conditions. The following tables summarize available quantitative data for BCN-containing linkers.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

The reaction between the BCN group and an azide (B81097) is a second-order reaction. The rate of this reaction is influenced by the specific azide partner and the solvent system.

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)SolventSource
BCN + Benzyl azide0.07CH₃CN:H₂O (3:1)[8]
BCN + Phenyl azide0.2CH₃CN:H₂O (3:1)[8]
Stability Profile of the BCN Moiety

The stability of the BCN group is a crucial factor for experimental design, particularly when working with complex biological samples or under specific buffer conditions.

ConditionStability Metric (Half-life)Key ObservationsSource
Glutathione (GSH)~6 hoursBCN is significantly more stable in the presence of this common intracellular antioxidant compared to other strained alkynes like DBCO.[9][10]
Tris(2-carboxyethyl)phosphine (TCEP)Unstable over 24 hoursBCN shows instability in the presence of this reducing agent.[10]
Acidic Conditions (e.g., 3% TCA in DCM)Prone to degradationThe BCN moiety can be labile under acidic conditions, which may be a consideration in workflows involving acid-labile protecting groups.[11]
Aqueous Buffers (e.g., PBS, pH 7.2)Shows instability over 24 hours on a proteinWhile generally stable, prolonged incubation in aqueous buffers can lead to some degradation of the BCN group when conjugated to a protein.[10]

Experimental Protocols

Detailed methodologies for utilizing this compound in bioconjugation are provided below. These protocols serve as a starting point and may require optimization based on the specific biomolecules and experimental goals.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein) with this compound.

Materials:

  • Azide-modified biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Spin desalting column or other purification system

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. A 2- to 4-fold molar excess of the BCN reagent over the azide-modified biomolecule is a good starting point.[12] The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize potential effects on protein structure.[12]

  • Incubation: Gently mix the reaction components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[12] For some systems, incubation times as short as 2 hours at room temperature may be sufficient.[12]

  • Purification: Remove the excess, unreacted this compound using a spin desalting column or another appropriate purification method (e.g., size-exclusion chromatography).

Protocol 2: Oxime Ligation

This protocol outlines the conjugation of an aldehyde or ketone-containing biomolecule with the oxyamine group of this compound.

Materials:

Procedure:

  • Prepare a stock solution of this compound: As described in the SPAAC protocol.

  • Prepare Catalyst Stock (Optional): Prepare a 100 mM stock solution of aniline or p-phenylenediamine in the reaction buffer. p-Phenylenediamine is a more efficient catalyst than aniline at neutral pH.[13][14]

  • Reaction Setup: In a microcentrifuge tube, combine the aldehyde or ketone-containing biomolecule with this compound. A molar excess of the oxyamine reagent is typically used.

  • Catalysis (Optional): If using a catalyst, add the catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the conjugate to remove excess reagents.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the chemical reactions and experimental workflows involving this compound.

G cluster_reactants Reactants cluster_reactions Bioorthogonal Reactions cluster_products Conjugated Products BCN_PEG3_Oxyamine This compound SPAAC SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) BCN_PEG3_Oxyamine->SPAAC BCN group Oxime_Ligation Oxime Ligation BCN_PEG3_Oxyamine->Oxime_Ligation Oxyamine group Azide_Molecule Azide-tagged Biomolecule Azide_Molecule->SPAAC Azide group Aldehyde_Molecule Aldehyde/Ketone-tagged Biomolecule Aldehyde_Molecule->Oxime_Ligation Carbonyl group Triazole_Product Stable Triazole Linkage SPAAC->Triazole_Product Oxime_Product Stable Oxime Linkage Oxime_Ligation->Oxime_Product

Caption: Reaction pathways of this compound.

G Start Start: Azide- and Aldehyde- functionalized Biomolecule Step1 Step 1: SPAAC Reaction Add this compound (e.g., 2-4 fold molar excess) Incubate RT, 4-12h Start->Step1 Step2 Purification 1 (e.g., Desalting Column) Remove excess BCN linker Step1->Step2 Step3 Step 2: Oxime Ligation Add second biomolecule with aldehyde/ketone (Optional: Add catalyst) Incubate RT, 2-24h Step2->Step3 Step4 Purification 2 (e.g., SEC) Isolate final conjugate Step3->Step4 End End: Dual-labeled Bioconjugate Step4->End

Caption: Experimental workflow for dual labeling.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with BCN-PEG3-Oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific labeling of antibodies using the heterobifunctional linker, BCN-PEG3-oxyamine. This linker is a valuable tool in the construction of antibody-drug conjugates (ADCs) and other antibody-based bioconjugates. It features a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for covalent bond formation with carbonyls (aldehydes or ketones) through oxime ligation. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1][2][][4]

Site-specific antibody modification is crucial for producing homogeneous and well-defined ADCs with a consistent drug-to-antibody ratio (DAR), which in turn leads to more predictable efficacy and safety profiles.[5] The protocol outlined below first describes methods to introduce a bio-orthogonal carbonyl group onto the antibody, followed by the conjugation of this compound via oxime ligation.

Materials and Reagents

  • Monoclonal antibody (mAb) of interest

  • This compound linker

  • Sodium periodate (B1199274) (NaIO₄)

  • Aniline (B41778)

  • Sodium acetate (B1210297) buffer (pH 4.5-5.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange and concentration)

  • UV-Vis spectrophotometer

  • LC-MS system for DAR analysis (optional)

  • Endoglycosidase (e.g., PNGase F) (optional, for enzymatic methods)

  • Galactose oxidase (optional, for enzymatic methods)

  • Formylglycine generating enzyme (FGE) and corresponding aldehyde tag sequence plasmid (for genetic engineering method)

Experimental Protocols

A critical prerequisite for labeling with this compound is the introduction of a carbonyl group (aldehyde or ketone) onto the antibody. Below are three established methods to achieve this.

Protocol 1: Site-Specific Aldehyde Generation via Mild Periodate Oxidation of Glycans

This method targets the carbohydrate moieties present on the Fc region of most IgG antibodies. Mild periodate oxidation cleaves the vicinal diols of sialic acid residues to generate aldehyde groups.

1. Antibody Preparation:

  • Start with a purified antibody solution at a concentration of 1-10 mg/mL in PBS.
  • Perform a buffer exchange into a sodium acetate buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

2. Periodate Oxidation:

  • Chill the antibody solution on ice.
  • Prepare a fresh solution of sodium periodate (NaIO₄) in the same acetate buffer.
  • Add the NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM.
  • Incubate the reaction on ice in the dark for 30 minutes.
  • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate on ice for 10 minutes.
  • Immediately purify the oxidized antibody from excess periodate and byproducts using a desalting column or buffer exchange with PBS (pH 7.4).

Protocol 2: Chemoenzymatic Approach for Aldehyde Installation

This method offers greater control over the site of modification by using enzymes to modify the antibody's glycan structures.

1. Enzymatic Glycan Modification:

  • Treat the antibody with an endoglycosidase, such as PNGase F, to remove the native N-glycans, leaving a single GlcNAc residue.
  • Alternatively, use a specific galactosyltransferase to add a galactose analog containing a ketone or a precursor to an aldehyde to the terminal GlcNAc.
  • A common method involves using galactose oxidase to oxidize terminal galactose residues to generate an aldehyde at the C6 position.

2. Purification:

  • After the enzymatic reaction, purify the modified antibody using protein A chromatography or size-exclusion chromatography to remove the enzyme and other reaction components.

Protocol 3: Genetic Engineering of an Aldehyde Tag

This advanced method provides the highest level of site-specificity by introducing a genetically encoded "aldehyde tag".

1. Antibody Engineering and Expression:

  • Genetically engineer the antibody to include a short peptide sequence known as an aldehyde tag (e.g., LCTPSR). This tag contains a cysteine residue that is recognized by the co-expressed formylglycine-generating enzyme (FGE).
  • FGE oxidizes the cysteine within the tag to a formylglycine residue, which contains an aldehyde group.
  • Co-express the engineered antibody and FGE in a suitable mammalian or bacterial expression system.

2. Purification:

  • Purify the expressed antibody containing the aldehyde tag using standard chromatography techniques (e.g., Protein A affinity chromatography).

Conjugation of this compound via Oxime Ligation

Once the antibody has been functionalized with an aldehyde group, the this compound linker can be attached.

1. Reagent Preparation:

  • Dissolve the this compound linker in an organic solvent such as DMSO to prepare a stock solution (e.g., 10 mM).
  • Prepare a fresh solution of aniline (catalyst) in the reaction buffer (e.g., 100 mM aniline in sodium acetate buffer, pH 4.5-5.5).

2. Oxime Ligation Reaction:

  • To the aldehyde-functionalized antibody (in sodium acetate buffer, pH 4.5-5.5), add the this compound stock solution to achieve a 10-50 fold molar excess of the linker.
  • Add the aniline catalyst to a final concentration of 10-20 mM.
  • Incubate the reaction at room temperature or 37°C for 4-16 hours. The reaction can be monitored by LC-MS.

3. Purification of the Antibody-Linker Conjugate:

  • After the reaction is complete, remove the excess linker and catalyst by size-exclusion chromatography (SEC) or repeated buffer exchange using centrifugal filters.
  • The purified antibody, now equipped with a BCN handle, is ready for the subsequent click chemistry reaction with an azide-containing payload (e.g., a cytotoxic drug, a fluorescent dye, or a chelating agent).

Data Presentation

The successful conjugation and the resulting drug-to-antibody ratio (DAR) are critical quality attributes of an ADC. While specific quantitative data for this compound is not widely published, the following table provides representative data from site-specific conjugation methods that generate aldehyde groups for subsequent ligation, which are expected to yield similar results.

Conjugation MethodTarget SiteAchievable DARLabeling EfficiencyReference
Periodate OxidationFc Glycans1.5 - 2.5Variable, dependent on oxidation conditions[General knowledge from literature]
Aldehyde Tag (LC)Light Chain~1.7~86%
Aldehyde Tag (CH1)Heavy Chain (CH1)~1.8~92%
Aldehyde Tag (C-term)Heavy Chain (C-terminus)~1.9~98%

Note: The data presented above is representative of aldehyde-based conjugation methods. The actual DAR and labeling efficiency for this compound may vary depending on the specific antibody, reaction conditions, and the method used to introduce the carbonyl group.

Visualization of Workflows and Pathways

Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Step 1: Antibody Preparation cluster_carbonyl Step 2: Carbonyl Introduction cluster_ligation Step 3: Oxime Ligation cluster_purification Step 4: Purification cluster_final Step 5: Final Conjugate mAb Monoclonal Antibody Periodate Periodate Oxidation mAb->Periodate Enzymatic Enzymatic Modification mAb->Enzymatic AldehydeTag Aldehyde Tag mAb->AldehydeTag OximeLigation React with This compound Periodate->OximeLigation Enzymatic->OximeLigation AldehydeTag->OximeLigation Purification Purification (SEC) OximeLigation->Purification FinalProduct BCN-labeled Antibody Purification->FinalProduct

Caption: Experimental workflow for labeling an antibody with this compound.

HER2 Signaling Pathway and ADC Mechanism of Action

Antibody-drug conjugates targeting the HER2 receptor are a prominent application. The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Dimerization & Activation Endosome Endosome HER2->Endosome Internalization ADC HER2-Targeted ADC (BCN-Linker-Drug) ADC->HER2 Binding ADC->Endosome Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Endosome->Lysosome Drug Released Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis

Caption: HER2 signaling and the mechanism of action of a HER2-targeted ADC.

References

Site-Specific Protein Modification with BCN-PEG3-Oxyamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and basic research, enabling the creation of precisely defined bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins with enhanced therapeutic properties, and proteins labeled with imaging agents. The use of bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes, has revolutionized this field.

This document provides detailed application notes and protocols for the site-specific modification of proteins using BCN-PEG3-oxyamine. This heterobifunctional linker features a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for chemoselective ligation with aldehydes or ketones to form a stable oxime bond. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer reduces aggregation, minimizes steric hindrance, and improves the solubility of the resulting conjugate.[1][2]

The overall strategy involves two key stages:

  • Introduction of a Bioorthogonal Carbonyl Group: A unique aldehyde or ketone functionality is introduced into the target protein at a specific site.

  • Oxime Ligation: The oxyamine moiety of this compound reacts with the engineered carbonyl group on the protein to form a highly stable oxime linkage.

Data Presentation

Table 1: Quantitative Data on Oxime Ligation Efficiency and Kinetics
ParameterValueConditionsReference
Aldehyde Tag Conversion Efficiency >85%Co-expression of the target protein with formylglycine-generating enzyme (FGE) in E. coli.[1]
Second-Order Rate Constant (k) 0.01 M⁻¹s⁻¹ (uncatalyzed)Reaction at neutral pH.[3]
Catalyzed Reaction Rate ~2.5-fold increase with 100 mM m-phenylenediamine (B132917) (mPDA) vs. 100 mM aniline (B41778).pH 7.0, reaction between an aldehyde-functionalized protein and an aminooxy probe.[4]
Catalyzed Reaction Completion ~90 seconds10 µM aldehyde-functionalized protein, 50 µM aminooxy probe, 750 mM mPDA catalyst.
Equilibrium Constant (Keq) >10⁸ M⁻¹General value for oxime bond formation.
Table 2: Comparative Stability of Bioconjugation Linkages
Linkage TypeRelative Hydrolysis Rate Constant (k_rel)ConditionsReference
Oxime 1pD 7.0
Semicarbazone 160pD 7.0
Acetylhydrazone 300pD 7.0
Methylhydrazone 600pD 7.0
Hydrazone Half-life (pH dependent) 183 hourspH 7.2
Hydrazone Half-life (pH dependent) 4.4 hourspH 5.0

Experimental Protocols

This section provides detailed methodologies for the site-specific modification of a protein with this compound. The protocol is divided into three main parts:

  • Site-Specific Introduction of an Aldehyde Group.

  • Oxime Ligation with this compound.

  • Purification and Characterization of the Protein Conjugate.

Protocol 1: Site-Specific Introduction of an Aldehyde Group via the Aldehyde Tag Method

This protocol describes the enzymatic conversion of a cysteine residue within a specific peptide tag (the "aldehyde tag") to a formylglycine (fGly) residue, which contains an aldehyde group.

Materials:

  • Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for formylglycine-generating enzyme (FGE).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Standard cell culture media, antibiotics, and inducing agents (e.g., IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Mass spectrometer for verifying conversion.

Procedure:

  • Co-transformation: Co-transform the E. coli expression host with the plasmid containing the aldehyde-tagged protein of interest and the FGE-expressing plasmid.

  • Expression: Grow the co-transformed cells in appropriate media with antibiotics at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and grow for a further 16-20 hours at a reduced temperature (e.g., 18-20°C) to ensure proper protein folding and enzymatic conversion.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a high-pressure homogenizer.

  • Purification of Aldehyde-Tagged Protein: Purify the protein from the clarified lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Characterization of Conversion:

    • Confirm the identity and purity of the protein by SDS-PAGE.

    • Determine the efficiency of cysteine-to-formylglycine conversion using mass spectrometry. This can be done by analyzing the intact protein mass or by peptide mapping after tryptic digestion. The mass difference between the cysteine-containing peptide and the formylglycine-containing peptide is -3 Da (SH vs. CHO).

Protocol 2: Oxime Ligation with this compound

This protocol details the reaction between the aldehyde-tagged protein and this compound.

Materials:

  • Purified aldehyde-tagged protein (from Protocol 1).

  • This compound.

  • Reaction Buffer: 100 mM Phosphate buffer, pH 6.5-7.0.

  • Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO or aqueous buffer).

  • Organic co-solvent (e.g., DMSO), if needed to dissolve the linker.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 50-100 mM) in DMSO or the reaction buffer.

    • Dissolve the purified aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 20-100 µM).

  • Ligation Reaction:

    • To the protein solution, add this compound to a final concentration that is a 10-50 molar excess over the protein.

    • To accelerate the reaction, add the aniline or mPDA catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Reaction Quenching (Optional): To remove any unreacted aldehyde groups, a small molecule containing an aminooxy or hydrazide group can be added. To quench unreacted this compound, a small azide-containing molecule can be added.

Protocol 3: Purification and Characterization of the BCN-PEG3-Protein Conjugate

Materials:

  • Crude ligation reaction mixture (from Protocol 2).

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

  • Appropriate chromatography buffers.

  • SDS-PAGE analysis system.

  • Mass spectrometer (MALDI-TOF or ESI-MS).

Procedure:

  • Purification:

    • Remove unreacted this compound and catalyst from the reaction mixture using SEC (gel filtration) or dialysis. SEC is effective at separating the much larger protein conjugate from the smaller reagents.

    • If the PEGylation alters the protein's surface charge, IEX chromatography can be used to separate the conjugated protein from the unconjugated protein.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the mass of the attached BCN-PEG3 moiety.

    • Mass Spectrometry: Confirm the identity and homogeneity of the conjugate by mass spectrometry. ESI-MS or MALDI-TOF MS can determine the precise molecular weight of the final product, confirming the 1:1 stoichiometry of the conjugation.

    • Peptide Mapping: For detailed site-confirmation, the conjugate can be subjected to proteolytic digestion followed by LC-MS/MS analysis to identify the modified peptide fragment.

Visualizations

cluster_protein Aldehyde-Tagged Protein cluster_linker This compound cluster_conjugate Final Protein Conjugate Protein Protein Aldehyde Aldehyde Group (-CHO) Protein->Aldehyde Site-specific tag Oxime_Bond Oxime Bond (-CH=N-O-) Aldehyde->Oxime_Bond Oxime Ligation (pH 6.5-7.0, Aniline catalyst) BCN BCN Group PEG3 PEG3 Spacer BCN->PEG3 Oxyamine Oxyamine Group (-ONH2) PEG3->Oxyamine Oxyamine->Oxime_Bond Protein_Conj Protein Protein_Conj->Oxime_Bond Linker_Attached BCN-PEG3 Oxime_Bond->Linker_Attached

Caption: Chemical reaction for site-specific protein modification.

cluster_step1 Step 1: Aldehyde Tag Introduction cluster_step2 Step 2: Oxime Ligation cluster_step3 Step 3: Purification & Analysis arrow arrow A Co-express protein with aldehyde tag and FGE enzyme B Purify aldehyde-tagged protein (e.g., Ni-NTA) A->B C Verify conversion by Mass Spectrometry B->C D Incubate aldehyde-protein with excess this compound C->D E Add catalyst (e.g., aniline) and react for 2-4h F Purify conjugate (SEC or IEX) E->F G Analyze by SDS-PAGE (confirm MW shift) H Confirm conjugate mass by Mass Spectrometry

Caption: Experimental workflow for protein conjugation.

References

Application Notes and Protocols for BCN-PEG3-oxyamine in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-oxyamine is a heterobifunctional, non-cleavable linker designed for the advanced synthesis of antibody-drug conjugates (ADCs).[1][2][3] This linker facilitates a highly specific, two-step conjugation strategy, enabling the precise attachment of a cytotoxic payload to a monoclonal antibody (mAb). The key features of this compound include a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for oxime ligation.[1][2] The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces aggregation of the resulting ADC.

This document provides detailed application notes and experimental protocols for the use of this compound in ADC synthesis, covering the modification of the antibody and drug, the conjugation process, and the characterization of the final ADC.

Principle of the Dual-Ligation Strategy

The synthesis of an ADC using this compound involves a sequential, two-part conjugation process. This strategy allows for the separate preparation of a modified antibody and a drug-linker complex, which are then combined to form the final ADC. This modular approach provides greater control over the conjugation reaction and facilitates the purification of intermediates.

  • Antibody Modification: The antibody is first modified to introduce a carbonyl group (aldehyde or ketone). This is typically achieved through the mild oxidation of the carbohydrate moieties in the Fc region of the antibody.

  • Drug-Linker Conjugation: In a separate reaction, the this compound linker is conjugated to an azide-modified cytotoxic drug via SPAAC.

  • Final ADC Assembly: The carbonyl-modified antibody is then reacted with the drug-BCN-PEG3-oxyamine complex through oxime ligation to form a stable ADC.

Core Reagents and Their Properties

ReagentChemical FormulaMolecular WeightKey Functional GroupsPurpose in ADC Synthesis
This compound C21H35N3O7441.52 g/mol Bicyclononyne (BCN), OxyamineHeterobifunctional linker for ADC synthesis.
Azide-modified Cytotoxic Drug VariesVariesAzidePayload for conjugation to the BCN group of the linker.
Monoclonal Antibody (mAb) Varies~150 kDaGlycan chains in Fc regionTargeting moiety for the ADC.
Sodium meta-periodate (NaIO4) NaIO4213.89 g/mol Oxidizing agentTo generate aldehyde groups on the antibody's glycans.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the site-specific introduction of aldehyde groups into the Fc region of a monoclonal antibody by oxidizing its carbohydrate moieties.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO4) solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., 1 M glycerol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Oxidation: Add a calculated amount of NaIO4 solution to the antibody solution to achieve a final concentration of 5-20 mM.

  • Incubation: Incubate the reaction mixture in the dark at 25°C for 30 minutes.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Purify the aldehyde-modified antibody using size-exclusion chromatography to remove excess reagents.

Protocol 2: Synthesis of the Drug-BCN-PEG3-oxyamine Conjugate

This protocol details the conjugation of an azide-modified cytotoxic drug to the this compound linker via SPAAC.

Materials:

  • Azide-modified cytotoxic drug

  • This compound

  • Reaction solvent (e.g., DMSO, DMF)

  • Purification system (e.g., reversed-phase HPLC)

Procedure:

  • Dissolution: Dissolve the azide-modified drug and this compound in the reaction solvent.

  • Reaction: Mix the two solutions, typically with a slight molar excess of the this compound (e.g., 1.2 equivalents).

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Purification: Purify the resulting drug-BCN-PEG3-oxyamine conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the product using NMR and high-resolution mass spectrometry.

Protocol 3: Final ADC Assembly via Oxime Ligation

This protocol describes the final conjugation of the drug-BCN-PEG3-oxyamine complex to the aldehyde-modified antibody.

Materials:

  • Aldehyde-modified antibody

  • Drug-BCN-PEG3-oxyamine conjugate

  • Reaction buffer (e.g., 100 mM MES, pH 5.5)

  • Aniline (B41778) (optional catalyst)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: Mix the aldehyde-modified antibody with a 5- to 20-fold molar excess of the drug-BCN-PEG3-oxyamine conjugate in the reaction buffer.

  • Catalyst Addition (Optional): If a catalyst is used, add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 12-24 hours.

  • Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted drug-linker complex and other small molecules.

Characterization of the Final ADC

The resulting ADC should be thoroughly characterized to determine its key quality attributes.

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)Average DAR and distribution of drug-loaded species.
Purity and Aggregation Size-Exclusion Chromatography (SEC)High purity with minimal aggregation.
Molecular Weight Mass Spectrometry (MS)Confirmation of the expected molecular weight of the ADC.
Antigen Binding ELISA, Surface Plasmon Resonance (SPR)Retained binding affinity to the target antigen.
In vitro Cytotoxicity Cell-based assaysPotent and target-specific cell killing.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_drug_linker_conj Drug-Linker Conjugation cluster_final_assembly Final ADC Assembly cluster_characterization Characterization mAb Monoclonal Antibody oxidized_mAb Aldehyde-modified mAb mAb->oxidized_mAb NaIO4 Oxidation ADC Antibody-Drug Conjugate oxidized_mAb->ADC drug Azide-modified Drug drug_linker Drug-Linker Complex drug->drug_linker linker This compound linker->drug_linker drug_linker->ADC analysis DAR, Purity, Potency ADC->analysis

Caption: Experimental workflow for ADC synthesis.

Signaling_Pathway ADC ADC binds to Antigen on Cell Surface Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Release of Drug-Linker-Amino Acid Degradation->Release Target Interaction with Intracellular Target Release->Target Apoptosis Apoptosis Target->Apoptosis

Caption: ADC mechanism of action.

Logical_Relationship BCN_PEG3_oxyamine This compound BCN_group BCN Group BCN_PEG3_oxyamine->BCN_group Oxyamine_group Oxyamine Group BCN_PEG3_oxyamine->Oxyamine_group PEG3_spacer PEG3 Spacer BCN_PEG3_oxyamine->PEG3_spacer SPAAC SPAAC with Azide BCN_group->SPAAC Oxime_ligation Oxime Ligation with Carbonyl Oxyamine_group->Oxime_ligation Solubility Enhanced Solubility PEG3_spacer->Solubility

References

Application Notes and Protocols for Cell Surface Labeling Using BCN-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-oxyamine is a versatile, heterobifunctional linker designed for two-step cell surface labeling strategies. This reagent incorporates a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for covalent ligation to aldehydes or ketones. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for bioconjugation in complex biological environments.

This two-step labeling approach offers high specificity and temporal control over the introduction of probes, such as fluorescent dyes, biotin, or therapeutic payloads, to the cell surface. The first step involves the introduction of a bioorthogonal handle (either an azide (B81097) or a carbonyl group) onto the cell surface through metabolic labeling or chemical modification. The second step involves the sequential or simultaneous reaction of this compound with the cell surface handle and a probe of interest.

Principle of the Method

The application of this compound for cell surface labeling is predicated on two highly selective and bioorthogonal reactions:

  • Oxime Ligation: The oxyamine group (-ONH₂) of the linker reacts with an aldehyde or ketone on the cell surface to form a stable oxime bond. This reaction can be catalyzed by aniline (B41778) to improve efficiency at physiological pH.[1][2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN group, a strained alkyne, reacts specifically with an azide-modified molecule (e.g., a fluorescent probe) to form a stable triazole linkage. This "click chemistry" reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[4][5]

This dual reactivity allows for a modular and flexible approach to cell surface engineering and analysis.

Data Presentation

The efficiency of cell surface labeling using this compound can be quantified using flow cytometry. The Mean Fluorescence Intensity (MFI) of the labeled cell population is a key metric for assessing the success of the labeling protocol. Below are representative tables summarizing expected quantitative data from such experiments.

Table 1: Quantification of Cell Surface Aldehyde Expression

Cell LineTreatmentAniline Catalyst (10 mM)Mean Fluorescence Intensity (MFI)% Labeled Cells
JurkatUntreated ControlNo50 ± 5<1%
JurkatNaIO₄ (1 mM)No800 ± 50>95%
JurkatNaIO₄ (1 mM)Yes2500 ± 200>95%

Table 2: Quantification of Two-Step Labeling with this compound and Azide-Fluorophore

Cell LineTreatmentThis compound (50 µM)Azide-Fluor 545 (10 µM)Mean Fluorescence Intensity (MFI)% Labeled Cells
JurkatNaIO₄YesYes5000 ± 450>95%
JurkatNaIO₄NoYes100 ± 10<2%
JurkatUntreatedYesYes150 ± 20<5%

Experimental Protocols

Herein, we provide detailed protocols for a two-step cell surface labeling strategy using this compound. This protocol first introduces aldehyde groups onto cell surface glycans via mild periodate (B1199274) oxidation, followed by reaction with the oxyamine moiety of the linker and subsequent SPAAC ligation with an azide-functionalized fluorescent probe.

Protocol 1: Generation of Aldehydes on the Cell Surface

Materials:

  • Cells in suspension (e.g., Jurkat cells)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium periodate (NaIO₄)

  • Aniline

Procedure:

  • Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g, 5 minutes).

  • Resuspend the cell pellet in ice-cold PBS containing 1 mM NaIO₄.

  • Incubate on ice for 15 minutes in the dark.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 1 mM and incubate on ice for 5 minutes.

  • Wash the cells three times with ice-cold PBS to remove residual periodate and glycerol.

  • The cells now display aldehyde groups on their surface and are ready for the next step.

Protocol 2: Two-Step Labeling with this compound and Azide-Fluorophore

Materials:

  • Aldehyde-modified cells (from Protocol 1)

  • This compound

  • Azide-functionalized fluorescent probe (e.g., Azide-Fluor 545)

  • Aniline

  • Labeling Buffer (PBS, pH 6.7)

  • FACS Buffer (PBS with 1% BSA)

Procedure:

  • Resuspend the aldehyde-modified cells in ice-cold Labeling Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Add this compound to a final concentration of 50 µM.

  • Add aniline to a final concentration of 10 mM to catalyze the oxime ligation.

  • Incubate the cell suspension for 1-2 hours at room temperature or 4°C, protected from light, with gentle mixing.

  • Wash the cells twice with Labeling Buffer to remove unreacted this compound and aniline.

  • Resuspend the cell pellet in fresh Labeling Buffer.

  • Add the azide-functionalized fluorescent probe to a final concentration of 10 µM.

  • Incubate for 30-60 minutes at room temperature, protected from light, with gentle mixing.

  • Wash the cells three times with FACS Buffer to remove the unreacted fluorescent probe.

  • Resuspend the cells in an appropriate volume of FACS Buffer for analysis.

Protocol 3: Quantitative Analysis by Flow Cytometry

Procedure:

  • Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorophore.

  • Run an unlabeled, untreated cell sample to establish the baseline fluorescence and set the negative gate.

  • Run a sample of cells treated only with the azide-fluorophore (no this compound) as a negative control for non-specific binding.

  • Acquire data for the fully labeled cell sample.

  • Analyze the data to determine the percentage of fluorescently labeled cells and the Mean Fluorescence Intensity (MFI) of the positive population.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Aldehyde Generation cluster_1 Step 2: Two-Step Labeling cluster_2 Step 3: Analysis start Start with cells in suspension wash1 Wash cells with PBS start->wash1 oxidize Oxidize with NaIO₄ wash1->oxidize quench Quench with glycerol oxidize->quench wash2 Wash cells quench->wash2 aldehydes Cells with surface aldehydes wash2->aldehydes add_bcn Add this compound + Aniline aldehydes->add_bcn incubate1 Incubate (Oxime Ligation) add_bcn->incubate1 wash3 Wash cells incubate1->wash3 add_azide Add Azide-Fluorophore wash3->add_azide incubate2 Incubate (SPAAC) add_azide->incubate2 wash4 Wash cells incubate2->wash4 labeled_cells Labeled Cells for Analysis wash4->labeled_cells flow Flow Cytometry Analysis labeled_cells->flow data Quantitative Data (MFI, %) flow->data

Caption: Workflow for two-step cell surface labeling and analysis.

Logical Relationship of Reagents

G cluster_cell Cell Surface cluster_linker Bifunctional Linker cluster_probe Probe glycan Glycan aldehyde Aldehyde (-CHO) glycan->aldehyde NaIO₄ Oxidation bcn_peg_oxy This compound aldehyde->bcn_peg_oxy Oxime Ligation (-ONH₂ end) labeled_complex Fluorescently Labeled Cell Surface Glycan azide_fluor Azide-Fluorophore bcn_peg_oxy->azide_fluor SPAAC (BCN end)

Caption: Reagent interactions in the two-step labeling strategy.

References

Application Notes and Protocols for Peptide Conjugation with BCN-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of peptide-based drugs.[1][2][3] PEGylation can improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and extend its circulation half-life by minimizing renal clearance.[1][2] This application note provides a detailed protocol for the use of BCN-PEG3-oxyamine, a heterobifunctional linker, for the precise and efficient conjugation of peptides to other molecules.

This compound is a versatile tool in bioconjugation, featuring two distinct reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group and an oxyamine group, separated by a hydrophilic 3-unit PEG spacer. The BCN group reacts with azide-functionalized molecules via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological mixtures without interfering with native cellular processes. The oxyamine group allows for the formation of a stable oxime bond with molecules containing an aldehyde or ketone functional group. The PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.

This document will detail the chemical principles, experimental protocols, and data analysis for the successful conjugation of peptides using this compound.

Chemical Principle

The conjugation strategy using this compound involves a two-step process. First, the oxyamine group of the linker is reacted with an aldehyde or ketone group on the peptide to form a stable oxime linkage. This can be achieved by incorporating a ketone-containing unnatural amino acid (e.g., p-acetylphenylalanine) into the peptide sequence during solid-phase peptide synthesis (SPPS) or by post-synthetic modification of the peptide.

In the second step, the BCN group on the peptide-linker conjugate is reacted with an azide-functionalized molecule of interest (e.g., a small molecule drug, a fluorescent dye, or a larger biomolecule) through a SPAAC reaction. This results in the formation of a stable triazole linkage, yielding the final peptide conjugate.

The following diagram illustrates the overall reaction scheme:

G cluster_step1 Step 1 cluster_step2 Step 2 Peptide Peptide with Aldehyde/Ketone Peptide_BCN Peptide-PEG3-BCN Conjugate Peptide->Peptide_BCN Oxime Ligation BCN_PEG3_Oxyamine This compound BCN_PEG3_Oxyamine->Peptide_BCN Final_Conjugate Final Peptide Conjugate Peptide_BCN->Final_Conjugate SPAAC Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Final_Conjugate

Caption: Reaction scheme for peptide conjugation using this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the two key reactions involved in the conjugation process. The actual results may vary depending on the specific peptide, azide-molecule, and reaction conditions.

ParameterOxime LigationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Molar Ratio (Peptide:Linker) 1 : 10 to 1 : 20Molar Ratio (Peptide-BCN : Azide-Molecule)
Reaction Time 2 - 12 hours1 - 6 hours
pH 4.5 - 5.56.5 - 7.5
Temperature Room TemperatureRoom Temperature or 37°C
Typical Yield > 80%> 90%
Second-order rate constant (k2) Not Applicable~0.2 M⁻¹s⁻¹ (for BCN with benzyl (B1604629) azide)

Experimental Protocols

Materials and Reagents
  • Peptide containing an aldehyde or ketone functionality

  • This compound

  • Azide-functionalized molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer for Oxime Ligation: 0.1 M Sodium Acetate buffer, pH 4.5

  • Aniline (B41778) or m-phenylenediamine (B132917) (mPDA) catalyst solution (100 mM in reaction buffer)

  • Reaction Buffer for SPAAC: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris buffer, pH 8.0

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol 1: Oxime Ligation of Peptide with this compound

This protocol describes the conjugation of the oxyamine group of the linker to an aldehyde or ketone on the peptide.

G start Start dissolve_peptide Dissolve peptide in reaction buffer start->dissolve_peptide dissolve_linker Dissolve this compound in DMF or DMSO dissolve_peptide->dissolve_linker add_linker Add linker solution to peptide solution dissolve_linker->add_linker add_catalyst Add aniline or mPDA catalyst add_linker->add_catalyst incubate Incubate at room temperature for 2-12 hours add_catalyst->incubate monitor Monitor reaction progress by LC-MS incubate->monitor purify Purify Peptide-BCN conjugate by RP-HPLC monitor->purify characterize Characterize by Mass Spectrometry purify->characterize end End characterize->end

Caption: Workflow for oxime ligation of a peptide with this compound.

  • Peptide Preparation: Dissolve the aldehyde or ketone-containing peptide in the Oxime Ligation Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.

  • Catalysis: For ketone-containing peptides, the addition of a catalyst is recommended to accelerate the reaction. Add the aniline or mPDA catalyst solution to a final concentration of 10-50 mM. m-phenylenediamine (mPDA) has been reported to be a more efficient catalyst than aniline.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC and mass spectrometry to confirm the formation of the Peptide-BCN conjugate.

  • Purification: Upon completion, purify the Peptide-BCN conjugate using preparative RP-HPLC with a C18 column and a gradient of Mobile Phase B.

  • Characterization: Lyophilize the fractions containing the pure product and confirm the identity and purity by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the this compound minus the mass of water.

Protocol 2: SPAAC Reaction of Peptide-BCN Conjugate with an Azide-functionalized Molecule

This protocol outlines the copper-free click chemistry reaction between the BCN-functionalized peptide and an azide-containing molecule.

G start Start dissolve_peptide_bcn Dissolve Peptide-BCN conjugate in PBS (pH 7.4) start->dissolve_peptide_bcn dissolve_azide Dissolve azide-molecule in a compatible solvent dissolve_peptide_bcn->dissolve_azide add_azide Add azide (B81097) solution to Peptide-BCN solution dissolve_azide->add_azide incubate Incubate at RT or 37°C for 1-6 hours add_azide->incubate monitor Monitor reaction progress by LC-MS incubate->monitor purify Purify final conjugate by RP-HPLC or SEC monitor->purify characterize Characterize by Mass Spectrometry purify->characterize end End characterize->end

Caption: Workflow for the SPAAC reaction of a Peptide-BCN conjugate.

  • Peptide-BCN Preparation: Dissolve the purified and lyophilized Peptide-BCN conjugate in SPAAC Reaction Buffer (PBS, pH 7.4) to a concentration of 1-5 mg/mL.

  • Azide-Molecule Preparation: Dissolve the azide-functionalized molecule of interest in a compatible solvent (e.g., DMSO, DMF, or water) to a known concentration.

  • Reaction Setup: Add a 1.5- to 5-fold molar excess of the azide-molecule solution to the Peptide-BCN solution. The final concentration of any organic solvent should ideally be below 20% (v/v).

  • Incubation: Incubate the reaction mixture for 1-6 hours at room temperature or 37°C with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC and mass spectrometry. The conjugated product will have a higher molecular weight and may exhibit a different retention time compared to the starting Peptide-BCN conjugate.

  • Purification: Purify the final peptide conjugate using RP-HPLC or size-exclusion chromatography (SEC) to remove any unreacted azide-molecule and other byproducts.

  • Characterization: Lyophilize the purified fractions and characterize the final conjugate by mass spectrometry to confirm its identity, purity, and the successful conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Oxime Ligation Inefficient reaction due to steric hindrance or unfavorable pH.Optimize pH (4.5-5.5). For ketones, ensure the addition of a catalyst like mPDA. Increase reaction time and/or temperature.
Low Yield in SPAAC Reaction Degradation of BCN or azide. Steric hindrance.Ensure freshness of reagents. Increase molar excess of the azide-molecule. Optimize reaction time and temperature.
Side Products Observed Reaction of BCN with thiols (e.g., cysteine residues).If the peptide contains free cysteines, consider adding a thiol scavenger like β-mercaptoethanol (1-10 mM) to the SPAAC reaction.
Difficulty in Purification Poor separation of product and starting materials. Aggregation of the conjugate.Optimize the HPLC gradient. For hydrophobic or aggregating conjugates, consider using a different chromatography mode (e.g., ion-exchange or HILIC).

Conclusion

The use of the heterobifunctional linker, this compound, provides a robust and versatile method for the site-specific conjugation of peptides. The bioorthogonal nature of both oxime ligation and strain-promoted alkyne-azide cycloaddition allows for a highly controlled and efficient two-step conjugation process under mild, aqueous conditions. This methodology is well-suited for a wide range of applications in drug development, diagnostics, and fundamental research, enabling the creation of well-defined and potent peptide conjugates. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality final products.

References

Application Notes and Protocols for BCN-PEG3-oxyamine in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-oxyamine is a versatile heterobifunctional linker molecule that offers the potential for creating dual-crosslinked hydrogels. This molecule incorporates two distinct bioorthogonal reactive groups: a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for oxime ligation. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and biocompatibility, making it an attractive component for developing advanced hydrogel systems for applications in drug delivery, tissue engineering, and 3D cell culture.

This document provides detailed application notes and protocols for the conceptual use of this compound in forming dual-crosslinked hydrogels. It is important to note that while the principles of SPAAC and oxime ligation for hydrogel formation are well-established, the use of this compound as a singular linker for dual crosslinking is a novel concept. The protocols provided are based on established methodologies for each respective bioorthogonal reaction.

Mechanism of Dual Crosslinking

The formation of a dual-crosslinked hydrogel using this compound would involve two separate polymer backbones functionalized with complementary reactive groups.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group on the linker reacts with an azide-functionalized polymer in a catalyst-free "click" reaction to form a stable triazole linkage.

  • Oxime Ligation: The oxyamine group of the linker reacts with an aldehyde or ketone-functionalized polymer to form a stable oxime bond.

This dual-crosslinking approach allows for the creation of hydrogels with tunable mechanical properties and degradation kinetics.

Experimental Protocols

Protocol 1: Synthesis of an Azide-Functionalized Polymer (e.g., Hyaluronic Acid-Azide)

This protocol describes the modification of hyaluronic acid (HA) with azide (B81097) groups.

Materials:

  • Hyaluronic acid (HA) sodium salt

  • Adipic acid dihydrazide (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Azidoacetic acid N-hydroxysuccinimide ester

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve HA in deionized water to a final concentration of 1% (w/v).

  • Add a 10-fold molar excess of ADH, EDC, and NHS to the HA solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Purify the HA-ADH conjugate by dialysis against deionized water for 3 days.

  • Lyophilize the purified HA-ADH to obtain a white powder.

  • Dissolve the HA-ADH in PBS and add a 5-fold molar excess of azidoacetic acid N-hydroxysuccinimide ester.

  • Stir the reaction at room temperature for 12 hours.

  • Purify the HA-azide by dialysis against deionized water for 3 days.

  • Lyophilize the final product to obtain HA-azide as a white powder.

Protocol 2: Synthesis of an Aldehyde-Functionalized Polymer (e.g., Dextran-Aldehyde)

This protocol describes the oxidation of dextran (B179266) to introduce aldehyde groups.

Materials:

Procedure:

  • Dissolve dextran in deionized water to a final concentration of 10% (w/v).

  • Add sodium periodate to the dextran solution. The molar ratio of periodate to glucose units will determine the degree of oxidation. A 0.5 molar ratio is a common starting point.

  • Stir the reaction in the dark at room temperature for 6 hours.

  • Quench the reaction by adding a 2-fold molar excess of ethylene glycol relative to the periodate and stir for 1 hour.

  • Purify the dextran-aldehyde by dialysis against deionized water for 3 days.

  • Lyophilize the purified product to obtain dextran-aldehyde as a white powder.

Protocol 3: Formation of a Dual-Crosslinked Hydrogel

This protocol describes the formation of a hydrogel by mixing the functionalized polymers with the this compound linker.

Materials:

  • HA-azide (from Protocol 1)

  • Dextran-aldehyde (from Protocol 2)

  • This compound

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare separate stock solutions of HA-azide, dextran-aldehyde, and this compound in PBS. The final concentration of each component will influence the hydrogel properties. A starting point is 10 mg/mL for the polymers and a 1:1 molar ratio of BCN and oxyamine groups on the linker to the azide and aldehyde groups on the polymers, respectively.

  • In a sterile microcentrifuge tube, add the desired volume of the dextran-aldehyde solution.

  • Add the corresponding volume of the this compound solution and mix thoroughly by pipetting.

  • Immediately add the HA-azide solution to the mixture and mix again.

  • Observe the mixture for gelation. Gelation time can be determined by inverting the vial.

  • The resulting hydrogel can be used for cell encapsulation by including cells in the HA-azide solution before mixing.

Data Presentation

The following tables present representative data for hydrogels formed using SPAAC and oxime ligation from the literature. These values can serve as a general guideline for the expected properties of dual-crosslinked hydrogels.

Table 1: Representative Properties of SPAAC-Crosslinked Hydrogels

Polymer SystemCrosslinkerGelation TimeStorage Modulus (G')Reference
Azide-modified gelatinBCN-functionalized PEG5-15 min1-10 kPaHypothetical Data
Azide-modified HADibenzocyclooctyne (DBCO)-PEG< 5 min0.5-5 kPaHypothetical Data

Table 2: Representative Properties of Oxime Ligation-Crosslinked Hydrogels

Polymer SystemCrosslinkerGelation TimeStorage Modulus (G')Reference
Aldehyde-modified alginateAminooxy-PEG10-30 min2-15 kPaHypothetical Data
Ketone-modified PEGHydroxylamine-functionalized HA15-60 min1-8 kPaHypothetical Data

Visualizations

Experimental Workflow

G cluster_0 Polymer Functionalization cluster_1 Hydrogel Formation cluster_2 Crosslinking Chemistry P1 Hyaluronic Acid F1 Azide Functionalization P1->F1 P2 Dextran F2 Aldehyde Functionalization P2->F2 FP1 HA-Azide F1->FP1 FP2 Dextran-Aldehyde F2->FP2 Mix Mixing of Components FP1->Mix FP2->Mix Linker This compound Linker->Mix Gel Dual-Crosslinked Hydrogel Mix->Gel SPAAC SPAAC Reaction (BCN + Azide) Mix->SPAAC Oxime Oxime Ligation (Oxyamine + Aldehyde) Mix->Oxime SPAAC->Gel Oxime->Gel VEGF_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Permeability Vascular Permeability NO->Permeability PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Unlocking Proteomic Insights: Applications of BCN-PEG3-Oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BCN-PEG3-oxyamine is a versatile heterobifunctional linker poised to advance proteomic studies through its unique combination of bioorthogonal reactive groups. This molecule features a bicyclononyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for stable oxime ligation with carbonyls. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for a range of proteomics applications, from elucidating protein-protein interactions to targeted protein enrichment and drug development.

Application Notes

Chemical Cross-linking for Studying Protein-Protein Interactions (PPIs)

This compound enables the covalent capture of interacting proteins using a sequential, two-step ligation strategy. This approach offers precise control over the cross-linking process, minimizing random conjugation and facilitating the identification of specific interaction partners. One protein can be functionalized with an azide (B81097) group, while its interacting partner is modified to present a carbonyl group (aldehyde or ketone). The this compound then acts as a bridge, first reacting with the azide via SPAAC, followed by oxime ligation with the carbonyl. This method is particularly valuable for capturing transient or weak interactions that are often missed by traditional approaches. The resulting cross-linked peptides can be readily identified by mass spectrometry, providing valuable distance constraints for structural modeling of protein complexes.[1][2]

Targeted Protein Enrichment for Functional Studies

The dual reactivity of this compound provides a powerful handle for the selective enrichment of specific proteins from complex biological mixtures. A protein of interest can be metabolically or enzymatically labeled with an azide-containing unnatural amino acid. Following cell lysis, the azide-modified protein is captured by the BCN group of the linker through a highly efficient SPAAC reaction. The oxyamine end of the now-conjugated linker allows for immobilization onto an aldehyde-functionalized solid support, such as agarose (B213101) beads. This enables the specific pull-down and enrichment of the target protein and its interacting partners for subsequent analysis by mass spectrometry or western blotting. This strategy is particularly useful for validating drug targets and elucidating the functional interactome of a protein of interest.

Glycoprotein (B1211001) Analysis and Functionalization

The oxyamine functionality of this compound is ideal for the selective labeling and analysis of glycoproteins. Mild periodate (B1199274) oxidation of cis-diols in sialic acid residues on the glycan chains generates aldehyde groups. These aldehydes can then be specifically targeted by the oxyamine group of the linker to form a stable oxime bond. The now-glycoprotein-bound BCN moiety serves as a versatile handle for subsequent downstream applications. For instance, a fluorescent probe or a biotin (B1667282) tag functionalized with an azide can be attached via SPAAC, enabling visualization or enrichment of the target glycoprotein. This approach facilitates the study of glycosylation patterns and their role in cellular processes and disease.[3][4]

Activity-Based Protein Profiling (ABPP)

This compound can be employed in a modular, two-piece probe system for activity-based protein profiling. An activity-based probe (ABP) can be designed with a reactive "warhead" that covalently binds to the active site of a target enzyme family and an azide handle. A separate reporter or enrichment tag (e.g., biotin or a fluorophore) is synthesized with a carbonyl group. In a sequential manner, the azide-containing ABP is first incubated with the proteome to label active enzymes. Subsequently, the this compound linker is introduced to react with the ABP's azide group. Finally, the carbonyl-containing reporter tag is added, which ligates to the oxyamine end of the linker. This modular design allows for greater flexibility in probe design and application, enabling the profiling of enzyme activities in various biological contexts.[5][6]

Quantitative Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential outcomes of experiments utilizing this compound.

Table 1: Identification and Quantification of Cross-linked Peptides from a PPI Study

Cross-link IDProtein 1 (Azide-labeled)Peptide 1Protein 2 (Carbonyl-labeled)Peptide 2Reporter Ion Intensity (Fold Change)
XL-001Protein AKV YATADLProtein BGS LIVVEK4.5
XL-002Protein ATA FDEAIAELProtein CMQ IFVKTLTG3.2
XL-003Protein DLP QGFSALProtein EVV AGIVRTG2.8

Cross-linked residues are indicated in bold. Fold change represents the relative abundance of the cross-linked peptide in a stimulated vs. unstimulated state.

Table 2: Enrichment Efficiency of a Target Protein

Target ProteinSampleInput Abundance (Normalized)Eluted Abundance (Normalized)Enrichment Fold
Kinase XControl (No linker)1.00.10.1
Kinase XThis compound1.025.325.3
Background Protein 1This compound1.00.20.2
Background Protein 2This compound1.00.30.3

Experimental Protocols

Protocol 1: Chemical Cross-linking of Protein A (Azide-labeled) and Protein B (Carbonyl-labeled)

1. Protein Modification:

  • Azide Labeling of Protein A: React purified Protein A with a 10-fold molar excess of Azido-PEG4-NHS ester in PBS (pH 7.4) for 1 hour at room temperature. Remove excess reagent using a desalting column.

  • Carbonyl Generation on Protein B: If Protein B has an N-terminal serine, treat with 10 mM sodium periodate in PBS (pH 6.5) for 20 minutes in the dark at 4°C to generate an N-terminal aldehyde. Quench the reaction with 10 mM glycerol. Alternatively, introduce a ketone-bearing unnatural amino acid into Protein B via expression in an engineered E. coli strain. Purify the modified protein.

2. Cross-linking Reaction:

  • Mix azide-labeled Protein A and carbonyl-labeled Protein B in a 1:1 molar ratio in PBS (pH 7.0).

  • Add this compound to a final concentration of 100 µM.

  • Incubate the reaction for 4-12 hours at room temperature with gentle agitation.

3. Sample Preparation for Mass Spectrometry:

  • Denature the cross-linked protein mixture by adding urea (B33335) to a final concentration of 8 M.

  • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

  • Alkylate free cysteines with 55 mM iodoacetamide (B48618) for 45 minutes in the dark at room temperature.

  • Dilute the sample 4-fold with 100 mM ammonium (B1175870) bicarbonate and digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • Quench the digestion with formic acid to a final concentration of 1%.

  • Desalt the peptides using a C18 StageTip.

4. Mass Spectrometry Analysis:

  • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Use a data-dependent acquisition method to fragment the most abundant precursor ions.

  • Analyze the data using specialized cross-link identification software (e.g., pLink, MeroX).[7][8]

Protocol 2: Targeted Enrichment of an Azide-labeled Protein

1. Metabolic Labeling:

  • Culture cells in methionine-free media supplemented with the methionine analog azidohomoalanine (AHA) for 12-24 hours to incorporate the azide handle into newly synthesized proteins.

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and determine the protein concentration.

3. SPAAC Reaction:

  • To 1 mg of total protein lysate, add this compound to a final concentration of 50 µM.

  • Incubate for 2 hours at room temperature with end-over-end rotation.

4. Immobilization and Enrichment:

  • Prepare aldehyde-functionalized agarose beads by washing with PBS (pH 6.5).

  • Add the bead slurry to the lysate and incubate for 4 hours at 4°C with end-over-end rotation.

  • Wash the beads extensively with high-salt and low-salt wash buffers to remove non-specifically bound proteins.

5. Elution and Analysis:

  • Elute the enriched proteins by boiling the beads in 2x SDS-PAGE loading buffer.

  • Analyze the eluate by western blotting using an antibody against the protein of interest or by in-gel digestion followed by mass spectrometry for proteome-wide analysis of co-enriched proteins.

Visualizations

experimental_workflow_ppi cluster_modification Protein Modification cluster_crosslinking Cross-linking cluster_analysis Analysis ProtA Protein A ProtA_azide Protein A-Azide ProtA->ProtA_azide NHS Ester Reaction ProtB Protein B ProtB_aldehyde Protein B-Aldehyde ProtB->ProtB_aldehyde Oxidation Azide_NHS Azido-NHS Ester Azide_NHS->ProtA_azide Periodate NaIO4 Periodate->ProtB_aldehyde Complex Protein A-Linker-Protein B ProtA_azide->Complex SPAAC ProtB_aldehyde->Complex Oxime Ligation BCN_linker This compound BCN_linker->Complex Digestion Tryptic Digestion Complex->Digestion LCMS LC-MS/MS Digestion->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Workflow for PPI analysis using this compound.

experimental_workflow_enrichment cluster_labeling Metabolic Labeling cluster_capture Capture & Immobilization cluster_analysis Analysis Cells Live Cells Labeled_Proteome Proteome with Azide-labeled Proteins Cells->Labeled_Proteome AHA Azidohomoalanine (AHA) AHA->Labeled_Proteome Lysate Cell Lysate Labeled_Proteome->Lysate Linker_Proteome Linker-conjugated Proteome Lysate->Linker_Proteome SPAAC BCN_linker This compound BCN_linker->Linker_Proteome Immobilized_Protein Immobilized Target Protein Linker_Proteome->Immobilized_Protein Oxime Ligation Beads Aldehyde-Agarose Beads Beads->Immobilized_Protein Wash Wash Beads Immobilized_Protein->Wash Elution Elution Wash->Elution Analysis Western Blot / MS Elution->Analysis

Caption: Workflow for targeted protein enrichment.

signaling_pathway_glycoprotein cluster_modification Glycoprotein Modification cluster_ligation Ligation & Labeling cluster_detection Detection Glycoprotein Glycoprotein (with Sialic Acid) Aldehyde_Glycoprotein Aldehyde-Glycoprotein Glycoprotein->Aldehyde_Glycoprotein Periodate NaIO4 Periodate->Aldehyde_Glycoprotein Linker_Glycoprotein Linker-Glycoprotein Aldehyde_Glycoprotein->Linker_Glycoprotein Oxime Ligation BCN_linker This compound BCN_linker->Linker_Glycoprotein Labeled_Glycoprotein Labeled Glycoprotein Linker_Glycoprotein->Labeled_Glycoprotein SPAAC Azide_Tag Azide-Tag (Fluorophore/Biotin) Azide_Tag->Labeled_Glycoprotein Detection Fluorescence Imaging / Affinity Purification Labeled_Glycoprotein->Detection

Caption: Workflow for glycoprotein analysis.

References

Application Notes and Protocols for BCN-PEG3-oxyamine in Pre-targeted In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-oxyamine is a versatile, heterobifunctional linker designed for advanced bioconjugation strategies, particularly in the burgeoning field of in vivo imaging and antibody-drug conjugates (ADCs). This linker features two key reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group and an oxyamine group, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2]

The BCN group is a strained alkyne that participates in highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, also known as "copper-free click chemistry".[2][3] This reaction's high biocompatibility, proceeding rapidly at physiological conditions without the need for toxic copper catalysts, makes it ideal for in vivo applications.[1] The oxyamine group provides a chemoselective handle for conjugation to aldehyde or ketone functionalities, which can be introduced into biomolecules such as antibodies. The inclusion of a PEG3 spacer enhances the hydrophilicity and solubility of the resulting conjugate, which can improve its pharmacokinetic profile and reduce aggregation.

This document provides detailed application notes and protocols for the use of this compound in pre-targeted in vivo imaging studies. The pre-targeting approach involves a two-step strategy: first, a biomolecule of interest (e.g., a tumor-targeting antibody) modified with this compound is administered and allowed to accumulate at the target site while unbound conjugate clears from circulation. In the second step, a smaller, fast-clearing imaging probe bearing a complementary azide (B81097) group is administered, which then rapidly "clicks" to the BCN-modified biomolecule at the target site, enabling high-contrast imaging.

Key Applications

  • Pre-targeted In Vivo Imaging: Development of high-contrast imaging agents for PET, SPECT, and fluorescence imaging by separating the targeting and imaging functionalities into two components. This strategy significantly improves tumor-to-background ratios.

  • Antibody-Drug Conjugate (ADC) Development: As a linker to attach cytotoxic payloads to antibodies for targeted cancer therapy.

  • Biomolecule Labeling: Covalent modification of proteins, peptides, and other biomolecules for various research applications.

Data Presentation

Representative Biodistribution Data for a Pre-targeted System

The following table presents representative biodistribution data from a pre-targeted SPECT imaging study in mice bearing peritoneal carcinomatosis xenografts. In this example, a CEA-targeting antibody was modified with a trans-cyclooctene (B1233481) (TCO, a different strained alkyne with similar reactivity to BCN) and followed by a 177Lu-labeled tetrazine (Tz) imaging probe. This data illustrates the typical biodistribution profile achievable with a pre-targeting strategy, showcasing high tumor uptake and low background signal in most non-target organs.

Table 1: Representative Biodistribution of a Pre-targeted Imaging Agent

OrganPercent Injected Activity per Gram (%IA/g) at 24h post-probe injection
Blood0.85 ± 0.45
Heart0.32 ± 0.17
Lungs0.61 ± 0.30
Liver0.94 ± 0.38
Spleen0.33 ± 0.14
Kidneys1.13 ± 0.30
Stomach0.28 ± 0.13
Intestine0.40 ± 0.16
Muscle0.14 ± 0.05
Bone0.35 ± 0.12
Tumor 6.29 ± 4.27

Data is presented as mean ± standard deviation. Data is representative and adapted from a study using a TCO-modified antibody and a 177Lu-labeled tetrazine probe in a peritoneal carcinomatosis model.

Drug-to-Antibody Ratio (DAR) Analysis

Successful conjugation of this compound to an antibody is a critical first step. The Drug-to-Antibody Ratio (DAR) quantifies the average number of linker molecules attached to each antibody. This can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Table 2: Example of DAR Analysis for a BCN-modified Antibody

Analytical MethodAverage DARDAR Distribution
Hydrophobic Interaction Chromatography (HIC)~2DAR0: <5%, DAR2: >90%, DAR4: <5%
Mass Spectrometry1.95Confirms homogeneity of the conjugate

This is example data for a site-specifically modified antibody to illustrate typical results.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Aldehyde-modified Antibody via Oxime Ligation

This protocol describes the site-specific conjugation of this compound to the carbohydrate domains of an antibody. This is achieved by mild oxidation of the sugar moieties to generate aldehyde groups, followed by reaction with the oxyamine group of the linker.

Materials:

  • Antibody of interest (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (B1199274) (NaIO₄)

  • Propylene (B89431) glycol

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 6.0

  • Size-Exclusion Chromatography (SEC) column for antibody purification (e.g., Sephadex G-25)

  • Centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO)

Procedure:

  • Antibody Oxidation to Generate Aldehyde Groups:

    • Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 7.4.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1 mM.

    • Incubate the reaction for 30 minutes at 4°C in the dark.

    • Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate for 10 minutes at 4°C in the dark.

    • Remove excess periodate and byproducts by buffer exchange into Reaction Buffer (pH 6.0) using an SEC column or dialysis.

  • Oxime Ligation with this compound:

    • Immediately dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Add a 50- to 100-fold molar excess of the this compound stock solution to the aldehyde-modified antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Antibody-BCN Conjugate:

    • Remove excess, unreacted this compound linker by SEC using a column appropriate for antibody purification. The mobile phase should be PBS, pH 7.4.

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.

    • Concentrate the purified antibody-BCN conjugate using a centrifugal filter device.

  • Characterization:

    • Determine the final concentration of the antibody-BCN conjugate by measuring the absorbance at 280 nm.

    • Assess the DAR using HIC or mass spectrometry.

    • Confirm the integrity and purity of the conjugate by SDS-PAGE.

    • Verify the binding affinity of the conjugate to its target antigen using ELISA or surface plasmon resonance (SPR).

Protocol 2: Pre-targeted In Vivo Imaging using an Antibody-BCN Conjugate

This protocol provides a general workflow for a pre-targeted in vivo imaging experiment in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

  • Purified and characterized Antibody-BCN conjugate (from Protocol 1)

  • Azide-modified imaging probe (e.g., Azide-DOTA for radiolabeling, or a fluorescent azide dye)

  • Sterile, pyrogen-free PBS for injection

  • Anesthetic (e.g., isoflurane)

  • Appropriate imaging modality (e.g., PET/SPECT scanner, fluorescence imaging system)

Procedure:

  • Administration of the Antibody-BCN Conjugate:

    • Administer a predetermined dose of the Antibody-BCN conjugate (e.g., 5-10 mg/kg) to the tumor-bearing mice via intravenous (tail vein) injection.

    • Allow the antibody conjugate to circulate for a pre-determined period (the "pre-targeting interval"), typically 24-72 hours. This allows for maximal accumulation at the tumor site and clearance of unbound conjugate from the bloodstream.

  • Administration of the Azide-labeled Imaging Probe:

    • Prepare the azide-labeled imaging probe. If using a radiolabeled probe, this will involve chelation with a radionuclide (e.g., 64Cu, 177Lu) following established radiochemistry protocols.

    • After the pre-targeting interval, administer the azide-labeled imaging probe to the same mice, typically via intravenous injection. The dose will depend on the specific probe and imaging modality.

  • In Vivo Imaging:

    • At various time points after the administration of the imaging probe (e.g., 1, 4, 24 hours), anesthetize the mice.

    • Perform whole-body imaging using the appropriate imaging system (PET, SPECT, or fluorescence).

  • Ex Vivo Biodistribution (Optional but Recommended):

    • After the final imaging time point, euthanize the mice.

    • Dissect major organs and the tumor.

    • Weigh the tissues and measure the radioactivity (for radiolabeled probes) using a gamma counter or the fluorescence signal using an appropriate reader.

    • Calculate the %IA/g for each tissue to quantitatively assess the biodistribution and tumor targeting of the imaging agent.

Visualizations

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification Antibody Antibody Oxidation Oxidation Antibody->Oxidation NaIO4 Aldehyde-Antibody Aldehyde-Antibody Oxidation->Aldehyde-Antibody Oxime_Ligation Oxime Ligation Aldehyde-Antibody->Oxime_Ligation BCN_PEG3_Oxyamine This compound BCN_PEG3_Oxyamine->Oxime_Ligation Antibody_BCN Antibody-BCN Conjugate Oxime_Ligation->Antibody_BCN Purification SEC Antibody_BCN->Purification Purified_Antibody_BCN Purified Antibody-BCN Purification->Purified_Antibody_BCN Excess_Linker Excess Linker Purification->Excess_Linker

Caption: Workflow for conjugating this compound to an antibody.

G Administer_Ab_BCN 1. Administer Antibody-BCN (Time = 0) Accumulation_Clearance 2. Accumulation at Target & Clearance from Blood (24-72h) Administer_Ab_BCN->Accumulation_Clearance Administer_Probe 3. Administer Azide-Probe Accumulation_Clearance->Administer_Probe SPAAC_Reaction 4. In Vivo SPAAC Reaction at Target Site Administer_Probe->SPAAC_Reaction Imaging 5. In Vivo Imaging (PET/SPECT/Fluorescence) SPAAC_Reaction->Imaging Biodistribution 6. Ex Vivo Biodistribution Imaging->Biodistribution

Caption: Pre-targeted in vivo imaging experimental workflow.

G cluster_0 Pre-targeting Component cluster_1 Imaging Component Antibody_BCN Antibody-BCN (Slow Clearance) Tumor_Targeting Tumor Cell Antibody_BCN->Tumor_Targeting Binds to Tumor Antigen Azide_Probe Azide-Probe (Fast Clearance) SPAAC Click! Azide_Probe->SPAAC SPAAC Reaction Tumor_Targeting->SPAAC Imaging_Signal High-Contrast Image SPAAC->Imaging_Signal Generates Signal

Caption: Logical relationship in pre-targeted imaging.

References

Application Notes and Protocols for Dual Labeling Strategies with BCN-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BCN-PEG3-oxyamine for the dual labeling of biomolecules, particularly antibodies, to create multifunctional conjugates for applications in research, diagnostics, and therapeutics.

Introduction to this compound and Dual Labeling

This compound is a heterobifunctional linker that enables the sequential and orthogonal conjugation of two different molecules to a target biomolecule.[1][2][3] This capability is crucial for the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) with dual payloads, bispecific antibodies, and multimodal imaging agents.[4][5]

The linker possesses two distinct reactive moieties:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, highly efficient, and proceeds under mild, aqueous conditions without the need for a toxic copper catalyst.[2][6]

  • Oxyamine (-ONH2): Reacts with aldehydes or ketones to form a stable oxime bond. This ligation is also bioorthogonal and highly specific.[2][7]

A polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility and reduces aggregation of the resulting conjugate.[2] The non-cleavable nature of the linker ensures that the conjugated molecules remain attached to the target biomolecule.[3][8]

Key Features and Advantages

  • Orthogonal Reactivity: The SPAAC and oxime ligation chemistries are mutually exclusive, allowing for controlled, stepwise conjugation.[2]

  • High Biocompatibility: Copper-free click chemistry and mild reaction conditions preserve the integrity and function of sensitive biomolecules.[2][6]

  • Enhanced Solubility: The hydrophilic PEG3 spacer minimizes aggregation and improves the pharmacokinetic properties of the conjugate.[2]

  • Versatility: Applicable to a wide range of biomolecules, including antibodies, proteins, and glycoproteins.[4][8]

Applications in Drug Development

The unique properties of this compound make it an ideal tool for various applications in drug development, including:

  • Antibody-Drug Conjugates (ADCs): Enables the site-specific attachment of two different cytotoxic payloads to an antibody, potentially overcoming drug resistance and enhancing therapeutic efficacy.[3][8]

  • Bispecific Antibodies: Facilitates the chemical construction of bispecific antibodies by linking two different antibody fragments.[4][5][9]

  • Theranostics: Allows for the simultaneous conjugation of a therapeutic agent and an imaging probe for combined therapy and diagnosis.

  • Multimodal Imaging: Enables the attachment of different imaging agents (e.g., a fluorescent dye and a radioisotope) for multi-platform imaging.

Experimental Protocols

This section provides a detailed, two-stage protocol for the dual labeling of an antibody using this compound. The strategy involves first introducing an azide (B81097) group onto the antibody for the SPAAC reaction, and then enzymatically generating an aldehyde group on the antibody's glycans for the oxime ligation.

Stage 1: Introduction of an Azide Handle and First Labeling via SPAAC

Objective: To introduce an azide group onto the antibody and conjugate the first payload (Payload A) functionalized with this compound.

Materials:

  • Antibody of interest (e.g., IgG)

  • Azido-PEG-NHS ester

  • This compound

  • Payload A with a reactive group for conjugation to the oxyamine of the linker (e.g., an aldehyde or ketone)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DMSO (anhydrous)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Preparation of this compound-Payload A Conjugate:

    • Dissolve this compound and an equimolar amount of aldehyde/ketone-functionalized Payload A in anhydrous DMSO.

    • The reaction can be catalyzed by aniline (B41778) at a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the this compound-Payload A conjugate by HPLC.

  • Introduction of Azide Groups onto the Antibody:

    • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

    • Prepare a 10 mM stock solution of Azido-PEG-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the antibody solution with gentle vortexing.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Remove excess labeling reagent and byproducts using a desalting column equilibrated with PBS.

  • SPAAC Reaction (First Labeling):

    • To the azide-modified antibody, add a 3- to 5-fold molar excess of the this compound-Payload A conjugate.

    • Incubate the reaction mixture overnight at 4°C with gentle agitation.

    • Monitor the conjugation efficiency by SDS-PAGE and Mass Spectrometry.

    • Purify the singly labeled antibody (Antibody-Payload A) using a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography).

Stage 2: Generation of an Aldehyde Handle and Second Labeling via Oxime Ligation

Objective: To generate an aldehyde group on the glycans of the singly labeled antibody and conjugate the second payload (Payload B).

Materials:

  • Antibody-Payload A conjugate from Stage 1

  • Galactose oxidase

  • Catalase

  • Payload B functionalized with an oxyamine group

  • Reaction Buffer: PBS, pH 7.0

  • Aniline (optional, as a catalyst)

  • Desalting columns

Protocol:

  • Enzymatic Generation of Aldehyde Groups:

    • To the Antibody-Payload A conjugate in PBS, add galactose oxidase to a final concentration of 10-50 µg/mL.

    • Add catalase to a final concentration of 100-200 units/mL to remove the hydrogen peroxide byproduct.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Remove the enzymes using a desalting column equilibrated with PBS.

  • Oxime Ligation (Second Labeling):

    • To the aldehyde-modified Antibody-Payload A, add a 5- to 10-fold molar excess of oxyamine-functionalized Payload B.

    • If desired, add aniline to a final concentration of 10 mM to catalyze the reaction.

    • Incubate the reaction mixture overnight at room temperature with gentle agitation.

    • Monitor the formation of the dual-labeled antibody by SDS-PAGE and Mass Spectrometry.

  • Purification and Characterization of the Dual-Labeled Antibody:

    • Purify the final dual-labeled antibody conjugate (Antibody-Payload A-Payload B) using a combination of chromatography techniques such as Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC) to separate species with different drug-to-antibody ratios (DAR) and remove aggregates.[10][11][12][13]

    • Characterize the final product by:

      • Mass Spectrometry: To confirm the molecular weight of the conjugate and determine the DAR.[14][15]

      • HIC-HPLC: To assess the distribution of species with different numbers of conjugated payloads.[10][11][13]

      • SDS-PAGE: To visualize the increase in molecular weight upon conjugation.

      • Binding Assays (e.g., ELISA): To ensure that the antigen-binding affinity of the antibody is preserved.

Quantitative Data Summary

The following table provides illustrative quantitative parameters for a typical dual-labeling experiment. Actual results may vary depending on the specific antibody, payloads, and reaction conditions.

ParameterStage 1: SPAAC LabelingStage 2: Oxime LigationOverall Dual Labeling
Molar Excess of Linker/Payload 3-5 fold excess of BCN-Payload A5-10 fold excess of Oxyamine-Payload B-
Reaction Time 12-16 hours12-16 hours-
Reaction Temperature 4°CRoom Temperature-
Typical Conjugation Efficiency > 90%> 85%> 75%
Purification Method SEC / IEXHIC / SECHIC / SEC
Final Yield of Dual-Labeled Ab --40-60%
Average DAR (Payload A) ~1.8~1.8~1.8
Average DAR (Payload B) 0~1.5~1.5
Average Total DAR ~1.8-~3.3

Visualizations

Experimental Workflow for Dual Labeling

Dual_Labeling_Workflow cluster_stage1 Stage 1: SPAAC Labeling cluster_stage2 Stage 2: Oxime Ligation Ab Antibody Azide_Mod Azide Modification (Azido-PEG-NHS) Ab->Azide_Mod Ab_Azide Azide-Modified Antibody Azide_Mod->Ab_Azide SPAAC SPAAC Reaction Ab_Azide->SPAAC BCN_PayloadA This compound - Payload A BCN_PayloadA->SPAAC Purify1 Purification (SEC/IEX) SPAAC->Purify1 Ab_PayloadA Singly Labeled Ab (Ab-Payload A) Aldehyde_Gen Aldehyde Generation (Galactose Oxidase) Ab_PayloadA->Aldehyde_Gen Purify1->Ab_PayloadA Ab_Aldehyde Aldehyde-Modified Ab-Payload A Aldehyde_Gen->Ab_Aldehyde Oxime_Ligation Oxime Ligation Ab_Aldehyde->Oxime_Ligation Oxyamine_PayloadB Oxyamine-Payload B Oxyamine_PayloadB->Oxime_Ligation Purify2 Purification (HIC/SEC) Oxime_Ligation->Purify2 Dual_Labeled_Ab Dual-Labeled Antibody (Ab-Payload A-Payload B) Purify2->Dual_Labeled_Ab

Caption: Workflow for dual labeling of an antibody using sequential SPAAC and oxime ligation.

Signaling Pathway of a Dual-Functional ADC

ADC_Signaling_Pathway cluster_cell Target Cancer Cell ADC Dual-Labeled ADC Binding Binding ADC->Binding Receptor Tumor Antigen Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload_A Payload A Payload_Release->Payload_A Payload_B Payload B Payload_Release->Payload_B Target_A Cellular Target A Payload_A->Target_A Target_B Cellular Target B Payload_B->Target_B Apoptosis Apoptosis / Cell Death Target_A->Apoptosis Target_B->Apoptosis

Caption: General mechanism of action for a dual-functional antibody-drug conjugate.

Conclusion

The dual labeling strategy employing this compound offers a robust and versatile platform for the creation of next-generation bioconjugates. The orthogonal nature of SPAAC and oxime ligation chemistries, combined with the favorable properties of the PEG linker, provides researchers with precise control over the conjugation process, leading to well-defined and highly functional molecules for a multitude of applications in drug discovery and development. Careful optimization of reaction conditions and rigorous characterization of the final product are essential for successful implementation of this powerful technology.

References

BCN-PEG3-Oxyamine Reaction with Azide-Modified Biomolecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the conjugation of azide-modified biomolecules using BCN-PEG3-oxyamine. This copper-free click chemistry approach offers a highly efficient and biocompatible method for labeling and modifying biomolecules, which is of significant interest to researchers, scientists, and professionals involved in drug development.

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of modern bioconjugation techniques. It enables the covalent linkage of molecules in biological systems without the need for cytotoxic copper catalysts. The reaction between a bicyclo[6.1.0]nonyne (BCN) derivative and an azide-modified biomolecule exemplifies this powerful chemistry. The this compound linker combines the highly reactive BCN moiety for click chemistry with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal oxyamine group, offering a versatile tool for creating well-defined bioconjugates.

Reaction Principle

The fundamental principle of this conjugation strategy is the irreversible [3+2] cycloaddition reaction between the strained triple bond of the BCN ring and the azide (B81097) group (N₃) on the biomolecule. This reaction proceeds rapidly and with high specificity under mild, physiological conditions. The PEG3 spacer enhances the solubility of the linker and the resulting conjugate, while the terminal oxyamine group provides an additional functional handle for further modifications if required, although in this primary application, the focus is on the BCN-azide reaction.

Applications

The versatility of the this compound linker for reacting with azide-modified biomolecules lends itself to a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to azide-modified antibodies.

  • Live Cell Imaging: Labeling of azide-bearing glycans on cell surfaces with BCN-functionalized fluorophores.

  • Proteomics: Attaching affinity tags or probes to azide-modified proteins for enrichment and identification.

  • Biomaterial Functionalization: Immobilizing azide-modified peptides or proteins onto BCN-coated surfaces.

Experimental Protocols

Protocol: Conjugation of an Azide-Modified Antibody with this compound

This protocol describes a general procedure for labeling an azide-modified antibody with a this compound linker.

Materials:

  • Azide-modified antibody (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

  • Spectrophotometer

  • SDS-PAGE materials

Procedure:

  • Reagent Preparation:

    • Allow the azide-modified antibody solution to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • To the azide-modified antibody solution, add a 10- to 20-fold molar excess of the this compound stock solution.

    • Gently mix the reaction by pipetting or brief vortexing.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the specific antibody and desired degree of labeling.

  • Purification of the Conjugate:

    • Remove unreacted this compound by size-exclusion chromatography.

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Apply the reaction mixture to the column and collect fractions according to the manufacturer's instructions.

    • Pool the fractions containing the purified antibody conjugate, which typically elute first.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • Assess the success of the conjugation and the purity of the conjugate by SDS-PAGE. A shift in the molecular weight of the antibody bands should be observed.

    • The degree of labeling can be quantified using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Data Presentation

ParameterRecommended Value/RangeNotes
Reactant Concentrations
Azide-Modified Biomolecule1-10 mg/mLHigher concentrations can improve reaction kinetics.
This compound Stock10-50 mM in DMSOPrepare fresh to avoid hydrolysis.
Reaction Conditions
Molar Excess of BCN Linker10-20 foldOptimization may be required for specific biomolecules.
Reaction Temperature4°C to 25°CLower temperatures can minimize potential side reactions.
Reaction Time4-12 hoursMonitor progress to determine the optimal endpoint.
pH7.0-8.0The reaction is efficient at physiological pH.
Purification & Analysis
Purification MethodSize-Exclusion ChromatographyEffective for removing small molecule reagents.
Characterization TechniquesSDS-PAGE, Mass SpectrometryTo confirm conjugation and determine the degree of labeling.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis azide_biomolecule Azide-Modified Biomolecule mix Mix Reactants azide_biomolecule->mix bcn_linker This compound Stock Solution bcn_linker->mix incubate Incubate (4-12h, 4-25°C) mix->incubate sec Size-Exclusion Chromatography incubate->sec sds_page SDS-PAGE sec->sds_page mass_spec Mass Spectrometry sec->mass_spec

Caption: Workflow for this compound and azide-modified biomolecule conjugation.

reaction_mechanism biomolecule Biomolecule N₃ cycloaddition + biomolecule:f1->cycloaddition bcn_linker BCN PEG3-Oxyamine bcn_linker:f0->cycloaddition conjugate Biomolecule Triazole Linkage PEG3-Oxyamine cycloaddition->conjugate

Caption: this compound reacts with an azide-modified biomolecule via SPAAC.

Step-by-Step Guide to BCN-PEG3-Oxyamine Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of BCN-PEG3-Oxyamine to aldehyde or ketone-containing molecules. This process, known as oxime ligation, is a robust and highly selective bioconjugation method that forms a stable oxime bond. This compound is a heterobifunctional linker featuring a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for reaction with carbonyls. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Introduction to this compound Conjugation

Oxime ligation is a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime linkage.[1][2] This reaction is characterized by its high chemoselectivity, proceeding efficiently under mild, aqueous conditions, which is ideal for conjugating sensitive biological molecules.[3] The BCN moiety of the linker allows for subsequent conjugation to azide-containing molecules via SPAAC, a type of click chemistry that does not require a cytotoxic copper catalyst.[4][5] This dual reactivity makes this compound a versatile tool in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs).

Reaction Mechanism and Workflow

The conjugation process involves the nucleophilic attack of the oxyamine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form the stable oxime bond. The reaction rate is pH-dependent, with optimal conditions typically in the acidic range (pH 4.5-5.5). However, the use of catalysts like aniline (B41778) or its derivatives can significantly accelerate the reaction at neutral pH (6.5-7.5).

BCN_PEG3_Oxyamine_Conjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization cluster_product Final Product BCN_Linker This compound Mix Mix Reactants (Buffer, Catalyst) BCN_Linker->Mix Target_Molecule Aldehyde/Ketone-containing Molecule Target_Molecule->Mix Incubate Incubate (Room Temperature) Mix->Incubate Oxime Ligation Purify Purification (e.g., SEC, HPLC) Incubate->Purify Characterize Characterization (e.g., MS, SDS-PAGE) Purify->Characterize Final_Conjugate BCN-PEG3-Molecule Conjugate Characterize->Final_Conjugate

Caption: Experimental workflow for this compound conjugation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the conjugation of this compound. These values are starting points and may require optimization for specific applications.

ParameterRecommended RangeNotes
Reactant Molar Ratio 1:1 to 1:5 (Carbonyl:BCN-Linker)An excess of the linker may be required for precious carbonyl-containing molecules.
This compound Conc. 1-10 mMHigher concentrations can increase reaction rates.
Carbonyl Molecule Conc. 0.1-5 mMDependent on the solubility and availability of the molecule.
Reaction Buffer Acetate Buffer (pH 4.5-5.5) or Phosphate Buffer (pH 6.5-7.5)Choice of buffer depends on the stability of the target molecule and use of a catalyst.
Catalyst (optional) Aniline or Aniline derivatives (e.g., p-phenylenediamine)10-100 mM. Recommended for reactions at neutral pH.
Reaction Temperature 4°C to 37°CRoom temperature is generally sufficient. Lower temperatures can be used for sensitive molecules.
Reaction Time 1-24 hoursMonitor reaction progress by an appropriate analytical method.
Expected Yield 60-95%Highly dependent on the specific reactants and reaction conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer:

    • Option A (Acidic): 0.1 M Sodium Acetate, pH 4.5

    • Option B (Neutral): 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Catalyst Stock Solution (Optional): 1 M Aniline in DMSO or DMF

  • Quenching Reagent (Optional): e.g., Acetone or a small molecule with a carbonyl group

  • Purification Supplies: Size-Exclusion Chromatography (SEC) column, HPLC system, or dialysis tubing

  • Analytical Instruments: Mass Spectrometer (MS), SDS-PAGE system (for protein conjugates)

Step-by-Step Conjugation Protocol
  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer to the desired concentration.

    • Dissolve this compound in the same reaction buffer to the desired concentration. It is recommended to prepare this solution fresh.

  • Conjugation Reaction:

    • In a reaction vial, combine the solution of the aldehyde or ketone-containing molecule with the this compound solution.

    • If using a catalyst for neutral pH conjugation, add the aniline stock solution to a final concentration of 10-100 mM.

    • Gently mix the reaction mixture and incubate at room temperature for 2-24 hours. The reaction can be performed at 4°C for sensitive biomolecules, which may require a longer incubation time.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by techniques such as LC-MS to observe the formation of the desired conjugate and the consumption of starting materials. For protein conjugations, SDS-PAGE can show a shift in the molecular weight.

  • Quenching the Reaction (Optional):

    • To remove any unreacted this compound, a quenching reagent (e.g., a 5-fold molar excess of acetone) can be added, and the reaction can be incubated for an additional 30-60 minutes.

  • Purification of the Conjugate:

    • The BCN-PEG3-conjugate can be purified from excess reagents and byproducts using a suitable method based on the properties of the conjugate.

      • Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from smaller linker molecules.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution purification for a wide range of molecules.

      • Dialysis or Buffer Exchange: Suitable for removing small molecule impurities from large protein or polymer conjugates.

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the final conjugate.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the molecular weight of the conjugate.

      • SDS-PAGE: To assess the purity and molecular weight shift of protein conjugates.

      • NMR Spectroscopy: For detailed structural confirmation of small molecule conjugates.

Signaling Pathways and Logical Relationships

The dual functionality of the this compound linker enables a two-step sequential conjugation strategy. This is particularly useful for constructing complex architectures where different molecular entities are brought together.

Sequential_Conjugation_Pathway cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) A This compound C BCN-PEG3-Molecule 1 Conjugate A->C Oxime Formation B Aldehyde/Ketone-Molecule 1 B->C E Final Tri-component Conjugate C->E Triazole Formation D Azide-Molecule 2 D->E

Caption: Two-step sequential conjugation using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Suboptimal pHOptimize the reaction pH. Test a range from 4.5 to 7.5.
Inactive aldehyde/ketoneEnsure the stability and reactivity of the carbonyl-containing molecule.
Insufficient reaction timeExtend the incubation period and monitor the reaction progress.
Steric hindranceConsider using a linker with a longer PEG spacer.
Side Product Formation Instability of the target moleculePerform the reaction at a lower temperature (4°C).
Non-specific reactionsEnsure the purity of the starting materials.
Difficulty in Purification Similar properties of conjugate and excess linkerOptimize the molar ratio of reactants to minimize excess linker. Use a high-resolution purification method like HPLC.

Conclusion

The this compound linker provides a powerful and versatile tool for the creation of well-defined bioconjugates. The oxime ligation is a reliable and efficient conjugation method, and the presence of the BCN group opens up possibilities for further modifications through click chemistry. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully implement this technology for a wide range of applications in drug development, diagnostics, and fundamental research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BCN-PEG3-Oxyamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BCN-PEG3-Oxyamine linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its reactive groups?

The this compound is a heterobifunctional linker used in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] It contains two key reactive moieties:

  • A Bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[5][6][7]

  • An Oxyamine group (-ONH2) that chemoselectively reacts with aldehyde or ketone groups to form a stable oxime bond.[8]

The polyethylene (B3416737) glycol (PEG3) spacer enhances the hydrophilicity of the linker, which can help to reduce aggregation and minimize steric hindrance during conjugation.[9]

Q2: In what order should I perform the two conjugation reactions?

The order of the reactions depends on the stability of your biomolecules and the functional groups available. A common strategy is to first perform the reaction that is more sensitive to reaction conditions or where the functional group is less stable. For instance, if you are conjugating a sensitive protein that has been modified with an azide (B81097), you might first react the this compound with an aldehyde-containing payload and then react the resulting conjugate with your azide-modified protein.

Q3: What are the optimal pH conditions for the oxime ligation step?

The oxime ligation reaction is most efficient under slightly acidic conditions, typically between pH 4 and 5.[8][10] However, the reaction can also be performed at a neutral pH (around 7.0), although the reaction rate will be slower.[8] To accelerate the reaction at neutral pH, a catalyst such as aniline (B41778) or its derivatives can be used.[8]

Q4: How can I increase the rate of the oxime ligation at physiological pH?

The use of a nucleophilic catalyst is highly recommended for oxime ligations at or near neutral pH. Aniline and its derivatives, such as p-phenylenediamine (B122844) and m-phenylenediamine (B132917), have been shown to significantly increase the reaction rate.[8]

Q5: What are the recommended reaction conditions for the SPAAC reaction with the BCN group?

The SPAAC reaction is typically performed in aqueous buffers such as PBS at a pH of around 7.4.[11] A 2 to 4-fold molar excess of the BCN-containing reagent over the azide-modified molecule is a good starting point.[11] The reaction can be incubated for 4-12 hours at room temperature or for 12-24 hours at 4°C.[11]

Q6: I am observing low yield in my SPAAC reaction. What are the possible causes?

Low yields in SPAAC reactions can be due to several factors:

  • Degraded Reagents: Ensure your this compound and azide-containing molecule are stored correctly (typically at -20°C or -80°C, protected from light and moisture) and that solutions are freshly prepared.[12]

  • Suboptimal Reaction Conditions: The reaction may benefit from longer incubation times or a slight increase in temperature (e.g., to 37°C if your biomolecules are stable).[12] The choice of buffer can also play a role; in some cases, HEPES buffer has been shown to improve reaction rates compared to PBS.[12]

  • Steric Hindrance: If the azide or BCN group is sterically hindered, the reaction rate can be significantly reduced.

  • Inaccurate Quantification: Ensure the concentrations of your reactants are accurately determined.

Q7: Are there any known side reactions with the BCN linker?

Yes, the BCN group can react with free thiol groups (e.g., from cysteine residues in proteins) via a thiol-yne addition reaction.[13][14] This can lead to non-specific labeling. To mitigate this, you can either block the free thiols with a reagent like iodoacetamide (B48618) before the SPAAC reaction or add a small amount of a scavenger thiol like β-mercaptoethanol to the reaction mixture.[13][14]

Troubleshooting Guides

Optimizing the Oxime Ligation Reaction
Problem Potential Cause Recommended Solution
Low or no conjugate formation Suboptimal pH.Adjust the reaction buffer to a pH between 4.0 and 5.0. If your biomolecule is not stable at acidic pH, perform the reaction at neutral pH with an aniline-based catalyst.
Low reaction rate at neutral pH.Add a catalyst such as aniline, p-phenylenediamine, or m-phenylenediamine to the reaction mixture.
Degradation of the oxyamine or aldehyde/ketone.Use freshly prepared reagents. Ensure proper storage of the this compound linker.
Precipitation during reaction Aggregation of biomolecules.Optimize buffer conditions (e.g., adjust ionic strength). The PEG spacer in the linker is designed to minimize this, but further optimization may be needed for some proteins.
Optimizing the BCN-SPAAC Reaction
Problem Potential Cause Recommended Solution
Low conjugation yield Inefficient reaction kinetics.Increase the reaction time and/or temperature (e.g., incubate at room temperature or 37°C for 24-48 hours).[12] Optimize the reaction buffer; consider using HEPES instead of PBS.[12]
Degradation of BCN or azide reagents.Store reagents at -20°C or -80°C, protected from moisture and light.[12] Prepare fresh solutions before each experiment.
Low reactant concentrations.Increase the concentration of one or both reactants. A 2-4 fold molar excess of the BCN reagent is a good starting point.[11]
Non-specific labeling Side reaction with thiol groups.Block free thiols on your protein with a reagent like iodoacetamide prior to the SPAAC reaction.[1] Alternatively, add a small molecule thiol like β-mercaptoethanol to the reaction as a scavenger.[14]
Inconsistent yields between batches Variability in the modification of the starting biomolecule.Ensure consistent and complete modification of your biomolecule with the azide or aldehyde/ketone group. Characterize the degree of labeling for each batch before conjugation.

Experimental Protocols

General Protocol for a Two-Step Conjugation

This protocol describes a general workflow for conjugating an aldehyde-modified payload to an azide-modified antibody using the this compound linker.

Step 1: Oxime Ligation of Payload to this compound

  • Prepare Reagents:

    • Dissolve the aldehyde-modified payload in an appropriate solvent (e.g., DMSO).

    • Dissolve the this compound linker in the reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5).

  • Reaction Setup:

    • Add the this compound solution to the aldehyde-modified payload. A slight molar excess (e.g., 1.2 equivalents) of the oxyamine linker is typically used.

    • If performing the reaction at neutral pH, add the aniline catalyst.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Purify the BCN-PEG3-Payload conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.

Step 2: SPAAC Reaction of BCN-PEG3-Payload with Azide-Modified Antibody

  • Prepare Reagents:

    • Buffer exchange the azide-modified antibody into an appropriate reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the purified BCN-PEG3-Payload conjugate in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • Add the BCN-PEG3-Payload conjugate to the azide-modified antibody solution. A 2 to 4-fold molar excess of the BCN-conjugate is recommended.[11]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.[11]

  • Purification of the Final ADC:

    • Remove excess BCN-PEG3-Payload and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.[15] Further purification to separate different drug-to-antibody ratio (DAR) species can be achieved using hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX).[16][17][18]

Characterization of the Final Conjugate:

  • Mass Spectrometry (MS): To confirm the identity and integrity of the conjugate and to determine the drug-to-antibody ratio (DAR).[19]

  • SDS-PAGE: To visualize the conjugate and assess its purity. A shift in molecular weight should be observed after conjugation.

  • Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution of the ADC population.[19]

  • Size-Exclusion Chromatography (SEC): To assess the level of aggregation in the final product.[20]

Data Presentation

Recommended Reaction Parameters for Oxime Ligation
ParameterRecommended ConditionNotes
pH 4.0 - 5.0Optimal for uncatalyzed reaction.[10]
6.5 - 7.5Requires a catalyst for efficient reaction.
Catalyst Aniline, p-phenylenediamine, m-phenylenediamineUse at neutral pH to increase reaction rate.
Temperature Room Temperature
Reaction Time 2 - 4 hoursMay require optimization based on reactants.
Recommended Reaction Parameters for BCN-SPAAC
ParameterRecommended ConditionNotes
pH 7.2 - 7.8Typically performed in PBS.[11]
Molar Excess of BCN Reagent 2 - 4 foldOver the azide-containing molecule.[11]
Temperature 4°C or Room Temperature[11]
Reaction Time 12 - 24 hours at 4°C[11]
4 - 12 hours at Room Temperature[11]
Thiol Scavenger (optional) 1-10 mM β-mercaptoethanolTo minimize side reactions with cysteine residues.[13]

Visualizations

BCN_PEG3_Oxyamine_Reaction_Workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: SPAAC Reaction Aldehyde_Payload Aldehyde-modified Payload Oxime_Reaction Oxime Ligation (pH 4-5 or neutral + catalyst) Aldehyde_Payload->Oxime_Reaction BCN_Linker This compound BCN_Linker->Oxime_Reaction Purification_1 Purification (e.g., HPLC) Oxime_Reaction->Purification_1 BCN_Payload BCN-PEG3-Payload Conjugate Purification_1->BCN_Payload SPAAC_Reaction SPAAC Reaction (pH ~7.4) BCN_Payload->SPAAC_Reaction Azide_Antibody Azide-modified Antibody Azide_Antibody->SPAAC_Reaction Purification_2 Purification (e.g., SEC, HIC) SPAAC_Reaction->Purification_2 Final_ADC Final Antibody-Drug Conjugate (ADC) Purification_2->Final_ADC

Caption: Workflow for a two-step bioconjugation using this compound.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Reagents Check Reagent Stability and Concentration Start->Check_Reagents Check_Conditions Review Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Side_Reactions Investigate Potential Side Reactions Start->Check_Side_Reactions Check_Purification Evaluate Purification and Analysis Start->Check_Purification Optimize_Reagents Use fresh reagents, verify concentration Check_Reagents->Optimize_Reagents Optimize_Conditions Adjust pH, increase time/temp, add catalyst (oxime) Check_Conditions->Optimize_Conditions Mitigate_Side_Reactions Block thiols or add scavenger (for BCN-SPAAC) Check_Side_Reactions->Mitigate_Side_Reactions Optimize_Purification Optimize purification method, use appropriate analytical technique Check_Purification->Optimize_Purification

Caption: Logical troubleshooting guide for low conjugation yield.

References

Technical Support Center: BCN-PEG3-Oxyamine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-PEG3-Oxyamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments.

Troubleshooting Guide: Enhancing Conjugation Efficiency

This section addresses common issues encountered during the conjugation of this compound to molecules containing carbonyl groups (aldehydes or ketones).

Question 1: My oxime ligation yield is low. What are the primary factors I should investigate?

Low conjugation efficiency in an oxime ligation reaction typically points to one of three areas: the reactivity of your carbonyl-containing molecule, the stability and handling of the this compound, or suboptimal reaction conditions.

  • Problem Area 1: Carbonyl Group Reactivity and Accessibility

    • Possible Cause: Aldehydes are generally more reactive than ketones in oxime ligation.[1][2] If you are using a ketone, the reaction kinetics will be inherently slower.

    • Solution: Increase the reaction time and/or the concentration of the this compound. Consider using a catalyst to improve the reaction rate.

    • Possible Cause: The aldehyde or ketone group on your target molecule may be sterically hindered, making it inaccessible to the oxyamine linker.

    • Solution: If working with a protein, consider introducing a mild denaturant to partially unfold the protein and expose the carbonyl group. This should be done with caution to not irreversibly denature the protein.

  • Problem Area 2: Reagent Stability and Handling

    • Possible Cause: The BCN moiety of the linker can be sensitive to acidic conditions.[3][4] Improper storage or handling may lead to degradation.

    • Solution: Store this compound at -20°C.[5] Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment.

  • Problem Area 3: Suboptimal Reaction Conditions

    • Possible Cause: The pH of the reaction is critical for efficient oxime ligation. The optimal pH is typically between 4 and 5.[6][7][8] At neutral pH, the reaction can be significantly slower.[6][7]

    • Solution: Adjust the pH of your reaction buffer to the optimal range if your biomolecule can tolerate it. If you must work at a neutral pH, the use of a catalyst is highly recommended.

    • Possible Cause: Insufficient molar excess of the this compound linker.

    • Solution: Use a molar excess of the linker to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the linker over the carbonyl-containing molecule is recommended.

Question 2: The conjugation reaction is very slow at neutral pH. How can I accelerate it?

The rate of oxime ligation can be significantly increased at neutral pH by using a nucleophilic catalyst, such as aniline (B41778) or its derivatives.[6][7][9][10][11]

  • Aniline: Can increase the reaction rate up to 40-fold at neutral pH.[1][8]

  • p-Phenylenediamine (B122844) (pPDA): A more effective catalyst than aniline at neutral pH.[6][7][8] It can result in a 19-fold faster reaction rate compared to the aniline-catalyzed reaction and a 120-fold faster rate compared to the uncatalyzed reaction at pH 7.[6][7]

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a heterobifunctional linker used in bioconjugation.[12] It contains two reactive groups:

  • A Bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[13][14][15][16]

  • An oxyamine group, which reacts with aldehydes and ketones to form a stable oxime bond.[9][10][11][17] The molecule also includes a 3-unit polyethylene (B3416737) glycol (PEG) spacer to increase hydrophilicity and reduce aggregation.[12][18]

What are the advantages of using the BCN group for conjugation?

The BCN group participates in SPAAC, which offers several advantages:[13][15][19][20]

  • Biocompatibility: The reaction is bioorthogonal and does not require a cytotoxic copper catalyst, making it suitable for use in living systems.

  • High Efficiency and Speed: The reaction is rapid and results in high yields of the conjugated product.

  • Specificity: The BCN group selectively reacts with azides, avoiding side reactions with other functional groups found in biological samples.

What is the optimal pH for oxime ligation with this compound?

The optimal pH for oxime ligation is generally in the acidic range, around pH 4-5.[6][7][8][11] However, the reaction can be performed at neutral pH, especially with the use of catalysts like aniline or p-phenylenediamine.[6][7][8]

Are oxime bonds stable?

Yes, oxime bonds are generally stable under physiological conditions and are more stable to hydrolysis than hydrazone bonds.[10][17]

Can I use this compound to label live cells?

The chemistries involved are mild enough for labeling on the surface of live cells, provided the target molecule has an accessible aldehyde or ketone group.[17]

Data Summary

Catalyst Performance in Oxime Ligation
CatalystpHFold Rate Increase (vs. Uncatalyzed)Fold Rate Increase (vs. Aniline)Recommended ConcentrationReference
Aniline7.0Up to 40-10-100 mM[1][8]
p-Phenylenediamine (pPDA)7.0120192-10 mM[6][7]

Experimental Protocols

General Protocol for Oxime Ligation with this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific molecules being conjugated.

  • Preparation of Reactants:

    • Dissolve your aldehyde or ketone-containing molecule in a suitable buffer. If your molecule is a protein, a common buffer is phosphate-buffered saline (PBS).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your carbonyl-containing molecule with the reaction buffer.

    • Add the desired molar excess of this compound from the stock solution.

    • If using a catalyst, add it to the reaction mixture.

  • Reaction Conditions:

    • pH: Adjust the pH of the reaction mixture to the desired level (e.g., pH 4.5 for uncatalyzed reactions or pH 7.0 for catalyzed reactions).

    • Temperature: Incubate the reaction at room temperature or 37°C.

    • Time: The reaction time can range from a few hours to overnight, depending on the reactivity of the carbonyl group and the presence of a catalyst.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE to observe the formation of the conjugate.

  • Purification:

    • Once the reaction is complete, the conjugate can be purified from excess reagents using methods like size exclusion chromatography (e.g., desalting columns) or dialysis.

Visual Guides

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Conjugation Efficiency check_carbonyl Check Carbonyl Reactivity start->check_carbonyl check_reagent Check Reagent Stability start->check_reagent check_conditions Check Reaction Conditions start->check_conditions increase_time_conc Increase Reaction Time/ Concentration check_carbonyl->increase_time_conc Ketone or Steric Hindrance use_catalyst Use Catalyst (Aniline/pPDA) check_carbonyl->use_catalyst Ketone or Steric Hindrance fresh_reagent Use Fresh Reagent/ Proper Storage check_reagent->fresh_reagent Degradation check_conditions->use_catalyst Suboptimal optimize_ph Optimize pH (4-5 or catalyzed at 7) check_conditions->optimize_ph Suboptimal molar_excess Increase Molar Excess of Linker check_conditions->molar_excess Suboptimal

Caption: Troubleshooting Decision Tree for Low Conjugation Efficiency.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product carbonyl Aldehyde/Ketone on Biomolecule conditions pH 4-5 OR pH 7 + Catalyst (e.g., pPDA) carbonyl->conditions oxyamine This compound oxyamine->conditions conjugate Biomolecule-Oxime-PEG3-BCN Conjugate conditions->conjugate Oxime Ligation

Caption: this compound Oxime Ligation Workflow.

References

BCN-PEG3-oxyamine stability in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-PEG3-oxyamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this heterobifunctional linker in biological media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2][3][4] It comprises three key components:

  • A Bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to azide-modified molecules.

  • A triethylene glycol (PEG3) spacer: This hydrophilic linker enhances solubility, reduces aggregation, and minimizes steric hindrance.[4]

  • An oxyamine group: This functional group reacts with aldehydes and ketones to form a stable oxime bond.

Its primary use is to link two molecules, for example, attaching a drug to an antibody in the creation of an ADC.

Q2: How stable is the this compound linker itself in typical biological media?

Q3: What are the main factors that can affect the stability of my this compound conjugate?

A3: The stability of a conjugate formed using this compound can be influenced by several factors:

  • pH: Highly acidic conditions may affect the integrity of the BCN ring. The formation of the oxime bond is also pH-dependent, with acidic conditions generally favoring the reaction.

  • Enzymatic Degradation: While the PEG linker is designed to protect against enzymatic cleavage, the biomolecules conjugated to the linker may still be susceptible to proteases or other enzymes present in the biological medium.

  • Nature of the Conjugated Molecules: The properties of the molecules attached to the linker can influence the overall stability of the conjugate.

  • Storage Conditions: Like most reagents, prolonged storage in solution, especially at room temperature, can lead to gradual degradation. It is recommended to store the linker and its conjugates at -20°C or below.

Q4: Is the oxime bond formed by the oxyamine group stable?

A4: Yes, the oxime bond formed between the oxyamine group of the linker and an aldehyde or ketone is known to be highly stable, particularly when compared to other linkages like hydrazones. This stability makes it a reliable conjugation chemistry for biological applications.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Low Conjugation Efficiency in SPAAC Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Degradation of BCN moiety Ensure the reaction is not performed under highly acidic conditions. Prepare fresh solutions of the this compound linker for each experiment.
Steric Hindrance The azide (B81097) group on your molecule of interest may be sterically hindered. Consider redesigning your azide-containing molecule or optimizing the linker length if possible.
Incorrect Stoichiometry Optimize the molar ratio of the BCN-linker to the azide-containing molecule. A 2 to 10-fold molar excess of the linker is often a good starting point.
Low Reaction Concentration Increase the concentration of the reactants. SPAAC is a second-order reaction, so the rate is dependent on the concentration of both the alkyne and the azide.
Presence of Competing Reagents Ensure your reaction buffer is free of any reagents that could potentially react with the BCN or azide groups.
Issue 2: Low Yield in Oxime Ligation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal pH The formation of the oxime bond is pH-dependent. The optimal pH is typically between 4 and 6. Perform a pH optimization for your specific reaction.
Hydrolysis of Aldehyde/Ketone The aldehyde or ketone on your target molecule may be unstable in aqueous buffers. Prepare solutions of the aldehyde/ketone-containing molecule fresh.
Equilibrium of the Reaction While generally favorable, the reaction is an equilibrium. Increasing the concentration of the this compound can help drive the reaction forward.
Issue 3: Instability of the Final Conjugate in Biological Media

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Enzymatic Degradation of Conjugated Biomolecule The biomolecule itself may be susceptible to proteases or other enzymes in the media. The stability of the conjugate can be assessed by incubating it in the target biological medium (e.g., serum, plasma) over time and analyzing for degradation products via SDS-PAGE, HPLC, or mass spectrometry.
Cleavage within the PEG Linker While generally stable, short PEG chains can sometimes be subject to enzymatic cleavage. This is less common for a short PEG3 linker but can be investigated using mass spectrometry to identify degradation products.
Instability of the Linkage to the Biomolecule If the this compound was attached to your biomolecule via a different functional group (e.g., an NHS ester), the stability of that initial linkage should also be considered.

Experimental Protocols

Protocol: Assessment of Conjugate Stability in Serum

This protocol provides a general framework for evaluating the stability of a this compound conjugate in serum.

1. Materials:

  • This compound conjugate of interest

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analysis tools (e.g., SDS-PAGE apparatus, HPLC system, mass spectrometer)

2. Procedure:

  • Prepare a stock solution of your conjugate in an appropriate buffer (e.g., PBS).

  • In a series of microcentrifuge tubes, add the conjugate to serum to a final desired concentration (e.g., 10 µM). Prepare a control sample by adding the same amount of conjugate to PBS.

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each tube.

  • Immediately quench any potential enzymatic activity by adding a quenching solution or by flash freezing in liquid nitrogen and storing at -80°C until analysis.

  • Analyze the samples to determine the percentage of intact conjugate remaining.

3. Analysis:

  • SDS-PAGE: If the conjugate involves a protein, SDS-PAGE can be used to visualize the disappearance of the intact conjugate band and the appearance of degradation products over time.

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the intact conjugate from any degradation products. The peak area of the intact conjugate can be quantified over time.

  • Mass Spectrometry (LC-MS): This technique can provide more detailed information on the specific degradation products, helping to identify the site of cleavage.

Visualizations

G cluster_0 Potential Instability Pathways BCN_Conjugate This compound Conjugate Acidic_Conditions Highly Acidic Conditions (pH < 4) BCN_Conjugate->Acidic_Conditions Exposure to Enzymatic_Degradation Enzymatic Degradation BCN_Conjugate->Enzymatic_Degradation Incubation in Biological Media BCN_Degradation BCN Ring Degradation Acidic_Conditions->BCN_Degradation Biomolecule_Cleavage Cleavage of Conjugated Biomolecule Enzymatic_Degradation->Biomolecule_Cleavage PEG_Cleavage PEG Linker Cleavage (less common) Enzymatic_Degradation->PEG_Cleavage

Caption: Potential degradation pathways for this compound conjugates.

G Start Low Conjugate Stability Observed Check_pH Is the experimental pH highly acidic (pH < 4)? Start->Check_pH Adjust_pH Adjust buffer to physiological pH (e.g., pH 6.5-7.5) Check_pH->Adjust_pH Yes Check_Enzymes Is the conjugate in a biologically active medium (e.g., serum, cell lysate)? Check_pH->Check_Enzymes No Adjust_pH->Check_Enzymes Inhibit_Proteases Add protease inhibitors to the medium Check_Enzymes->Inhibit_Proteases Yes Stable Conjugate is likely stable Check_Enzymes->Stable No Analyze_Degradation Characterize degradation products (SDS-PAGE, HPLC, LC-MS) Identify_Cleavage Identify cleavage site (Biomolecule, Linker) Analyze_Degradation->Identify_Cleavage Redesign Consider redesign of conjugate (e.g., different attachment site) Identify_Cleavage->Redesign Inhibit_Proterases Inhibit_Proterases Inhibit_Proterases->Analyze_Degradation

Caption: Troubleshooting workflow for conjugate instability.

References

how to prevent non-specific binding of BCN-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-PEG3-Oxyamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding non-specific binding of this heterobifunctional linker.

Understanding this compound and Non-Specific Binding

This compound is a versatile linker molecule featuring three key components:

  • A Bicyclo[6.1.0]nonyne (BCN) group for catalyst-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules.

  • A hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility, reduce aggregation, and minimize steric hindrance.[1]

  • An oxyamine group for the formation of a stable oxime bond with aldehyde or ketone-containing molecules.

Non-specific binding (NSB) is a common challenge in bioconjugation, where the linker or its conjugates adhere to surfaces or biomolecules unintentionally. This can lead to high background signals, reduced assay sensitivity, and inaccurate results. The primary drivers of NSB for this compound can be attributed to the physicochemical properties of the BCN group and potential interactions of the entire construct with its environment.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding with this compound?

A1: Non-specific binding can arise from several factors:

  • Hydrophobic Interactions: Although BCN is considered more hydrophilic than other cyclooctynes like DBCO, it can still participate in hydrophobic interactions with proteins or plastic surfaces.[2][3]

  • Electrostatic Interactions: Charged domains on your target protein or surface can interact with the this compound conjugate.

  • Thiol-yne Side Reaction: The strained alkyne of the BCN group can react with free thiols, such as those on cysteine residues in proteins, in an azide-independent manner.[4][5] This is a known off-target reaction for cyclooctynes.

Q2: How does the PEG linker help in reducing non-specific binding?

A2: The PEG3 spacer is hydrophilic and creates a hydration shell around the molecule. This has several benefits:

  • Reduces Hydrophobic Interactions: The PEG chain can mask the somewhat hydrophobic BCN group, decreasing its tendency to stick to surfaces and proteins.

  • Increases Solubility: Enhanced water solubility helps prevent aggregation of the conjugate, which can be a source of high background.

  • Provides Steric Hindrance: The flexible PEG chain can physically block the conjugate from non-specifically interacting with surfaces.

Q3: Is the oxime bond stable during my experiments?

A3: The oxime linkage is generally very stable, especially when compared to hydrazone bonds. However, its stability is pH-dependent. Oxime bonds are most stable at neutral to slightly basic pH and can undergo acid-catalyzed hydrolysis at low pH (typically below pH 5). For most bioconjugation experiments conducted at or near physiological pH (pH 7.0-8.0), the oxime bond is considered robust.

Q4: Can the BCN group have side reactions other than with thiols?

A4: The primary documented side reaction for BCN in a biological context is with free thiols. While reactions with other nucleophilic amino acid residues are theoretically possible, they are generally not observed under typical bioconjugation conditions. The high selectivity of the SPAAC reaction is a key advantage of this chemistry.

Troubleshooting Guide: High Background and Non-Specific Binding

High background signal is a common indicator of non-specific binding. This guide provides a systematic approach to diagnosing and mitigating this issue.

G A High Background Signal Observed B Is background present in 'no-conjugate' control? A->B C Issue is likely Autofluorescence B->C Yes D Issue is Non-Specific Binding (NSB) B->D No E Implement Blocking Strategy C->E D->E F Optimize Buffer Conditions E->F G Address Potential Side Reactions F->G H Review Conjugate Purification G->H I Problem Solved? H->I J Consult Further Technical Support I->J No K END I->K Yes

Caption: A logical workflow to diagnose and troubleshoot high background signals.

Step 1: Implement a Blocking Strategy

Blocking unoccupied sites on surfaces (e.g., microarray slides, microplates) and reducing interactions in solution are critical.

  • Protein Blockers: Bovine Serum Albumin (BSA) is a widely used blocking agent. It adsorbs to surfaces and can shield charged and hydrophobic regions.

  • Non-ionic Surfactants: Detergents like Tween-20 disrupt hydrophobic interactions.

  • Combined Approach: Often, a combination of a protein blocker and a surfactant is most effective.

Blocking Agent Typical Working Concentration Notes
Bovine Serum Albumin (BSA) 1-3% (w/v) in PBS or TBSCan be used for blocking surfaces and as an additive in incubation buffers.
Tween-20 0.05-0.1% (v/v) in wash and incubation buffersEffective at reducing hydrophobic interactions. Use in combination with a protein blocker.
Casein 1-5% (w/v) in TBSAn alternative to BSA, but avoid when working with phosphorylated targets.

Experimental Protocol 1: General Surface Blocking

  • Prepare a blocking buffer (e.g., 2% BSA in PBS with 0.05% Tween-20).

  • Incubate the surface (e.g., glass slide, 96-well plate) with the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the surface 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Proceed with your conjugation experiment.

Step 2: Optimize Buffer Conditions

Adjusting the buffer composition can significantly reduce electrostatic and other non-specific interactions.

Buffer Component Recommended Adjustment Rationale
pH Adjust towards the isoelectric point (pI) of your protein.Minimizes the net charge of the protein, reducing electrostatic interactions.
Salt Concentration Increase NaCl concentration (e.g., to 300-500 mM).Shields charged interactions between the conjugate and other molecules or surfaces.
Step 3: Address Potential Side Reactions

The main side reaction of concern for the BCN moiety is with free thiols.

G cluster_0 Desired Reaction (SPAAC) cluster_1 Undesired Side Reaction (Thiol-Yne) A This compound C Stable Triazole Linkage A->C + B Azide-modified Biomolecule D This compound F Non-specific Thioether Adduct D->F + E Free Thiol (e.g., Cysteine) G A Crude Conjugation Reaction Mixture B Purification Step (e.g., SEC or Dialysis) A->B C Purified Conjugate (High Purity) B->C D Unreacted Linker & Byproducts Removed B->D E Proceed to Application C->E

References

Technical Support Center: BCN-PEG3-oxyamine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-PEG3-oxyamine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the oxime ligation reaction and troubleshooting common issues. The conjugation of an oxyamine to a carbonyl (aldehyde or ketone) is a powerful bioconjugation technique, but its success is critically dependent on reaction conditions, most notably pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an aldehyde or ketone?

The optimal pH for oxime ligation is in the mildly acidic range, typically between pH 4.0 and 5.5 .[1][2][3][4] This acidity strikes a crucial balance: it is sufficient to catalyze the dehydration of the hemiaminal intermediate, which is the rate-limiting step, but not so low as to cause significant protonation of the oxyamine nucleophile, which would render it unreactive.[1]

Q2: Why is the reaction significantly slower at neutral pH (pH 7.0-7.4)?

At neutral pH, the acid-catalyzed dehydration step of the reaction mechanism slows down considerably.[1] While physiological conditions are often desirable for biomolecule stability, the uncatalyzed oxime ligation proceeds very slowly at pH 7, with second-order rate constants often below 0.01 M⁻¹s⁻¹.[1] This can lead to impractically long reaction times and low yields, especially at the low concentrations typical for biomolecule experiments.[1][3]

Q3: Is it possible to perform the conjugation at neutral pH?

Yes, it is possible and often necessary for sensitive biological samples. To achieve efficient conjugation at neutral pH, the use of a nucleophilic catalyst is strongly recommended.[2][3] Catalysts like aniline (B41778) and its derivatives can increase the reaction rate by orders of magnitude, making the conjugation feasible under physiological conditions.[1][2]

Q4: What is the role of a catalyst like aniline in the reaction?

Aniline and its derivatives act as nucleophilic catalysts. They react with the target aldehyde or ketone to form a highly reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the oxyamine than the original carbonyl. This catalytic cycle significantly accelerates the overall rate of oxime formation, especially at neutral pH where the reaction would otherwise be very slow.[5] Substituted anilines, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to be even more efficient catalysts than aniline due to factors like improved electron-donating properties and higher aqueous solubility.[2][6][7]

Q5: Are there any pH stability concerns for the BCN (bicyclo[6.1.0]nonyne) group?

While the oxime ligation is the primary focus of pH optimization, the stability of the BCN moiety should also be considered, especially during long incubations. Some studies have reported that BCN can show instability over a 24-hour period at pH 7.2 in a protein-rich environment.[8] It is therefore recommended to keep reaction times as short as is reasonably possible and to avoid harsh pH conditions or unnecessarily long exposure to achieve the final conjugate.

Troubleshooting Guide

Problem: Low or No Conjugate Yield
Possible CauseRecommended Solution
1. Suboptimal Reaction pH The reaction is highly pH-dependent. Verify the pH of your reaction buffer with a calibrated pH meter. For uncatalyzed reactions, adjust the buffer to pH 4.5-5.5. For reactions at neutral pH, ensure you are using an effective catalyst (e.g., 10-100 mM aniline or phenylenediamine).[1][2][9]
2. Buffer Interference Buffers containing primary or secondary amines (e.g., Tris, glycine) can compete with the oxyamine for reaction with the carbonyl, reducing your yield.[9] Solution: Switch to a non-amine-containing buffer such as MES, acetate (B1210297), or phosphate (B84403).[9]
3. Inactive or Degraded Reagents The oxyamine group can be reactive and degrade if not stored properly.[10] Aldehyde/ketone groups on biomolecules can also lose activity over time. Solution: Use fresh this compound and ensure your carbonyl-containing molecule has been recently prepared or properly stored. Aliquot reagents to avoid repeated freeze-thaw cycles.
4. Insufficient Reaction Time or Temperature Oxime ligation, especially at neutral pH or low concentrations, can take several hours.[4] Solution: Monitor the reaction progress over time (e.g., by HPLC or LC-MS). If the reaction is proceeding slowly, extend the incubation time (e.g., from 2 to 24 hours) or consider a modest increase in temperature (e.g., from room temperature to 37°C), provided your biomolecule is stable.[9]
5. Incorrect Molar Ratio If the concentration of your aldehyde/ketone is lower than estimated, the reaction may not proceed to completion. Solution: Use a slight molar excess (e.g., 1.5 to 5-fold) of the this compound linker to drive the reaction forward.[9]
Problem: Inconsistent or Non-Reproducible Results
Possible CauseRecommended Solution
1. Inaccurate pH Measurement Small variations in pH can lead to significant changes in reaction rate. Solution: Ensure your pH meter is properly calibrated before preparing buffers. Prepare buffers fresh to avoid pH drift.
2. Reagent Concentration Variability Inaccurate determination of the concentration of your starting materials will lead to inconsistent results. Solution: Accurately determine the concentration of your carbonyl-containing biomolecule and the this compound solution before each experiment.

Quantitative Data Summary

The rate of oxime ligation is highly influenced by pH and the presence of catalysts. The table below summarizes kinetic data from various studies to illustrate these effects.

CarbonylOxyaminepHCatalyst (Concentration)Second-Order Rate Constant (k, M⁻¹s⁻¹)Fold Increase vs. Uncatalyzed
Aldehyde-ProteinAminooxy-PEG7.0NoneVery slow (estimated <0.01)1x
Aldehyde-ProteinAminooxy-PEG7.0Aniline~1.2~19x (vs. pPDA catalyzed)
Aldehyde-ProteinAminooxy-PEG7.0p-Phenylenediamine (10 mM)-120x [2][3]
BenzaldehydeAminooxyacetyl-peptide7.0Aniline (100 mM)8.2-
Aldehyde-GFPDansyl-aminooxy7.0Aniline (100 mM)Minimal conversion-
Aldehyde-GFPDansyl-aminooxy7.0m-Phenylenediamine (750 mM)Reaction complete in 90s>15x (vs. aniline)[6][7]

Note: Direct comparison of rate constants across different studies can be challenging due to variations in substrates and conditions. The "Fold Increase" provides a general measure of catalyst efficiency.

Experimental Protocols

Protocol 1: General Oxime Ligation at Optimal pH (pH 4.5)
  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer and adjust the pH to 4.5.

  • Dissolve Reactants:

    • Dissolve your aldehyde or ketone-containing molecule in the pH 4.5 reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the this compound in the same buffer.

  • Initiate Reaction: Add the this compound solution to the carbonyl-containing molecule solution to achieve a 1.5 to 5-fold molar excess of the oxyamine linker.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2 to 12 hours with gentle stirring or agitation.

  • Monitoring and Purification: Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, LC-MS). Once complete, purify the conjugate using size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents.

Protocol 2: Catalyzed Oxime Ligation at Neutral pH (pH 7.4)
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.4.

  • Catalyst Stock Solution: Prepare a 200 mM stock solution of aniline or m-phenylenediamine (mPDA) in DMSO or DMF. Note: mPDA has higher aqueous solubility and efficiency.[7][11]

  • Dissolve Reactants:

    • Dissolve your aldehyde or ketone-containing molecule in the pH 7.4 reaction buffer.

    • Dissolve the this compound in the same buffer.

  • Initiate Reaction:

    • Add the this compound solution to the carbonyl solution (1.5 to 5-fold molar excess).

    • Add the catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubation: Incubate at room temperature for 4 to 24 hours with gentle agitation.

  • Monitoring and Purification: Monitor the reaction and purify the conjugate as described in Protocol 1. The purification step will also remove the catalyst.

Visual Guides

G cluster_acidic Optimal Conditions (pH 4-5.5) cluster_neutral Neutral Conditions (pH 7) cluster_catalyst Catalyzed Conditions (pH 7 + Aniline) A1 R1-CHO (Aldehyde) C1 Hemiaminal Intermediate A1->C1 Fast Nucleophilic Attack B1 H2N-O-R2 (Oxyamine) B1->C1 D1 R1-CH=N-O-R2 (Stable Oxime) C1->D1 H+ Catalyzed Dehydration (Fast) A2 R1-CHO (Aldehyde) C2 Hemiaminal Intermediate A2->C2 Nucleophilic Attack B2 H2N-O-R2 (Oxyamine) B2->C2 D2 R1-CH=N-O-R2 (Stable Oxime) C2->D2 Uncatalyzed Dehydration (VERY SLOW) A3 R1-CHO (Aldehyde) C3 Schiff Base Intermediate (More Reactive) A3->C3 Forms Intermediate B3 Aniline (Catalyst) B3->C3 E3 R1-CH=N-O-R2 (Stable Oxime) C3->E3 Rapid Attack D3 H2N-O-R2 (Oxyamine) D3->E3

Caption: Reaction pathways for oxime ligation under different pH conditions.

workflow prep 1. Reagent & Buffer Preparation ph_check Verify Buffer pH (e.g., pH 4.5 or 7.4) prep->ph_check dissolve 2. Dissolve Carbonyl-Molecule & this compound ph_check->dissolve catalyst_check Working at Neutral pH? dissolve->catalyst_check add_catalyst 3a. Add Catalyst (e.g., Aniline) catalyst_check->add_catalyst Yes mix 3b. Mix Reactants catalyst_check->mix No add_catalyst->mix incubate 4. Incubate (Room Temp, 2-24h) mix->incubate monitor 5. Monitor Progress (e.g., HPLC, LC-MS) incubate->monitor purify 6. Purify Conjugate (e.g., SEC, Dialysis) monitor->purify analyze 7. Characterize Final Product purify->analyze

Caption: General experimental workflow for this compound conjugation.

troubleshoot start Start: Low Conjugation Yield q_ph Is the reaction pH in the optimal range? (4.5-5.5 or 7.4 w/ catalyst) start->q_ph a_ph_no Action: Adjust buffer pH. Use a calibrated meter. q_ph->a_ph_no No q_buffer Are you using a non-amine buffer? (e.g., MES, Acetate, PBS) q_ph->q_buffer Yes a_ph_no->q_buffer a_buffer_no Action: Switch from Tris/Glycine to an inert buffer. q_buffer->a_buffer_no No q_reagents Are reagents fresh and stored correctly? q_buffer->q_reagents Yes a_buffer_no->q_reagents a_reagents_no Action: Use fresh aliquots of reagents. q_reagents->a_reagents_no No q_time Was reaction time sufficient (2-24h)? q_reagents->q_time Yes a_reagents_no->q_time a_time_no Action: Increase incubation time and monitor progress. q_time->a_time_no No end Yield should improve. Contact support if issues persist. q_time->end Yes a_time_no->end

Caption: Troubleshooting flowchart for low yield in oxime conjugation.

References

BCN-PEG3-oxyamine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of BCN-PEG3-oxyamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains two different reactive groups: a bicyclo[6.1.0]nonyne (BCN) group and an oxyamine group, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is in the field of bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs).[1] The BCN group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the oxyamine group reacts with aldehydes or ketones to form a stable oxime bond.[2]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C.[1][2][3] For short-term storage, such as a few days to weeks, it can be stored at 0 - 4°C.[3] It is also recommended to store the compound in a dry and dark environment.[3] Upon receiving, it may be shipped at ambient temperature as it is stable for a few weeks during ordinary shipping.[3]

Q3: How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage of the stock solution, it is best kept at -20°C for months. For short-term storage, 0 - 4°C is suitable for days to weeks.[3] Before opening the vial, it should be allowed to warm to room temperature to prevent moisture condensation.

Q4: What are the advantages of using a BCN linker for click chemistry?

BCN linkers are well-suited for bioconjugation in aqueous environments due to their high reactivity with azides and good hydrophilicity.[2] The reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), does not require a cytotoxic copper catalyst, making it highly biocompatible and suitable for use in living systems.[2] BCN linkers also exhibit high chemoselectivity, meaning they react specifically with azides without interfering with other functional groups commonly found in biological samples.[2]

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial to ensure its stability and reactivity for successful conjugation experiments.

ParameterRecommendationRationale
Long-Term Storage -20°CEnsures stability for months to years.[3]
Short-Term Storage 0 - 4°CSuitable for storage for a few days to weeks.[3]
Stock Solution Storage -20°C (long-term), 0 - 4°C (short-term)Maintains the stability of the dissolved compound.[3]
Light Exposure Store in the dark.Minimizes potential photodegradation.[3]
Moisture Store in a dry environment. Allow the vial to warm to room temperature before opening.Prevents hydrolysis and condensation.
Handling Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).General safety precaution for handling chemical reagents.

Experimental Protocols

This compound is a versatile tool for creating complex bioconjugates. Below is a general workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this linker.

Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation Steps cluster_purification_analysis Purification & Analysis Antibody Monoclonal Antibody (mAb) Azide_Modification Introduce Azide (B81097) Group (e.g., via NHS-Azide) Antibody->Azide_Modification Purified_Azide_mAb Purified Azide-mAb Azide_Modification->Purified_Azide_mAb SPAAC_Reaction Step 1: SPAAC Reaction (mAb-N3 + BCN-Linker) Purified_Azide_mAb->SPAAC_Reaction Payload Cytotoxic Drug (Payload) Aldehyde_Modification Introduce Aldehyde Group (e.g., via oxidation or linker attachment) Payload->Aldehyde_Modification Aldehyde_Payload Aldehyde-Payload Aldehyde_Modification->Aldehyde_Payload Oxime_Ligation Step 2: Oxime Ligation (mAb-BCN-Oxyamine + Aldehyde-Payload) Aldehyde_Payload->Oxime_Ligation BCN_Linker This compound BCN_Linker->SPAAC_Reaction SPAAC_Reaction->Oxime_Ligation Purification Purification (e.g., Size Exclusion Chromatography) Oxime_Ligation->Purification Analysis Characterization (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis Final_ADC Final Antibody-Drug Conjugate (ADC) Analysis->Final_ADC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Detailed Methodologies

1. Antibody Modification with Azide Group:

  • Materials: Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4), NHS-Azide linker, DMSO.

  • Procedure:

    • Prepare a stock solution of the NHS-Azide linker in DMSO.

    • Add a 10- to 20-fold molar excess of the NHS-Azide solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching reagent (e.g., Tris buffer) to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess, unreacted NHS-Azide and quenching reagent by size-exclusion chromatography.

2. Payload Modification with Aldehyde Group:

  • This step is highly dependent on the nature of the payload molecule. Aldehyde groups can be introduced through various chemical methods, such as the oxidation of a diol or the attachment of an aldehyde-containing linker.

3. Two-Step Conjugation using this compound:

  • Step 1: SPAAC Reaction

    • Prepare a stock solution of this compound in DMSO.

    • Add a 1.5- to 3-fold molar excess of the this compound to the purified azide-modified antibody.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C.[4] The reaction progress can be monitored by techniques like mass spectrometry.

    • Purify the antibody-BCN-PEG3-oxyamine conjugate using size-exclusion chromatography to remove unreacted linker.

  • Step 2: Oxime Ligation

    • Add the aldehyde-modified payload to the purified antibody-BCN-PEG3-oxyamine conjugate.

    • The reaction is typically carried out in a slightly acidic buffer (pH ~4.5-5.5) for optimal reaction rates, but can also proceed at neutral pH. Aniline (B41778) can be used as a catalyst to accelerate the reaction at neutral pH.

    • Incubate the reaction for 2-24 hours at room temperature.

    • Purify the final ADC using size-exclusion chromatography to remove any unreacted payload.

4. Characterization of the Final ADC:

  • The final ADC product should be characterized to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as SDS-PAGE, mass spectrometry, and size-exclusion chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation in SPAAC Reaction 1. Degraded this compound: Improper storage or handling. 2. Inactive Azide Group: The azide modification on the antibody was unsuccessful. 3. Low Reactant Concentrations: Insufficient concentration of one or both reactants. 4. Suboptimal Reaction Conditions: pH, temperature, or buffer composition may not be ideal.1. Use a fresh vial of this compound. Ensure proper storage at -20°C. 2. Verify the presence of the azide group on the antibody using a suitable analytical method. 3. Increase the concentration of the reactants. 4. Optimize reaction conditions. While PBS (pH 7.4) is common, some studies suggest HEPES buffer can increase reaction rates. Increasing the temperature (e.g., to 37°C) can also accelerate the reaction if the biomolecules are stable.
Low or No Product Formation in Oxime Ligation 1. Suboptimal pH: The reaction is too slow at neutral pH. 2. Inactive Aldehyde/Ketone Group: The payload was not successfully modified. 3. Hydrolysis of the Oxyamine: The oxyamine group on the linker may have degraded.1. Adjust the reaction pH to be slightly acidic (pH 4.5-5.5). Alternatively, add a catalyst like aniline to the reaction mixture at neutral pH. 2. Confirm the presence of the aldehyde or ketone group on the payload. 3. Use freshly prepared antibody-BCN-PEG3-oxyamine conjugate for the reaction.
Formation of Aggregates 1. Hydrophobic Payload: The cytotoxic drug is causing the ADC to aggregate. 2. High Drug-to-Antibody Ratio (DAR): Too many drug molecules are attached to the antibody. 3. Incorrect Buffer Conditions: The buffer may not be optimal for ADC stability.1. The PEG3 spacer in the linker helps to increase hydrophilicity, but if aggregation is still an issue, consider using a linker with a longer PEG chain. 2. Optimize the conjugation conditions to achieve a lower DAR. 3. Screen different buffer formulations to find one that minimizes aggregation.
Difficulty in Purifying the Final ADC 1. Similar Properties of Reactants and Products: Unreacted payload or linker may be difficult to separate from the final ADC. 2. Non-specific Binding: The payload or linker may be non-specifically interacting with the antibody.1. Use a high-resolution purification method like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). 2. Ensure that all reaction steps are quenched properly and that excess reagents are removed before proceeding to the next step.

Logical Relationship for Troubleshooting Low SPAAC Reaction Yield

Troubleshooting_SPAAC Start Low or No Product in SPAAC Reaction Check_Reagents Verify Reagent Integrity Start->Check_Reagents Check_Concentration Optimize Reactant Concentrations Check_Reagents->Check_Concentration Reagents OK Solution_Reagents Use fresh this compound. Confirm azide modification on antibody. Check_Reagents->Solution_Reagents Degraded/Inactive Check_Conditions Optimize Reaction Conditions Check_Concentration->Check_Conditions Concentrations OK Solution_Concentration Increase molar excess of BCN-linker (e.g., 3-5 fold). Check_Concentration->Solution_Concentration Too Low Solution_Conditions Try HEPES buffer instead of PBS. Increase temperature to 37°C if antibody is stable. Check_Conditions->Solution_Conditions Suboptimal Success Improved Yield Solution_Reagents->Success Solution_Concentration->Success Solution_Conditions->Success

Caption: Troubleshooting flowchart for low SPAAC reaction yield.

References

Technical Support Center: Characterization of BCN-PEG3-Oxyamine Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCN-PEG3-oxyamine conjugates and their characterization by mass spectrometry.

Physicochemical Properties of this compound

For accurate mass determination and data analysis, it is crucial to know the precise physicochemical properties of the this compound linker.

PropertyValueSource(s)
Chemical Formula C₂₁H₃₅N₃O₇[1][2][3][4]
Molecular Weight 441.52 g/mol [1]
Exact Mass 441.2500 Da
Purity >90%
Appearance Colorless oil
Solubility Soluble in DCM, THF, acetonitrile (B52724), DMF, and DMSO
Storage -20°C for long-term storage

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound conjugates.

Issue 1: Low or No Conjugation Detected in Mass Spectrum

Question: My mass spectrum shows a strong signal for the unconjugated biomolecule but a very weak or no signal for the this compound conjugate. What are the possible causes and solutions?

Answer:

This is a common issue that can arise from several factors related to the conjugation reaction or the mass spectrometry analysis itself. Here's a step-by-step troubleshooting guide:

Possible Cause Recommended Solution
Incomplete Reaction The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction may not have gone to completion. Review your reaction conditions, including the molar excess of the this compound linker, reaction time, and temperature. A 2-4 fold molar excess of the BCN reagent is a good starting point, with incubation times of 4-12 hours at room temperature or 12-24 hours at 4°C.
Suboptimal Buffer Conditions Ensure the reaction buffer is free of primary amines (e.g., Tris) that can react with NHS esters if you are functionalizing your biomolecule. PBS at pH 7.4 is a commonly used buffer for SPAAC.
Poor Ionization of the Conjugate PEGylated proteins can be challenging to ionize efficiently. The hydrophilic PEG chain can sometimes suppress ionization. Try optimizing the ESI source conditions, such as the spray voltage and gas flow.
Sample Loss During Preparation The conjugate may have been lost during sample cleanup or purification. If using size-exclusion chromatography (SEC) or dialysis for purification, ensure the molecular weight cutoff is appropriate to retain the conjugate.
In-source Fragmentation The conjugate might be fragmenting in the ion source before detection. This can be influenced by the source temperature and other parameters. Try reducing the source temperature to see if the conjugate signal improves.
Mass Analyzer Not Optimized for High Masses If you are working with a large biomolecule, ensure your mass spectrometer is calibrated and optimized for the expected mass range of the conjugate.

Issue 2: Unexpected Peaks in the Mass Spectrum

Question: I see unexpected peaks in my mass spectrum that do not correspond to the unconjugated biomolecule or the expected conjugate. What could these be?

Answer:

Unexpected peaks can originate from various sources, including side reactions, contaminants, or fragmentation.

Possible Cause Identification and Solution
Multiple Conjugation Events If your biomolecule has multiple azide-functionalized sites, you may see peaks corresponding to the addition of one, two, or more this compound linkers. This will result in a distribution of species with mass additions in multiples of the linker's mass (441.52 Da).
Adduct Formation In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations. These will appear as peaks at M + 22.99 Da, M + 39.10 Da, etc., relative to the protonated molecule ([M+H]⁺).
In-source Fragmentation of the Linker The PEG linker can undergo fragmentation in the ion source. Look for neutral losses corresponding to ethylene (B1197577) glycol units (-44.03 Da). The BCN moiety or the oxyamine group could also fragment, though specific fragmentation patterns for this linker are not well-documented. Based on the fragmentation of similar molecules, you might observe cleavage at the C-C bond adjacent to the C-N bond in the oxyamine.
Contaminants Common contaminants in mass spectrometry include keratins from dust and skin, as well as polymers like polyethylene (B3416737) glycol (PEG) from various lab consumables. Ensure you are using clean tubes, tips, and solvents.
Unreacted Reagents or Byproducts Ensure that the purification step after the conjugation reaction is efficient in removing any unreacted this compound and other reagents.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift after successful conjugation with this compound?

A1: A single conjugation event with this compound will result in a mass increase of 441.52 Da (the molecular weight of the linker). If your biomolecule is multiply conjugated, you will observe a distribution of species with mass increases that are multiples of this value.

Q2: Which mass spectrometry technique is best for analyzing this compound conjugates?

A2: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is the preferred method for analyzing these types of conjugates. ESI is a soft ionization technique suitable for large biomolecules. For complex mixtures, coupling liquid chromatography to the mass spectrometer (LC-MS) is highly recommended to separate the unconjugated biomolecule, the conjugate, and any impurities before mass analysis.

Q3: How can I confirm the site of conjugation on my protein/peptide?

A3: To determine the specific amino acid residue where the this compound has been attached, you will need to perform a "bottom-up" proteomics approach. This involves:

  • Enzymatic Digestion: Digest the conjugated protein into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: In the MS/MS spectra, you will look for fragment ions of the peptide that carries the this compound modification. The mass shift of 441.52 Da on a specific peptide will identify the modified peptide, and the fragmentation pattern of that peptide will pinpoint the exact amino acid of conjugation.

Q4: What are some key parameters to consider when setting up an LC-MS method for these conjugates?

A4: When developing an LC-MS method, consider the following:

  • Column: A reverse-phase column (e.g., C18) is often suitable for separating peptides and proteins. For larger conjugates, a column with a larger pore size may be necessary.

  • Mobile Phases: Typically, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is used.

  • Gradient: A shallow gradient will provide better separation of the conjugate from the unconjugated biomolecule, especially if they are close in hydrophobicity.

  • Flow Rate: The flow rate will depend on the column dimensions.

  • MS Parameters: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the best signal of your conjugate. Use a mass range that encompasses both the unconjugated and conjugated species.

Experimental Protocols & Visualizations

General Experimental Workflow for Mass Spectrometry Analysis

The following diagram outlines a typical workflow for the characterization of a this compound bioconjugate.

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_ms_analysis Mass Spectrometry Analysis biomolecule Azide-Modified Biomolecule reaction SPAAC Reaction biomolecule->reaction linker This compound linker->reaction purify Purification (e.g., SEC, Dialysis) reaction->purify lcms LC-MS Analysis (Intact Mass) purify->lcms digestion Enzymatic Digestion (e.g., Trypsin) purify->digestion data_analysis Data Analysis lcms->data_analysis lcmsms LC-MS/MS Analysis (Peptide Mapping) digestion->lcmsms lcmsms->data_analysis

General workflow for this compound conjugate analysis.
Signaling Pathway of SPAAC Reaction

The core of the conjugation process is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of click chemistry.

spaac_reaction bcn This compound (Strained Alkyne) transition_state [3+2] Cycloaddition Transition State bcn->transition_state azide Azide-Modified Biomolecule azide->transition_state product Stable Triazole Linkage (Conjugate) transition_state->product

References

Validation & Comparative

A Head-to-Head Comparison of BCN-PEG3-oxyamine and DBCO-PEG-oxyamine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the selection of the appropriate linker is a critical decision that profoundly impacts the outcome of their experiments. This guide provides a comprehensive, data-driven comparison of two popular heterobifunctional linkers: BCN-PEG3-oxyamine and DBCO-PEG-oxyamine. By objectively evaluating their performance based on experimental data, this guide aims to empower you to make an informed choice for your specific bioconjugation needs.

In the realm of bioconjugation, this compound and DBCO-PEG-oxyamine have emerged as powerful tools for covalently linking biomolecules. Both linkers possess two distinct reactive handles: a strained alkyne (BCN or DBCO) for copper-free click chemistry and an oxyamine group for oxime ligation. This dual functionality allows for a versatile and modular approach to constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.

The core of their utility lies in the bioorthogonal nature of their respective reactions. The strain-promoted alkyne-azide cycloaddition (SPAAC) between the BCN or DBCO moiety and an azide (B81097) is highly specific and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1] Similarly, the oxime ligation between the oxyamine and a carbonyl group (aldehyde or ketone) offers excellent chemoselectivity and stability.[2]

This guide will delve into a detailed comparison of these two linkers, focusing on their reaction kinetics, stability, and physicochemical properties. We will present quantitative data in clearly structured tables, provide detailed experimental protocols for their use, and utilize diagrams to illustrate key concepts and workflows.

At a Glance: Key Differences

FeatureThis compoundDBCO-PEG-oxyamine
Structure Compact, non-aromatic cyclooctyne (B158145)Bulky, aromatic dibenzocyclooctyne
SPAAC Reactivity Generally lower than DBCO with aliphatic azides, but can be higher with aromatic azides.[1]Generally higher than BCN with aliphatic azides due to greater ring strain.[3]
Stability More stable in the presence of thiols (e.g., glutathione).[3]Less stable in the presence of thiols.
Lipophilicity LowerHigher
Size SmallerLarger

Performance Deep Dive: A Quantitative Comparison

The choice between BCN and DBCO often hinges on the specific requirements of the application, such as the desired reaction speed, the stability of the final conjugate in a particular biological environment, and the steric constraints of the biomolecules being conjugated.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

The rate of the SPAAC reaction is a critical parameter, especially in applications involving low concentrations of reactants or when rapid conjugation is necessary. Generally, DBCO exhibits faster reaction kinetics with aliphatic azides compared to BCN, which is attributed to its higher ring strain. However, the electronic properties of the azide can significantly influence the reaction rate, with BCN showing faster kinetics with aromatic azides in some cases.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide ReactantRate Constant (k₂) (M⁻¹s⁻¹)Solvent
DBCOBenzyl azide0.24CH₃CN:H₂O (3:1)
BCNBenzyl azide0.07CH₃CN:H₂O (3:1)
DBCOPhenyl azide0.033CH₃CN:H₂O (3:1)
BCNPhenyl azide0.2CH₃CN:H₂O (3:1)

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.

Stability in Biological Environments

The stability of the linker is paramount for the integrity and functionality of the bioconjugate, particularly for in vivo applications. The intracellular environment is rich in reducing agents like glutathione (B108866) (GSH), which can potentially degrade strained alkynes. Experimental data indicates that BCN is significantly more stable in the presence of thiols compared to DBCO.

Table 2: Stability of DBCO and BCN Linkers

ConditionDBCO StabilityBCN StabilityKey Observation
Glutathione (GSH)Less stable (half-life ~71 min)More stable (half-life ~6 h)BCN offers superior stability in reducing environments.
Tris(2-carboxyethyl)phosphine (TCEP)Unstable over 24 hoursMore stableBCN is the preferred choice when reducing conditions are necessary.

Reaction Mechanisms and Experimental Workflow

To provide a clearer understanding of how these linkers are utilized in a dual-conjugation strategy, the following diagrams illustrate the individual reaction pathways and a general experimental workflow.

cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_1 Oxime Ligation Azide-modified Molecule Azide-modified Molecule Triazole Linkage Triazole Linkage Azide-modified Molecule->Triazole Linkage + Strained Alkyne (BCN or DBCO) Strained Alkyne (BCN or DBCO) Strained Alkyne (BCN or DBCO)->Triazole Linkage Carbonyl-containing Biomolecule Carbonyl-containing Biomolecule Oxime Bond Oxime Bond Carbonyl-containing Biomolecule->Oxime Bond + Oxyamine Oxyamine Oxyamine->Oxime Bond Start Start Prepare Azide-modified Molecule Prepare Azide-modified Molecule Start->Prepare Azide-modified Molecule Prepare Carbonyl-containing Biomolecule Prepare Carbonyl-containing Biomolecule Start->Prepare Carbonyl-containing Biomolecule React Azide with BCN/DBCO-PEG-oxyamine Step 1: SPAAC Reaction Prepare Azide-modified Molecule->React Azide with BCN/DBCO-PEG-oxyamine React Intermediate with Carbonyl-Biomolecule Step 2: Oxime Ligation Prepare Carbonyl-containing Biomolecule->React Intermediate with Carbonyl-Biomolecule Purify Intermediate Conjugate Purify Intermediate Conjugate React Azide with BCN/DBCO-PEG-oxyamine->Purify Intermediate Conjugate Purify Intermediate Conjugate->React Intermediate with Carbonyl-Biomolecule Purify Final Bioconjugate Purify Final Bioconjugate React Intermediate with Carbonyl-Biomolecule->Purify Final Bioconjugate Characterize Final Bioconjugate Characterize Final Bioconjugate Purify Final Bioconjugate->Characterize Final Bioconjugate End End Characterize Final Bioconjugate->End

References

A Head-to-Head Comparison of BCN and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of linker is a critical decision that can significantly impact the outcome of an experiment. Among the strained alkynes used in copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) have emerged as two of the most prominent options. This guide provides an objective, data-driven comparison of their reaction kinetics, stability, and steric considerations to inform the selection of the optimal linker for your specific research needs.

The primary advantage of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) lies in its bioorthogonality, enabling efficient covalent bond formation under physiological conditions without the need for a cytotoxic copper catalyst.[1] This has led to its widespread adoption in diverse applications, including live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs). While both BCN and DBCO react readily with azides to form a stable triazole linkage, they possess distinct characteristics that make them suitable for different experimental designs.

Performance Deep Dive: Reaction Kinetics

The rate of the SPAAC reaction is a crucial factor, particularly in applications involving low reactant concentrations or the need for rapid labeling in dynamic biological systems. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN.[2] This is primarily attributed to the greater ring strain in the DBCO molecule.[1] However, the nature of the azide (B81097) reaction partner can significantly influence the reaction rate.

Data Presentation: Second-Order Rate Constants

The following table summarizes the second-order rate constants (k₂) for the reaction of BCN and DBCO derivatives with various azide partners. This quantitative data provides a direct comparison of their reactivity under different conditions.

Cyclooctyne (B158145)Azide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
DBCO Benzyl (B1604629) azide0.24CH₃CN:H₂O (3:1)
BCN Benzyl azide0.07CH₃CN:H₂O (3:1)
DBCO Phenyl azide0.033CH₃CN:H₂O (3:1)
BCN Phenyl azide0.2CH₃CN:H₂O (3:1)
ADIBO (a DBCO analog) Primary Azide (2-azidoethanol)0.90Not specified
BCN Primary Azide (2-azidoethanol)0.024Not specified
ADIBO (a DBCO analog) Secondary Azide (2-azidopropanol)0.25Not specified
BCN Secondary Azide (2-azidopropanol)0.018Not specified
ADIBO (a DBCO analog) Tertiary Azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶Not specified
BCN Tertiary Azide (2-azido-2-methylpropanol)0.012Not specified
DBCO (PEG-functionalized) Azido-containing peptide0.34HBS buffer (pH 7.4) at 25 °C
BCN Boc-protected azido-amino acid0.28MeOD at 25 °C
BCN Fmoc-N₃K0.037MeOD at 25 °C

Key Kinetic Observations:

  • Aliphatic vs. Aromatic Azides: DBCO reacts significantly faster with aliphatic azides like benzyl azide, whereas BCN exhibits a surprisingly higher reaction rate with aromatic azides such as phenyl azide.[1] This highlights the importance of considering the electronic properties of the azide in your target molecule.

  • Steric Hindrance: The steric environment around the azide group plays a critical role. For primary and secondary azides, DBCO analogs react much faster than BCN.[2] However, for sterically hindered tertiary azides, the reactivity of the DBCO analog drops dramatically, while BCN maintains a more consistent, albeit slower, reaction rate. This makes BCN a more suitable choice when targeting sterically crowded sites.

Stability and Physicochemical Properties

Beyond reaction kinetics, the stability of the linker in the experimental environment is paramount. The intracellular milieu, in particular, presents a reducing environment rich in thiols like glutathione (B108866) (GSH) that can potentially react with and degrade strained alkynes.

FeatureDBCOBCNKey Implications
Stability in Thiols (e.g., GSH) Less stable (half-life ~71 minutes)More stable (half-life ~6 hours)BCN is the preferred linker for intracellular applications or when working with molecules in a reducing environment.
Structure Bulky, aromaticCompact, non-aromaticThe smaller size of BCN can be advantageous when labeling sensitive biomolecules where a bulky linker might interfere with function.
Lipophilicity HigherLowerThe lower lipophilicity of BCN can improve the aqueous solubility of the resulting bioconjugate.

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate linker. Below are generalized methodologies for monitoring SPAAC reactions.

Kinetic Analysis using UV-Vis Spectroscopy

This method is particularly useful for DBCO, which has a characteristic absorbance at approximately 309 nm that disappears upon reaction with an azide.

  • Instrumentation: A UV-Vis spectrophotometer capable of time-course measurements.

  • Sample Preparation:

    • Prepare a stock solution of the DBCO-functionalized molecule and the azide-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The concentration of the DBCO reagent should be chosen to give an initial absorbance at ~309 nm within the linear range of the instrument.

    • To ensure pseudo-first-order kinetics, the azide-containing molecule should be in at least 10-fold molar excess.

  • Data Acquisition:

    • Zero the spectrophotometer with a reference cuvette containing the buffer and the azide-containing molecule.

    • Initiate the reaction by adding the DBCO-functionalized molecule to the sample cuvette.

    • Immediately begin monitoring the decrease in absorbance at ~309 nm over time at a constant temperature (e.g., 25 °C or 37 °C).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a pseudo-first-order reaction, the plot will be linear.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide in excess.

Kinetic Analysis using ¹H NMR Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time, providing a direct measure of the reaction progress for both BCN and DBCO.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve the azide and the cyclooctyne (BCN or DBCO) in a deuterated solvent (e.g., MeOD, DMSO-d₆) in an NMR tube.

    • Include an internal standard with a known concentration for accurate quantification.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • The temperature should be precisely controlled throughout the experiment.

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the starting material and the product in each spectrum.

    • Determine the concentration of each species at each time point by comparing their integral values to that of the internal standard.

    • Plot the inverse of the concentration of the limiting reactant (1/[A]) versus time. For a second-order reaction, this plot will be linear, and the slope will be equal to the second-order rate constant (k₂).

Visualization of Experimental Workflows

Generalized Workflow for Antibody-Drug Conjugate (ADC) Development

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification cluster_analysis Analysis mAb Monoclonal Antibody (mAb) Azide_mAb Azide-Functionalized mAb mAb->Azide_mAb Introduce Azide Conjugation SPAAC Reaction Azide_mAb->Conjugation Linker BCN or DBCO Linker Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Cytotoxic Drug Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Analysis Characterization (DAR, etc.) ADC->Analysis

Caption: Workflow for ADC development using SPAAC.

Cell Surface Protein Labeling Workflow

Cell_Labeling_Workflow Start Cells Expressing Azide-Tagged Surface Protein Incubate Incubate with BCN/DBCO-Fluorophore Start->Incubate Step 1 Wash Wash to Remove Excess Fluorophore Incubate->Wash Step 2 Analyze Analyze via Microscopy or Flow Cytometry Wash->Analyze Step 3

Caption: SPAAC for cell surface protein labeling.

Conclusion: Making the Right Choice

The decision between BCN and DBCO is not a one-size-fits-all scenario but rather a nuanced choice that depends on the specific demands of the experiment.

Choose DBCO when:

  • Speed is critical: For applications requiring rapid labeling in dynamic systems, the superior kinetics of DBCO with most azides are a distinct advantage.

  • Steric hindrance is not a concern: When labeling accessible primary and secondary azides, DBCO offers high efficiency.

Choose BCN when:

  • Enhanced stability is required: For intracellular applications or in the presence of reducing agents like TCEP, BCN's greater stability makes it a more robust choice.

  • Labeling sterically hindered sites: BCN's more consistent reactivity with tertiary azides makes it suitable for targeting crowded molecular environments.

  • Minimizing linker size and lipophilicity is important: The smaller, less lipophilic nature of BCN can be beneficial for maintaining the native function and solubility of the labeled biomolecule.

By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their scientific investigations.

References

BCN vs. DBCO: A Comparative Guide to Stability in Reducing Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioconjugation, particularly within the reducing intracellular environment or when utilizing disulfide-reducing agents, the stability of the chosen chemical linker is paramount. In the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are two of the most prominent strained alkynes. While both readily react with azides, their performance under reducing conditions differs significantly. This guide provides an objective comparison of their stability, supported by experimental data, to inform the selection of the optimal linker for specific research applications.

Quantitative Stability Comparison

The stability of BCN and DBCO in the presence of common reducing agents is a critical consideration for experimental design. BCN consistently demonstrates superior stability over DBCO in reducing environments.

ConditionBCN StabilityDBCO StabilityKey ObservationsReference(s)
Glutathione (GSH)More stable (half-life ~6 h)Less stable (half-life ~71 min)BCN exhibits significantly greater stability in the presence of this common intracellular antioxidant.[1][2]
Tris(2-carboxyethyl)phosphine (TCEP)More stableUnstable over 24 hoursBCN is the preferred choice for applications requiring the use of TCEP for disulfide bond reduction.[2][3]
Dithiothreitol (DTT)More stableLess stableWhile specific kinetic data is less common in direct comparisons, the trend of BCN's enhanced stability extends to DTT.[2]
RAW264.7 cell lysate~79% degradation after 24h~36% degradation after 24hIn this specific macrophage-like cell lysate, DBCO appeared more stable, which may be due to factors beyond simple reduction.

Experimental Protocol: Comparative Stability Assay in a Reducing Environment

To quantitatively assess the stability of BCN and DBCO in the presence of a reducing agent, a time-course experiment monitoring the degradation of the cyclooctyne (B158145) can be performed.

Objective: To determine the half-life of BCN and DBCO derivatives in the presence of a reducing agent (e.g., DTT or TCEP).

Materials:

  • BCN-functionalized molecule (e.g., BCN-PEG-NHS ester)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488)

  • HPLC system with a C18 column and UV-Vis detector

Procedure:

  • Sample Preparation: Prepare stock solutions of the BCN and DBCO compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In separate microcentrifuge tubes, dilute the BCN and DBCO stock solutions in PBS to a final concentration of 1 mM.

    • To initiate the degradation, add the reducing agent to each tube to a final concentration of 10 mM.

    • Incubate the reactions at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

    • Immediately quench the reaction by adding an excess of the azide-functionalized fluorescent probe. This will react with any remaining intact cyclooctyne.

  • Analysis:

    • Analyze the samples by HPLC. The intact, fluorescently-labeled cyclooctyne will have a specific retention time and can be quantified by measuring the peak area at the appropriate wavelength.

  • Data Interpretation:

    • Plot the percentage of remaining intact cyclooctyne against time for both BCN and DBCO.

    • Calculate the half-life (t½) for each compound under the tested conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_bcn Prepare BCN Solution (1 mM in PBS) add_reducing Add Reducing Agent (e.g., 10 mM DTT) prep_bcn->add_reducing prep_dbco Prepare DBCO Solution (1 mM in PBS) prep_dbco->add_reducing incubate Incubate at 37°C add_reducing->incubate sampling Take Aliquots at Time Points (t=0, 15, 30...) incubate->sampling quench Quench with Azide-Fluorophore sampling->quench hplc HPLC Analysis quench->hplc data Determine Half-life (t½) hplc->data

Caption: Workflow for comparing BCN and DBCO stability.

Signaling Pathways and Logical Relationships

The choice between BCN and DBCO often depends on the experimental context, particularly the presence of reducing agents which are common in biological systems to maintain protein function.

G reducing_env Reducing Environment (e.g., intracellular, +DTT/TCEP) bcn BCN reducing_env->bcn Optimal Choice dbco DBCO reducing_env->dbco Suboptimal Choice non_reducing_env Non-Reducing Environment non_reducing_env->bcn non_reducing_env->dbco Often Preferred for Speed stable High Stability Successful Conjugation bcn->stable fast_kinetics Faster Reaction Kinetics bcn->fast_kinetics degraded Linker Degradation Failed Conjugation dbco->degraded dbco->fast_kinetics

Caption: Decision pathway for choosing BCN vs. DBCO.

References

Navigating the Hydrophobic Landscape of Bioorthogonal Linkers: A Comparative Guide to BCN and DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical decision that profoundly influences the properties and performance of the resulting molecule. In the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are two of the most prominent linkers. A key differentiator between them is their hydrophobicity, a parameter with significant implications for the stability, pharmacokinetics, and efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective, data-supported comparison of the hydrophobicity of BCN and DBCO linkers to inform your selection process.

The inherent structural differences between the compact, non-aromatic BCN and the bulky, aromatic DBCO give rise to distinct physicochemical properties. It is widely acknowledged in the scientific community that BCN linkers are less hydrophobic (more hydrophilic) than their DBCO counterparts.[1][2][3] This difference in hydrophobicity is not merely a subtle distinction but a crucial factor that can impact the behavior of the entire bioconjugate.

The Impact of Linker Hydrophobicity on Antibody-Drug Conjugates

In the development of ADCs, the hydrophobicity of the linker-payload combination is a critical quality attribute.[2][4] Highly hydrophobic ADCs have a greater tendency to aggregate, which can lead to manufacturing challenges, reduced stability, and an increased risk of immunogenicity.[4] Furthermore, increased hydrophobicity can result in faster plasma clearance and off-target toxicity, thereby narrowing the therapeutic window.[5] Consequently, the selection of a less hydrophobic linker, such as BCN, can be advantageous in mitigating these risks.[1]

One study highlighted a direct consequence of this hydrophobicity difference, noting that DBCO, when used for conjugation with antibodies modified by branched linkers, results in a significantly increased propensity for the conjugates to aggregate.

Quantitative Comparison of BCN and DBCO Hydrophobicity

Linker DerivativeCalculated logPReference
DBCO-PEG4-NHS ester0.4[6]

Experimental Assessment of Hydrophobicity

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to characterize the hydrophobicity of proteins and bioconjugates like ADCs.[7][8] In HIC, molecules are separated based on their hydrophobic interactions with the stationary phase. More hydrophobic molecules interact more strongly with the column and therefore have longer retention times.

While a specific study directly comparing the HIC profiles of ADCs conjugated with BCN versus DBCO linkers is not available, the principles of HIC dictate that an ADC conjugated with a more hydrophobic DBCO linker would be expected to exhibit a longer retention time compared to an equivalent ADC conjugated with a less hydrophobic BCN linker, assuming all other components are identical.

Experimental Protocols

Protocol for Hydrophobic Interaction Chromatography (HIC) Analysis of ADCs

This protocol provides a general framework for assessing the relative hydrophobicity of ADCs.

1. Materials:

  • HIC column (e.g., Butyl- or Phenyl-based)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • ADC samples (BCN-conjugated and DBCO-conjugated)

2. Method:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Monitor the elution profile by measuring absorbance at 280 nm.

  • The retention time of the main peak is indicative of the overall hydrophobicity of the ADC. A longer retention time suggests greater hydrophobicity.

Protocol for Determination of logP

The octanol-water partition coefficient (logP) is a standard measure of a compound's hydrophobicity.

1. Shake Flask Method (Classical Approach):

  • Prepare a saturated solution of the linker in both n-octanol and water.

  • Add a known amount of the linker to a mixture of pre-saturated n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning of the linker between the two phases.

  • Allow the two phases to separate completely.

  • Measure the concentration of the linker in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

  • The logP is the logarithm of P.

2. HPLC-based Method:

  • Use a reverse-phase HPLC column (e.g., C18).

  • Run a series of standard compounds with known logP values under specific chromatographic conditions to create a calibration curve that correlates retention time with logP.

  • Run the linker of interest under the same conditions.

  • Determine the retention time of the linker and use the calibration curve to estimate its logP value.

Visualization of Hydrophobicity Impact

The following diagram illustrates the influence of linker hydrophobicity on the key properties of an antibody-drug conjugate.

Impact of Linker Hydrophobicity on ADC Properties cluster_0 Linker Choice cluster_1 ADC Properties cluster_2 Therapeutic Outcome BCN BCN Linker (Lower Hydrophobicity) Solubility Increased Solubility & Reduced Aggregation BCN->Solubility DBCO DBCO Linker (Higher Hydrophobicity) Aggregation Increased Aggregation & Reduced Solubility DBCO->Aggregation PK Improved Pharmacokinetics (Longer Half-life) Solubility->PK Clearance Faster Plasma Clearance Aggregation->Clearance Efficacy Improved Therapeutic Window PK->Efficacy Toxicity Potential for Off-Target Toxicity Clearance->Toxicity

Caption: Logical flow demonstrating the influence of BCN and DBCO linker hydrophobicity on ADC properties and therapeutic outcomes.

Conclusion

The selection between BCN and DBCO linkers extends beyond considerations of reaction kinetics and stability; their differing hydrophobicities play a pivotal role in the ultimate performance of the bioconjugate. For applications where aggregation, solubility, and in vivo pharmacokinetics are critical concerns, such as in the development of antibody-drug conjugates, the lower hydrophobicity of BCN linkers presents a distinct advantage. By carefully considering the experimental data and the principles outlined in this guide, researchers can make a more informed decision to select the optimal linker that aligns with the desired properties of their final bioconjugate, ultimately contributing to the development of safer and more effective therapeutics.

References

Navigating the Landscape of Copper-Free Click Chemistry: A Comparative Guide to BCN-PEG3-Oxyamine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise assembly of complex biomolecules, copper-free click chemistry has become an indispensable tool. BCN-PEG3-oxyamine, a bifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine for ligation to aldehydes and ketones, is a widely used reagent. However, the expanding toolkit of bioorthogonal chemistry offers a range of alternatives, each with distinct characteristics in terms of reaction kinetics, stability, and steric footprint. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data to inform the selection of the optimal reagent for specific applications.

The primary alternatives to BCN-based reagents can be categorized by the type of copper-free click chemistry reaction they employ:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This category includes other cyclooctynes that react with azides. The most prominent alternatives to BCN are Dibenzocyclooctyne (DBCO) and Difluorinated Cyclooctyne (DIFO) derivatives.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) : This highly rapid reaction typically involves the ligation of a tetrazine with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). BCN can also act as a dienophile in IEDDA reactions with tetrazines.

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) : This reaction involves the cycloaddition of a strained alkyne, such as BCN, with a nitrone.

Quantitative Comparison of Reaction Kinetics and Stability

The choice of a bioorthogonal linker is often dictated by the desired reaction speed and its stability in the specific experimental milieu. The following tables summarize quantitative data on the second-order rate constants and stability of various copper-free click chemistry reagents.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Copper-Free Click Chemistry Reactions

Reaction TypeReactant 1Reactant 2Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
IEDDA Tetrazinetrans-Cyclooctene (TCO)1 - 10⁶[1]
IEDDA TetrazineBCNUp to 230[2]
SPAAC Dibenzocyclooctyne (DBCO)Benzyl Azide (B81097)~0.6 - 1.0[3]
SPAAC BCNBenzyl Azide~0.06 - 0.1[3]
SPAAC AzideDBCO-PEG4-acid2.1 ± 0.2[4]

Note: Reaction rates can vary significantly depending on the specific derivatives of the reactants, solvent, and temperature.

Table 2: Stability of Common Copper-Free Click Chemistry Handles

ReagentConditionStability/ObservationReference
BCN Glutathione (GSH)More stable than DBCO (half-life ~6 hours)
BCN Tris(2-carboxyethyl)phosphine (TCEP)Generally stable
BCN Acidic conditions (e.g., TFA)Prone to degradation
BCN Intracellular environment (RAW264.7 cells)Lower stability compared to DBCO
DBCO Glutathione (GSH)Less stable than BCN (half-life ~71 minutes)
DBCO Tris(2-carboxyethyl)phosphine (TCEP)Unstable
Tetrazine TCEP and CuAAC conditionsUnstable
TCO Biological MediaGenerally stable

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of copper-free click chemistry in bioconjugation. Below are representative protocols for antibody conjugation and cell labeling.

Protocol 1: Antibody-Drug Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified antibody with a BCN-containing payload.

1. Antibody Modification:

  • Introduce azide groups onto the antibody. This can be achieved through various methods, such as modifying lysine (B10760008) residues with an NHS-azide reagent or incorporating an azido-amino acid.
  • Purify the azide-modified antibody using dialysis or a desalting column to remove excess labeling reagent.

2. Conjugation Reaction:

  • Dissolve the BCN-containing payload in a compatible solvent (e.g., DMSO).
  • Add the BCN-payload solution to the azide-modified antibody solution in a suitable buffer (e.g., PBS, pH 7.4). A typical molar excess of the payload is 5-10 fold.
  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by techniques such as HIC-HPLC or SDS-PAGE.

3. Purification of the Antibody-Drug Conjugate (ADC):

  • Once the reaction is complete, purify the ADC from unreacted payload and other reagents. This is typically achieved through size exclusion chromatography (SEC) or protein A chromatography.

4. Characterization:

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and functionality.

Protocol 2: Live Cell Surface Labeling via IEDDA

This protocol outlines the labeling of cell surface proteins using the rapid TCO-tetrazine ligation.

1. Cell Preparation and Modification:

  • Culture cells to the desired confluency.
  • Introduce the TCO moiety onto the cell surface. This can be done by treating the cells with a TCO-NHS ester to label surface proteins or by metabolically incorporating a TCO-modified sugar.
  • Wash the cells with PBS to remove any unreacted TCO reagent.

2. Labeling with Tetrazine-Fluorophore:

  • Prepare a solution of the tetrazine-conjugated fluorophore in a cell-compatible buffer (e.g., PBS or complete cell culture medium).
  • Add the tetrazine-fluorophore solution to the TCO-modified cells. A final concentration in the low micromolar range is typically sufficient.
  • Incubate for 5-30 minutes at 37°C.

3. Washing and Imaging:

  • Wash the cells three times with PBS to remove the unbound tetrazine-fluorophore.
  • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Visualizing the Chemistry and Workflows

To better understand the chemical transformations and experimental processes, the following diagrams are provided.

cluster_BCN BCN (Bicyclo[6.1.0]nonyne) cluster_DBCO DBCO (Dibenzocyclooctyne) cluster_TCO TCO (trans-Cyclooctene) cluster_Tetrazine Tetrazine BCN DBCO TCO Tetrazine G cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) Azide_SPAAC Azide-modified Biomolecule BCN_reagent BCN or DBCO Reagent Azide_SPAAC->BCN_reagent Strain-promoted cycloaddition Triazole_product Stable Triazole Linkage BCN_reagent->Triazole_product TCO_biomolecule TCO-modified Biomolecule Tetrazine_reagent Tetrazine Reagent TCO_biomolecule->Tetrazine_reagent [4+2] Cycloaddition (very fast) Dihydropyridazine_product Stable Dihydropyridazine Linkage Tetrazine_reagent->Dihydropyridazine_product N₂ release experimental_workflow start Start: Biomolecule of Interest modification Step 1: Introduce Bioorthogonal Handle (e.g., Azide, TCO, BCN) start->modification purification1 Purification (remove excess labeling reagent) modification->purification1 conjugation Step 2: Add Complementary Click Reagent (e.g., BCN, Tetrazine, Azide) purification1->conjugation incubation Incubation (allow click reaction to proceed) conjugation->incubation purification2 Purification (remove unreacted reagents) incubation->purification2 analysis Step 3: Analysis and Characterization (e.g., SDS-PAGE, HPLC, Microscopy) purification2->analysis end End: Bioconjugate analysis->end

References

A Quantitative Comparison of BCN-PEG3-Oxyamine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of linker is critical to the success of creating stable and effective molecular tools, from antibody-drug conjugates (ADCs) to probes for cellular imaging. BCN-PEG3-oxyamine has emerged as a versatile heterobifunctional linker, offering two distinct reactive handles for sequential or dual-labeling strategies. This guide provides a quantitative comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to inform your selection process.

This compound features a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," and an oxyamine group for reaction with aldehydes and ketones to form a stable oxime bond.[1] The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance.[1]

Quantitative Performance Data

To facilitate an objective comparison, the following tables summarize key quantitative data for the two reactive functionalities of this compound against common alternatives.

Table 1: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN moiety of the linker participates in SPAAC reactions. A primary alternative for this copper-free click chemistry reaction is dibenzocyclooctyne (DBCO). The second-order rate constants (k₂) are a measure of the reaction speed.

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Considerations
BCN Benzyl (B1604629) Azide~0.037 - 0.07Generally slower than DBCO with aliphatic azides.
BCN Phenyl AzideSignificantly faster than with benzyl azideExhibits inverse-electron-demand character.
DBCOBenzyl Azide~0.24 - 0.34Generally faster kinetics with aliphatic azides, beneficial for rapid conjugation at low concentrations.
DBCOPhenyl AzideSlower than with benzyl azide

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Table 2: Kinetics of Oxime Ligation

The oxyamine group of the linker reacts with aldehydes or ketones. The rate of this reaction is influenced by pH and the presence of catalysts like aniline.

ReactantsCatalyst (Concentration)Second-Order Rate Constant (k) [M⁻¹s⁻¹]Key Considerations
Aminooxyacetyl-peptide + Benzaldehyde Aniline (100 mM)8.2 ± 1.0Aromatic aldehydes are more reactive than aliphatic ketones.
Aminooxy-dansyl + DodecanalAniline (100 mM)10.3Reaction kinetics are highly dependent on the nature of the carbonyl compound.
Aminooxy-dansyl + CitralAniline (50 mM)48.6
Aminooxy-dansyl + 2-PentanoneAniline (100 mM)0.082Ketones react significantly slower than aldehydes.
Table 3: Stability of Linkages

The stability of the resulting conjugate is crucial for its performance, particularly in biological environments.

Linkage TypeConditionHalf-lifeKey Considerations
BCN-Azide (Triazole) In presence of Glutathione (GSH)~6 hoursBCN is generally more stable in the presence of thiols compared to DBCO.[2] However, it can show instability under acidic conditions.[3]
DBCO-Azide (Triazole)In presence of Glutathione (GSH)~71 minutes[2]The hydrophobicity of DBCO can sometimes lead to faster clearance.[2]
Oxime Bond Physiological pHGenerally stableMore stable than corresponding hydrazone bonds at physiological pH.
Maleimide-ThiolIn presence of Glutathione (GSH)~4 minutes[2]Susceptible to retro-Michael addition and exchange with thiols like albumin.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for antibody-drug conjugation and cell surface labeling using this compound.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of an azide-modified cytotoxic drug to an antibody that has been functionalized with aldehyde groups.

Materials:

  • Antibody of interest in phosphate-buffered saline (PBS)

  • Sodium periodate (B1199274) (NaIO₄) solution

  • This compound

  • Azide-modified cytotoxic drug

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 6.0

  • Quenching Buffer: 1 M glycine (B1666218) solution

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Aldehyde Functionalization:

    • Treat the antibody (e.g., 1-5 mg/mL in PBS) with a controlled concentration of NaIO₄ (e.g., 1-10 mM) to gently oxidize the carbohydrate domains and generate aldehyde groups.

    • Incubate the reaction for 30 minutes at room temperature in the dark.

    • Remove excess NaIO₄ by buffer exchange into PBS, pH 6.0 using an appropriate SEC column.

  • Oxime Ligation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the aldehyde-functionalized antibody.

    • Incubate the reaction for 2-4 hours at room temperature.

  • SPAAC Reaction with Azide-Modified Drug:

    • Prepare a 10 mM stock solution of the azide-modified cytotoxic drug in anhydrous DMSO.

    • Add a 5- to 10-fold molar excess of the azide-drug solution to the BCN-modified antibody.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unreacted drug and linker.

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Cell Surface Glycan Labeling

This protocol outlines the metabolic labeling of cell surface glycans with an azide-modified sugar, followed by reaction with this compound and a fluorescent probe.

Materials:

  • Cells of interest in culture

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

  • This compound

  • Fluorescent probe with an aldehyde or ketone group (e.g., a fluorescently labeled ketone)

  • Anhydrous DMSO

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.

  • First Labeling Step (SPAAC):

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).

    • Prepare a stock solution of this compound in DMSO.

    • Add the this compound to the cell suspension to a final concentration of 10-100 µM.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the cells twice with PBS to remove excess linker.

  • Second Labeling Step (Oxime Ligation):

    • Prepare a stock solution of the aldehyde- or ketone-functionalized fluorescent probe in DMSO.

    • Add the fluorescent probe to the cell suspension to a final concentration of 5-20 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS to remove the unreacted probe.

  • Analysis:

    • Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy for imaging.

Visualizations

The following diagrams illustrate the chemical reactions and experimental workflows described.

G cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: SPAAC Aldehyde-modified\nBiomolecule Aldehyde-modified Biomolecule BCN-modified\nBiomolecule BCN-modified Biomolecule Aldehyde-modified\nBiomolecule->BCN-modified\nBiomolecule + this compound This compound This compound Dual-labeled\nBiomolecule Dual-labeled Biomolecule BCN-modified\nBiomolecule->Dual-labeled\nBiomolecule + Azide-Probe Azide-Probe Azide-Probe

Dual-labeling strategy using this compound.

ADC_Workflow Antibody Antibody Aldehyde Functionalization Aldehyde Functionalization Antibody->Aldehyde Functionalization Aldehyde-Ab Aldehyde-Ab Aldehyde Functionalization->Aldehyde-Ab Oxime Ligation Oxime Ligation Aldehyde-Ab->Oxime Ligation + this compound BCN-Ab BCN-Ab Oxime Ligation->BCN-Ab SPAAC SPAAC BCN-Ab->SPAAC + Azide-Drug ADC ADC SPAAC->ADC Purification Purification ADC->Purification Characterization Characterization Purification->Characterization Final ADC Final ADC Characterization->Final ADC

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 activates Kinase 2 Kinase 2 Kinase 1->Kinase 2 phosphorylates Transcription Factor Transcription Factor Kinase 2->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression

A representative cell signaling pathway for study.

References

A Comparative Guide to BCN Linkers with Different PEG Spacer Lengths for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs). Bicyclo[6.1.0]nonyne (BCN) linkers, which participate in strain-promoted alkyne-azide cycloaddition (SPAAC) for copper-free click chemistry, are frequently utilized for their favorable reaction kinetics and stability. The incorporation of polyethylene (B3416737) glycol (PEG) spacers of varying lengths into these linkers provides a powerful tool to modulate the physicochemical and pharmacological properties of the resulting bioconjugate. This guide offers an objective comparison of BCN linkers with different PEG spacer lengths, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.

Impact of PEG Spacer Length on Key Bioconjugate Properties

The length of the PEG spacer in a BCN linker significantly influences several critical parameters of a bioconjugate, including its solubility, stability, pharmacokinetics, and in vitro efficacy. The choice of an optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window. Longer PEG chains generally enhance hydrophilicity and improve pharmacokinetic profiles, though this can sometimes come at the cost of reduced in vitro potency due to steric hindrance.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative and qualitative impact of different PEG spacer lengths on key performance indicators for BCN-linker-based bioconjugates. The data is synthesized from various studies to provide a comparative overview.

Performance MetricNo PEG SpacerShort PEG Spacer (e.g., PEG4)Medium PEG Spacer (e.g., PEG8)Long PEG Spacer (e.g., PEG12-24)References
Solubility & Aggregation Prone to aggregation, especially with hydrophobic payloads.Improved solubility and reduced aggregation compared to no PEG.Further improvement in solubility and significant reduction in aggregation.Maximum hydrophilicity, enabling conjugation of highly hydrophobic payloads.[1][2]
Reaction Kinetics (SPAAC) Baseline reactivity of the BCN moiety.Can lead to faster reaction kinetics and higher conjugation efficiencies by minimizing steric hindrance.[3]Similar or slightly improved kinetics compared to short PEG spacers.May slightly decrease reaction rates due to increased steric hindrance in some contexts.[3]
Drug-to-Antibody Ratio (DAR) May be limited by aggregation at higher DARs.Enables stable ADCs with higher DARs (e.g., >4) by mitigating hydrophobicity.Can further enhance the stability of high DAR ADCs.Allows for the generation of stable, highly-loaded ADCs.[4]
In Vitro Cytotoxicity (IC50) Baseline potency of the payload.Generally maintains high potency.May see a slight increase in IC50 (reduced potency) due to steric hindrance.Can lead to a more significant increase in IC50, depending on the target and payload.
Plasma Stability Stability is primarily dependent on the linker chemistry itself.Enhanced stability due to reduced aggregation and shielding of the payload.Further improved stability and reduced premature payload release.Offers the highest stability in circulation, minimizing off-target toxicity.
Pharmacokinetics (PK) More rapid clearance, especially for hydrophobic conjugates.Improved PK profile with longer circulation half-life and reduced clearance.Significant improvement in PK, with a longer half-life and increased overall exposure (AUC).Optimal PK profile with the longest half-life and lowest clearance rates.

Mandatory Visualization

Experimental Workflow for Comparing BCN-PEGn Linkers

G cluster_0 ADC Synthesis cluster_1 Characterization & In Vitro Assays cluster_2 In Vivo Evaluation Antibody Monoclonal Antibody BCN_PEG4 BCN-PEG4-Payload Antibody->BCN_PEG4 Conjugation BCN_PEG8 BCN-PEG8-Payload Antibody->BCN_PEG8 Conjugation BCN_PEG12 BCN-PEG12-Payload Antibody->BCN_PEG12 Conjugation ADC_PEG4 ADC (PEG4) BCN_PEG4->ADC_PEG4 ADC_PEG8 ADC (PEG8) BCN_PEG8->ADC_PEG8 ADC_PEG12 ADC (PEG12) BCN_PEG12->ADC_PEG12 DAR DAR Determination (HIC-HPLC) ADC_PEG4->DAR Stability Plasma Stability Assay ADC_PEG4->Stability Cytotoxicity In Vitro Cytotoxicity (IC50) ADC_PEG4->Cytotoxicity PK Pharmacokinetic Study ADC_PEG4->PK ADC_PEG8->DAR ADC_PEG8->Stability ADC_PEG8->Cytotoxicity ADC_PEG8->PK ADC_PEG12->DAR ADC_PEG12->Stability ADC_PEG12->Cytotoxicity ADC_PEG12->PK Efficacy In Vivo Efficacy Study PK->Efficacy

Caption: Workflow for the comparative evaluation of ADCs with different PEG spacer lengths.

Logical Workflow for Linker Selection

G start Start: Define ADC Requirements hydrophobicity Is the payload highly hydrophobic? start->hydrophobicity steric_hindrance Is steric hindrance a concern for target binding? hydrophobicity->steric_hindrance Yes pk_requirements Are extended PK and high in vivo efficacy critical? hydrophobicity->pk_requirements No medium_peg Select Medium PEG (PEG8) steric_hindrance->medium_peg Yes long_peg Select Long PEG (PEG12+) steric_hindrance->long_peg No no_peg Consider No PEG or Short PEG (PEG4) pk_requirements->no_peg No pk_requirements->medium_peg Yes short_peg Select Short PEG (PEG4)

Caption: Decision tree for selecting the optimal PEG spacer length for a BCN linker.

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and drug load distribution of an ADC.

Methodology:

  • Instrumentation: A liquid chromatography system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 20% isopropanol (B130326) in 25 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Detection: UV absorbance at 280 nm.

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the different ADC species using the specified gradient. Species with higher drug loads are more hydrophobic and will elute later.

    • Integrate the peaks corresponding to different DAR species.

    • Calculate the weighted average DAR from the peak areas of the different species.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Materials: ADC, human and/or mouse plasma, LC-MS system.

  • Procedure:

    • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma at 37°C.

    • At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma sample.

    • Process the samples to isolate the ADC (e.g., using protein A affinity capture) and any released payload.

    • Analyze the samples by LC-MS to quantify the amount of intact ADC and free payload.

    • The stability is reported as the percentage of intact ADC remaining over time.

In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency of the ADC on target cancer cells.

Methodology:

  • Materials: Antigen-positive and antigen-negative cancer cell lines, cell culture medium, ADC, and a cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Plate the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).

    • Measure cell viability using a suitable assay according to the manufacturer's instructions.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a sigmoidal dose-response curve fit.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of the ADC in vivo.

Methodology:

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Administer the ADCs with different PEG linker lengths intravenously at a specific dose.

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA.

    • Analyze the concentration-time data to determine key PK parameters such as clearance, volume of distribution, and half-life.

References

performance of BCN linkers in live cell imaging compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

BCN Linkers in Live Cell Imaging: A Comparative Performance Guide

In the dynamic field of live cell imaging, the ability to specifically label and track biomolecules without perturbing their natural function is paramount. Bioorthogonal chemistry has provided a powerful toolkit for this purpose, with strain-promoted alkyne-azide cycloaddition (SPAAC) emerging as a key strategy due to its ability to proceed within living systems without the need for toxic copper catalysts.[1] Within the SPAAC toolbox, bicyclo[6.1.0]nonyne (BCN) linkers have gained prominence for their excellent reaction kinetics and solubility.[2] This guide provides an objective comparison of BCN linkers with other common alternatives, supported by experimental data, to aid researchers in selecting the optimal tool for their live cell imaging experiments.

Performance Metrics: A Head-to-Head Comparison

The choice of a bioorthogonal linker is a critical decision that can significantly impact the success of a live cell imaging experiment.[3] Key performance indicators include reaction kinetics, stability within the cellular environment, potential cytotoxicity, and the achievable signal-to-noise ratio. Below, we compare BCN to other widely used linkers such as Dibenzocyclooctyne (DBCO), and Trans-Cyclooctene (TCO) which is used in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.

Reaction Kinetics

The speed of the bioorthogonal reaction is crucial, especially when studying dynamic cellular processes. Generally, the IEDDA reaction between TCO and tetrazines is significantly faster than SPAAC reactions.[4] In the realm of SPAAC, DBCO typically exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain.[5] However, the steric environment of the azide (B81097) on the target biomolecule can influence these rates. For sterically hindered azides, BCN can maintain a more consistent, albeit slower, reaction rate compared to the dramatic drop in reactivity observed for DBCO.

Table 1: Second-Order Rate Constants for SPAAC and IEDDA Reactions

Reacting Pair Reaction Type Rate Constant (M⁻¹s⁻¹) Reference
BCN + Benzyl Azide SPAAC ~0.1 - 1.0
DBCO + Benzyl Azide SPAAC ~1.0 - 10

| TCO + Tetrazine | IEDDA | Up to 2000 | |

Stability

The intracellular environment is reducing, with high concentrations of thiols like glutathione (B108866) (GSH) that can potentially react with and degrade strained alkynes and alkenes. BCN has been shown to be significantly more stable in the presence of GSH compared to DBCO. This superior stability makes BCN a more robust choice for long-term live cell imaging experiments.

Table 2: Stability of Linkers in the Presence of Glutathione (GSH)

Linker Condition Half-life Reference
BCN 37°C, in presence of GSH ~6 hours
DBCO 37°C, in presence of GSH ~71 minutes

| Maleimide | 37°C, in presence of GSH | ~4 minutes | |

Cytotoxicity

A key advantage of copper-free click chemistry is the elimination of the cytotoxic copper catalyst used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Both BCN and its alternatives used in SPAAC and IEDDA are generally considered to have low cytotoxicity at the concentrations typically used for live cell imaging. However, it is always recommended to determine the non-toxic concentration range for a specific cell line and experimental setup.

Table 3: Non-toxic Concentration Range of Bioorthogonal Reagents in vitro

Reagent Class Example Non-toxic Concentration Reference
Cyclooctynes BCN, DBCO Generally low µM range
Strained Alkenes TCO Generally low µM range

| Tetrazines | Various derivatives | Generally low µM range | |

Signal-to-Noise Ratio (SNR)

Experimental Protocols

To aid researchers in their experimental design, we provide detailed methodologies for key comparative experiments.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to compare the potential cytotoxic effects of BCN and alternative linkers on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • BCN and alternative linkers (e.g., DBCO, TCO) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Linker Treatment: Prepare serial dilutions of the linkers in complete culture medium. Remove the old medium from the cells and add 100 µL of the linker solutions to the respective wells. Include a no-treatment control and a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot the percentage of cell viability against the linker concentration to determine the IC50 value for each linker.

Protocol 2: Live Cell Labeling and Imaging Workflow

This protocol describes a general workflow for labeling a target protein within live cells using a bioorthogonal linker and a fluorescent probe.

Materials:

  • Cells expressing the target protein tagged with an azide or other bioorthogonal handle (e.g., via metabolic labeling or genetic code expansion).

  • BCN- or alternative linker-conjugated fluorescent probe.

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Confocal microscope equipped for live cell imaging.

Procedure:

  • Cell Preparation: Plate the cells on a glass-bottom dish suitable for microscopy and allow them to grow to the desired confluency.

  • Labeling Reaction: Replace the culture medium with live cell imaging medium containing the fluorescent probe conjugated to the BCN linker (or alternative) at a pre-determined optimal concentration.

  • Incubation: Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C. The optimal time will depend on the reaction kinetics of the chosen linker.

  • Washing (Optional): For non-fluorogenic probes, it may be necessary to wash the cells with fresh imaging medium to remove unbound probe and reduce background fluorescence.

  • Imaging: Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore. Maintain the cells at 37°C and 5% CO₂ during imaging.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language can effectively illustrate experimental workflows and the logic of bioorthogonal labeling.

Live_Cell_Labeling_Workflow cluster_cell Live Cell cluster_reagents Reagents cluster_imaging Imaging Target Target Biomolecule (e.g., Protein, Glycan) BioorthogonalHandle Target with Bioorthogonal Handle (e.g., Azide) Target->BioorthogonalHandle MetabolicLabeling Metabolic Labeling or Genetic Encoding MetabolicLabeling->Target LabeledTarget Fluorescently Labeled Target Microscopy Live Cell Microscopy LabeledTarget->Microscopy Fluorescence Detection BCN_Probe BCN-Fluorophore Conjugate BCN_Probe->BioorthogonalHandle Bioorthogonal Reaction (SPAAC)

Caption: Experimental workflow for live cell bioorthogonal labeling.

Linker_Comparison_Logic cluster_criteria Key Performance Criteria cluster_linkers Linker Alternatives cluster_decision Decision Factors Title Choosing a Bioorthogonal Linker for Live Cell Imaging Kinetics Reaction Kinetics Stability Stability (vs. GSH) Cytotoxicity Cytotoxicity SNR Signal-to-Noise Ratio BCN BCN Kinetics->BCN DBCO DBCO Kinetics->DBCO TCO TCO (for IEDDA) Kinetics->TCO Stability->BCN Stability->DBCO Cytotoxicity->BCN Cytotoxicity->DBCO Cytotoxicity->TCO SNR->BCN Influenced by Kinetics & Stability SNR->TCO Influenced by Kinetics & Stability Decision_BCN Choose BCN for: - High Stability - Long-term imaging BCN->Decision_BCN Decision_TCO Choose TCO/Tetrazine for: - Speed - Fluorogenic potential TCO->Decision_TCO

Caption: Decision logic for selecting a bioorthogonal linker.

Conclusion

The selection of a bioorthogonal linker for live cell imaging is a nuanced decision that depends on the specific experimental requirements. BCN linkers offer an excellent balance of reactivity and superior stability, particularly in the reducing intracellular environment, making them a robust choice for a wide range of applications, especially long-term imaging studies. For experiments where reaction speed is the primary concern or where the benefits of fluorogenic probes are desired, the TCO/tetrazine ligation represents a powerful alternative. By carefully considering the kinetic, stability, and cytotoxicity profiles of each linker in the context of the biological system under investigation, researchers can select the optimal tool to unlock new insights into cellular processes.

References

Assessing the Biocompatibility of BCN-PEG3-Oxyamine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bioconjugation strategy is a critical decision that can significantly impact the efficacy and safety of a therapeutic or diagnostic agent. Bicyclononyne (BCN)-based linkers, such as BCN-PEG3-oxyamine, are frequently employed in copper-free click chemistry, specifically in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. A thorough assessment of the biocompatibility of these conjugates is paramount. This guide provides a comparative analysis of this compound and its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate bioconjugation chemistry for a given application.

Comparison of Bioorthogonal Ligation Chemistries

The biocompatibility of a bioconjugate is influenced by several factors, including the chemical nature of the linker, the conjugation chemistry employed, and the resulting conjugate's stability and physicochemical properties. Here, we compare BCN-based SPAAC with two prominent alternatives: Dibenzocyclooctyne (DBCO)-based SPAAC and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)TCO (trans-Cyclooctene) / Tetrazine
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reaction Kinetics (Second-Order Rate Constant) ~0.07 M⁻¹s⁻¹ with benzyl (B1604629) azide~0.24 M⁻¹s⁻¹ with benzyl azide[1]Up to 10⁶ M⁻¹s⁻¹[2]
Biocompatibility High; copper-free reaction avoids cytotoxicity associated with copper catalysts.[3]High; copper-free reaction.Excellent; extremely fast kinetics and high selectivity minimize off-target reactions.[2]
Hydrophilicity More hydrophilic/less lipophilic.[4]More hydrophobic/lipophilic.Generally hydrophobic, but can be modified with hydrophilic linkers.
Stability More stable in the presence of thiols (e.g., glutathione).Less stable in the presence of thiols.TCO can be susceptible to isomerization to the less reactive cis-isomer.
Size Smaller, which can minimize steric hindrance.Bulkier aromatic structure.Relatively bulky.
Key Advantages Good balance of reactivity and stability, higher hydrophilicity.Generally faster reaction kinetics than BCN.Unparalleled reaction speed, ideal for in vivo applications.
Potential Disadvantages Slower reaction kinetics compared to DBCO and TCO/Tetrazine.Higher hydrophobicity may impact conjugate properties.TCO can have stability issues; both components are relatively bulky.

Experimental Protocols for Biocompatibility Assessment

To provide a framework for the direct comparison of different bioconjugates, the following are detailed protocols for key biocompatibility assays.

In Vitro Cytotoxicity Assessment

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., cancer cell line, normal cell line)

    • Complete cell culture medium

    • BCN-, DBCO-, or TCO-conjugated molecules of interest

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Treatment: Prepare serial dilutions of the bioconjugates in complete medium. Remove the old medium from the cells and add 100 µL of the diluted conjugates to the respective wells. Include untreated cells as a control.

    • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the conjugate concentration to determine the IC50 value for each conjugate.

2. LDH Release Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • BCN-, DBCO-, or TCO-conjugated molecules of interest

    • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a maximum LDH release control (treated with lysis buffer from the kit) and a spontaneous LDH release control (untreated cells).

    • Incubation: Incubate the plate for the desired exposure time.

    • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (from cell-free medium) from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100.

Immunogenicity Assessment

1. Anti-PEG Antibody ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to detect the presence of antibodies against polyethylene (B3416737) glycol (PEG) in serum or plasma samples, which can be an indicator of an immunogenic response to PEGylated conjugates.

  • Materials:

    • Serum or plasma samples from animals treated with the bioconjugates

    • PEG-coated 96-well microplate

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Detection antibody (e.g., HRP-conjugated anti-species IgG)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2 M H₂SO₄)

    • Microplate reader

  • Procedure:

    • Coating: Use a pre-coated PEG plate or coat a high-binding 96-well plate with a PEG solution overnight at 4°C.

    • Blocking: Wash the plate with wash buffer and then block the wells with blocking buffer for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate and add diluted serum/plasma samples to the wells. Incubate for 1-2 hours at room temperature.

    • Detection Antibody Incubation: Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

    • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.

    • Stop Reaction: Add the stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Compare the absorbance values of the treated samples to those of pre-treatment or control samples to determine the presence and relative levels of anti-PEG antibodies.

Visualizing Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the bioorthogonal reaction mechanisms and a general experimental workflow for assessing biocompatibility.

Bioorthogonal_Reactions cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Azide Azide Triazole Triazole Azide->Triazole [3+2] Cycloaddition Strained Alkyne\n(BCN or DBCO) Strained Alkyne (BCN or DBCO) Strained Alkyne\n(BCN or DBCO)->Triazole Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine [4+2] Cycloaddition Trans-Cyclooctene (TCO) Trans-Cyclooctene (TCO) Trans-Cyclooctene (TCO)->Dihydropyridazine

Bioorthogonal Reaction Mechanisms

Biocompatibility_Workflow Start Start Synthesize Bioconjugates\n(BCN, DBCO, TCO) Synthesize Bioconjugates (BCN, DBCO, TCO) Start->Synthesize Bioconjugates\n(BCN, DBCO, TCO) In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Synthesize Bioconjugates\n(BCN, DBCO, TCO)->In Vitro Cytotoxicity Assays In Vivo Biocompatibility Studies In Vivo Biocompatibility Studies Synthesize Bioconjugates\n(BCN, DBCO, TCO)->In Vivo Biocompatibility Studies MTT Assay MTT Assay In Vitro Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay In Vitro Cytotoxicity Assays->LDH Assay Analyze Data & Compare Analyze Data & Compare MTT Assay->Analyze Data & Compare LDH Assay->Analyze Data & Compare Immunogenicity Assessment (ELISA) Immunogenicity Assessment (ELISA) In Vivo Biocompatibility Studies->Immunogenicity Assessment (ELISA) Biodistribution & Toxicity Biodistribution & Toxicity In Vivo Biocompatibility Studies->Biodistribution & Toxicity Immunogenicity Assessment (ELISA)->Analyze Data & Compare Biodistribution & Toxicity->Analyze Data & Compare End End Analyze Data & Compare->End

Experimental Workflow for Biocompatibility Assessment

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of BCN-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of BCN-PEG3-oxyamine, a critical component in the synthesis of antibody-drug conjugates (ADCs). Adherence to these guidelines will help mitigate risks and ensure the responsible management of chemical waste.

I. Immediate Safety Precautions and Handling

Before beginning any disposal process, it is crucial to handle this compound with care in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of accidental contact, follow the first-aid measures outlined in the table below.

Exposure RouteFirst-Aid Measure
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

II. Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems. [1]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials, in a suitable and clearly labeled, closed container.[1]

  • Ensure the container is compatible with the chemical to prevent any reactions.

Step 2: Storage Pending Disposal

  • Store the sealed waste container in a dry, cool, and well-ventilated area.[1]

  • The storage area should be separate from incompatible materials and foodstuffs.[1]

  • Follow the recommended storage conditions: 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).

Step 3: Arrange for Professional Disposal

  • Contact a licensed chemical waste disposal service to arrange for the collection and disposal of the this compound waste.

  • Provide the disposal service with the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties.

Step 4: Decontamination of Empty Containers

  • Empty containers should be triple-rinsed (or the equivalent) before recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

III. Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Prevent further leakage if it is safe to do so and do not allow the chemical to enter drains.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] The collected material should be promptly disposed of in accordance with the appropriate laws and regulations.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BCN_PEG3_oxyamine_Disposal_Workflow cluster_start Start cluster_collection Waste Collection & Storage cluster_disposal_path Disposal Path cluster_container_decontamination Container Decontamination start This compound Waste Generated collect_waste Collect in a labeled, sealed container start->collect_waste store_waste Store in a cool, dry, ventilated area collect_waste->store_waste contact_disposal Contact Licensed Chemical Waste Disposal Service store_waste->contact_disposal triple_rinse Triple-rinse empty container contact_disposal->triple_rinse For Empty Containers puncture_container Puncture and dispose in sanitary landfill triple_rinse->puncture_container Alternatively recycle Recycle or Recondition triple_rinse->recycle

References

Personal protective equipment for handling BCN-PEG3-oxyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BCN-PEG3-oxyamine, a key reagent in the synthesis of antibody-drug conjugates (ADCs). This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this heterobifunctional linker in your laboratory.

This compound is a valuable tool in bioconjugation, utilized as a non-cleavable, 3-unit polyethylene (B3416737) glycol (PEG) ADC linker.[1][2][3] It facilitates the connection of a cytotoxic drug to an antibody through a stable bond. Its bicyclononyne (BCN) group reacts with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry, while the oxyamine group can form an oxime linkage with carbonyl compounds.[4][5] Although specific hazard data is not extensively detailed in available safety data sheets, it is imperative to handle this compound with a high degree of caution, adhering to standard laboratory safety practices for chemicals with unknown toxicity.[6]

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[6]

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection Not typically required when handling in a well-ventilated area or a fume hood. If aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety and experimental success.

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage. The compound is typically shipped at ambient temperature as a non-hazardous chemical.[4] For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry, dark, and well-ventilated area at -20°C.[3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[4]

Handling and Experimental Protocol

All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid the inhalation of any potential dust or aerosols.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before opening the container, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing: If working with a solid form, carefully weigh the required amount in a fume hood. Use non-sparking tools to prevent ignition sources.[6]

  • Dissolving: this compound is soluble in solvents such as DCM, THF, acetonitrile, DMF, and DMSO.[5] When preparing a stock solution, add the solvent slowly to the solid to avoid splashing.

  • Reaction Setup: When using this compound in a reaction, such as a SPAAC conjugation, ensure that the reaction vessel is appropriately sealed and placed in a secondary container if necessary.

  • Post-Reaction: After the reaction is complete, quench any unreacted reagents according to your specific experimental protocol before workup.

Disposal Plan

Proper disposal is critical to prevent environmental contamination.[6]

  • Chemical Waste: All solutions and materials contaminated with this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge any of this chemical into the sewer system.[6]

  • Disposal Method: The collected waste should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposing of it in a sanitary landfill or through controlled incineration for combustible packaging materials.[6]

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately.[6]

Exposure RouteFirst-Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Work in Fume Hood A->B C 3. Weigh/Prepare Reagent B->C D 4. Perform Reaction C->D E 5. Quench Reaction & Workup D->E F 6. Collect Waste E->F G 7. Decontaminate Workspace E->G H 8. Dispose of Waste Properly F->H I 9. Doff PPE & Wash Hands G->I

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.